molecular formula C6H7ClN2 B1314158 2-Chloro-5-methylpyridin-4-amine CAS No. 79055-62-2

2-Chloro-5-methylpyridin-4-amine

Cat. No.: B1314158
CAS No.: 79055-62-2
M. Wt: 142.58 g/mol
InChI Key: CJGKOPNIXJWHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methylpyridin-4-amine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGKOPNIXJWHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505451
Record name 2-Chloro-5-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-62-2
Record name 2-Chloro-5-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79055-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methylpyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-methylpyridin-4-amine (CAS: 79055-62-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Chloro-5-methylpyridin-4-amine, a key chemical intermediate with the CAS number 79055-62-2. The document details its chemical and physical properties, provides a comprehensive synthesis protocol, and elucidates its significant role in pharmaceutical applications, particularly in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. Safety, handling, and spectroscopic data are also presented to offer a complete profile for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its structural and physical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C6H7ClN2[1]
Molecular Weight 142.59 g/mol [1]
Appearance White to yellowish crystal or crystalline powder[2]
Melting Point 115 °C[3]
Boiling Point 310.1 ± 37.0 °C (Predicted)[2]
Solubility Slightly soluble in water; Soluble in ethanol, dimethylformamide, and dichloromethane.[2][4]
Density 1.260 ± 0.06 g/cm³ (Predicted)[4]
pKa 5.11 ± 0.42 (Predicted)[2]
Table 2: Spectroscopic Data
Spectroscopy Data Reference(s)
¹H NMR (300 MHz, DMSO-d6) δ=1.96 (s, 3H), 6.16 (br s, 2H), 6.50 (s, 1H), 7.68 (s, 1H)[5]
Mass Spectrum (EI+) m/z = 143 [M+H]⁺[5]

Synthesis of this compound

A robust and high-yield synthesis of this compound involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[5]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide (153.788 mmol, 29 g)

  • Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, 2.9 g)

  • Ethanol (320 ml)

  • Argon (gas)

  • Hydrogen (gas)

  • Kieselguhr (10 g)

Procedure:

  • A glass pressure reactor equipped with a cross-beam stirrer is charged with 29 g of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of the hydrogenation catalyst under an argon atmosphere.

  • 320 ml of ethanol is added to the reactor.

  • The reactor is sealed and inertized three times by pressurizing with argon to 3 bar and then venting.

  • The reaction mixture is then subjected to hydrogenation for 20 hours at 30°C under a 3 bar hydrogen overpressure. The conversion is typically greater than 98%.

  • After the reaction is complete, the reactor is inertized with argon.

  • The reaction solution is filtered through 10 g of kieselguhr to remove the catalyst.

  • The filtrate is concentrated to dryness under reduced pressure to yield the product.

Results:

  • Yield: 23.0 g (quantitative, the product may still contain ethanol)

  • Purity (HPLC): 97.5%

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start Materials: 2-chloro-5-methyl-4-nitropyridine 1-oxide, Catalyst, Ethanol reactor Glass Pressure Reactor start->reactor Charge hydrogenation Hydrogenation (3 bar H₂, 30°C, 20h) reactor->hydrogenation Seal & Inertize filtration Filtration (through Kieselguhr) hydrogenation->filtration Inertize & Filter concentration Concentration (under reduced pressure) filtration->concentration Concentrate Filtrate product Product: This compound concentration->product Yields

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Synthesis of Finerenone

This compound is a crucial intermediate in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[6] Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.[6] The synthesis involves the reaction of this compound to form 4-amino-5-methyl-1H-pyridin-2(1H)-one, a key precursor to Finerenone.[6][7]

Reaction Step: Formation of 4-amino-5-methyl-1H-pyridin-2(1H)-one

A method for the preparation of 4-amino-5-methyl-2(1H)-pyridone involves reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol within a pressure reactor.[6]

Role in Finerenone Synthesis Diagram

Finerenone_Synthesis cluster_finerenone Role in Finerenone Synthesis start_intermediate This compound (CAS: 79055-62-2) reaction Reaction with KOH in Methanol (Pressure Reactor) start_intermediate->reaction pyridone_intermediate 4-amino-5-methyl-1H-pyridin-2(1H)-one reaction->pyridone_intermediate further_steps Further Synthetic Steps pyridone_intermediate->further_steps finerenone Finerenone (MR Antagonist) further_steps->finerenone

Caption: Role of this compound in Finerenone synthesis.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and eye irritation.[1][8]

Table 3: GHS Hazard Information
Hazard Class Hazard Statement Reference(s)
Acute toxicity, oralH302: Harmful if swallowed[1]
Acute toxicity, dermalH312: Harmful in contact with skin[1]
Skin corrosion/irritationH315: Causes skin irritation[1]
Serious eye damage/eye irritationH319: Causes serious eye irritation[8]
Acute toxicity, inhalationH332: Harmful if inhaled[1]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[8]

Handling and Storage:

  • Handling: Use in a well-ventilated area or in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid contact with skin, eyes, and clothing.[2] Wash thoroughly after handling.[3]

  • Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2] Keep away from heat, sparks, and open flames.[3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry. Its well-defined synthesis and reactivity make it a key building block for complex molecules such as Finerenone. This guide provides essential technical information to support its safe and effective use in research and drug development endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylpyridin-4-amine

Introduction

This compound is a substituted pyridine derivative that serves as a crucial intermediate in organic synthesis. Its structural features, including a chlorine atom, a methyl group, and an amine group on the pyridine ring, make it a versatile building block for the preparation of more complex molecules. Notably, it is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its role in synthetic pathways.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol [1]
CAS Number 79055-62-2[1][2]
Appearance White to yellowish crystal or crystalline powder[3]
Melting Point 115 °C[2]
Boiling Point 310.1 ± 37.0 °C at 760 mmHg (Predicted)[2]
Density 1.3 ± 0.1 g/cm³ (Predicted)[2]
Solubility Slightly soluble in water; Soluble in ethanol, dimethylformamide, and dichloromethane.[3]
LogP (Octanol-Water Partition Coefficient) 1.67
Topological Polar Surface Area (TPSA) 38.91 Ų[1]
Vapour Pressure 0.0 ± 0.7 mmHg at 25°C
Index of Refraction 1.592
Purity ≥97% to 98%[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[2][4]

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide (starting material)

  • Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon)[2]

  • Ethanol (solvent)[2]

  • Glass pressure reactor with a cross-beam stirrer[2]

  • Argon or Nitrogen (inert gas)[2]

  • Hydrogen gas[2]

  • Kieselguhr (for filtration)[2]

Procedure: [2]

  • A glass pressure reactor is charged with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of the hydrogenation catalyst under an argon atmosphere.

  • 320 ml of ethanol is added to the reactor.

  • The reactor is sealed and inertized by pressurizing with argon to 3 bar and then venting, repeated three times.

  • Hydrogenation is carried out for 20 hours at 30°C under a 3 bar hydrogen overpressure.

  • After the reaction, the reactor is inertized with argon.

  • The reaction solution is filtered through 10 g of kieselguhr to remove the catalyst.

  • The filtrate is concentrated to dryness under reduced pressure to yield the product.

Expected Yield and Purity:

  • Yield: 23.0 g (quantitative, may still contain ethanol)[2]

  • Purity: 97.5% (as determined by HPLC)[2]

Characterization:

  • Mass Spectrometry (EIpos): m/z = 143 [M+H]⁺[2]

  • ¹H-NMR (300 MHz, DMSO-d₆): δ = 1.96 (s, 3H), 6.16 (br s, 2H), 6.50 (s, 1H), 7.68 (s, 1H)[2]

Synthetic Workflow

This compound is a key intermediate in the synthesis of more complex molecules, such as the mineralocorticoid receptor antagonist Finerenone.[4] The following diagram illustrates a simplified synthetic pathway.

G A 2-Chloro-5-methyl-4-nitropyridine 1-oxide B This compound A->B Hydrogenation (Pt/Mo catalyst) C 4-Amino-5-methyl-1H-pyridin-2(1H)-one B->C Reaction with KOH in Methanol D Finerenone (MR Antagonist) C->D Further Synthetic Steps

Caption: Synthetic pathway from 2-chloro-5-methyl-4-nitropyridine 1-oxide to Finerenone.

Safety and Handling

Hazard Statements: [5]

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

Precautionary Statements: [5]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[6]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wear protective gloves, laboratory clothing, and safety goggles.[6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep container tightly closed.

  • Recommended storage is under an inert gas (nitrogen or argon) at 2–8 °C.[2]

Conclusion

This compound is a valuable intermediate in organic and medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for drug discovery and development. Proper handling and storage are essential due to its potential hazards. This guide provides foundational information to support researchers in their work with this compound.

References

2-Chloro-5-methylpyridin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Chloro-5-methylpyridin-4-amine

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.

Physicochemical Data Summary

The essential molecular details of this compound are presented below. This data is foundational for a variety of experimental and computational applications, including stoichiometry calculations, analytical characterization, and molecular modeling.

ParameterValue
Molecular Formula C₆H₇ClN₂[1][2][3][4]
Molecular Weight 142.59 g/mol [2][3][5][6]
Monoisotopic Mass 142.0297759 Da[4]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

COMPOUND This compound FORMULA Molecular Formula C₆H₇ClN₂ COMPOUND:name->FORMULA MW Molecular Weight 142.59 g/mol COMPOUND:name->MW

Caption: Chemical compound and its molecular properties.

References

Solubility Profile of 2-Chloro-5-methylpyridin-4-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Chloro-5-methylpyridin-4-amine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of publicly available quantitative solubility data in organic solvents, this document focuses on providing a comprehensive summary of qualitative solubility information and detailed experimental protocols for researchers to determine these values.

Qualitative Solubility Summary

This compound is a solid compound with limited solubility in water but demonstrates good solubility in several common organic solvents. Based on available data, the compound is described as soluble in polar aprotic and polar protic solvents.

General solubility observations indicate that this compound is:

  • Slightly soluble in water. A calculated aqueous solubility has been reported as 5.4 g/L at 25 °C.[1]

  • Soluble in ethanol, dimethylformamide (DMF), and dichloromethane (DCM).[2]

  • Likely to exhibit enhanced solubility in polar organic solvents such as methanol, ethanol, and acetone when compared to nonpolar solvents like toluene or hexane.[3]

A summary of the qualitative solubility is presented in the table below. It is important to note that these are general descriptions and quantitative determination is recommended for specific applications.

Solvent ClassificationSolventQualitative Solubility
Polar Protic MethanolSoluble (inferred)[3]
EthanolSoluble[2]
Polar Aprotic AcetoneSoluble (inferred)[3]
Dimethylformamide (DMF)Soluble[2]
Dichloromethane (DCM)Soluble[2]
Nonpolar TolueneLikely poorly soluble (inferred)[3]
HexaneLikely poorly soluble (inferred)[3]
Aqueous WaterSlightly Soluble[2]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following sections detail two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the Equilibrium Shake-Flask Method and Gravimetric Analysis.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

  • Equilibration: Seal the flasks to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded as solubility is temperature-dependent.

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each flask. It is critical to avoid aspirating any solid particles. Filtration using a syringe filter compatible with the solvent is recommended.

  • Quantification: Analyze the concentration of this compound in the collected supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for quantification.

  • Calculation: The solubility is then calculated from the measured concentration and expressed in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when a suitable analytical method for quantification is unavailable. This method involves dissolving the solute to create a saturated solution and then evaporating the solvent to determine the mass of the dissolved solid.

Methodology:

  • Saturation: Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature, as described in the shake-flask method.

  • Sample Collection: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent from the dish. This should be done under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the boiling point of the solute, or using a rotary evaporator) to avoid loss of the solid.

  • Drying: Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing the solute to decompose or sublime. Dry the dish to a constant weight.

  • Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried solute.

  • Calculation: The solubility is calculated by subtracting the initial weight of the evaporating dish from the final weight to determine the mass of the dissolved solute in the known volume of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of organic solvent A->B C Seal flask and place in shaker bath at constant T B->C D Agitate for 24-72 hours C->D E Cease agitation and allow solid to settle D->E F Withdraw clear supernatant (filtration recommended) E->F G Quantify concentration using calibrated analytical method (e.g., HPLC) F->G H Calculate Solubility (e.g., g/100mL or mol/L) G->H

Caption: General workflow for determining the solubility of a solid in an organic solvent.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine quantitative data tailored to their specific needs. Accurate solubility data is critical for successful process development, formulation, and various research applications.

References

Technical Guide: Spectral Analysis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-5-methylpyridin-4-amine, a key chemical intermediate in pharmaceutical synthesis. The document details experimental and predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 79055-62-2
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Structure
alt text

Spectral Data

The following sections present the available spectral data for this compound. For clarity, a distinction is made between experimentally obtained and computationally predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Experimental Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.68s1HAr-H
6.50s1HAr-H
6.16br s2H-NH₂
1.96s3H-CH₃

¹³C NMR (Carbon NMR)

Predicted Data

Predicted Chemical Shift (δ) ppmAssignment
155.2C-Cl
151.0C-NH₂
147.8Ar-C
118.5Ar-CH
108.7Ar-CH
16.9-CH₃
Infrared (IR) Spectroscopy

Predicted Data

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3500N-H stretch (amine)
3200-3400N-H stretch (amine)
2900-3000C-H stretch (aromatic)
1600-1650N-H bend (amine)
1550-1600C=C stretch (aromatic)
1000-1100C-Cl stretch
Mass Spectrometry (MS)

Experimental Data

m/z ValueInterpretation
143[M+H]⁺

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-precursor.[1]

  • Reaction: A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide, a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon), and ethanol under an argon atmosphere.

  • Hydrogenation: The reaction mixture is subjected to hydrogen gas at a pressure of 3 bar for 20 hours at 30°C.

  • Work-up: The reaction solution is filtered through kieselguhr, and the filtrate is concentrated under reduced pressure to yield the product.

NMR Spectroscopy
  • Instrumentation: A 300 MHz NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

  • Data Acquisition: ¹H NMR spectra are acquired at 300 MHz.

Mass Spectrometry
  • Instrumentation: An mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The analysis is performed in positive ion mode (EIpos).

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a synthesized chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Technical Guide Generation Interpretation->Reporting

References

2-Chloro-5-methylpyridin-4-amine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 79055-62-2). The information is compiled from safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements. It is crucial to understand these hazards before handling the compound.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3

Note: GHS classification may vary between suppliers.[1]

Table 2: Hazard Statements and Pictograms

CodeStatementPictogram
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Source: Aggregated GHS information.[1][2]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures is essential to minimize risk.

Table 3: Precautionary Statements

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264Wash hands and any exposed skin thoroughly after handling.[3][4]
P270Do not eat, drink or smoke when using this product.[3][5]
P271Use only outdoors or in a well-ventilated area.[2][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P302+P352IF ON SKIN: Wash with plenty of water/...[5]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to an approved waste disposal plant.[5]

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[6]Protects against splashes and airborne particles.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6][8]Provides a barrier against skin contact.[7]
Skin and Body Protection Laboratory coat, worn over full-length clothing.[6][8]Prevents contamination of personal clothing.[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]Recommended when handling the powder outside of a fume hood or if aerosolization is possible.[7]

Safe Handling and Storage Workflow

A systematic approach to handling and storage is critical for safety. The following diagram outlines a logical workflow for the safe management of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures a Review SDS and Conduct Risk Assessment b Verify Fume Hood Certification a->b c Assemble and Inspect Required PPE b->c d Weigh and Prepare Solutions in a Chemical Fume Hood c->d e Conduct Experiment with Engineering Controls d->e f Clearly Label All Containers e->f j Spill Containment & Cleanup e->j k First Aid for Exposure (Eyes, Skin, Inhalation) e->k g Decontaminate Work Surfaces and Equipment f->g h Segregate and Label Hazardous Waste g->h i Dispose of Waste via Approved Channels h->i l Report Incident to Safety Officer j->l k->l

Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is required.

Table 5: First Aid Procedures

Exposure RouteProcedure
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately wash skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[6] Seek immediate medical attention.[6][8]
Ingestion Wash out mouth with copious amounts of water for at least 15 minutes.[8] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[8]

  • Protective Equipment: Wear self-contained breathing apparatus and protective clothing.[8]

  • Hazardous Combustion Products: May include carbon monoxide, nitrogen oxides, and hydrogen chloride.[8]

Accidental Release:

  • Personal Precautions: Wear appropriate PPE, including a respirator, gloves, and eye protection.[8]

  • Containment: Mix with sand or a similar inert absorbent material.[8]

  • Cleanup: Sweep up the mixture and place it in a tightly closed container for disposal.[8]

  • Environmental Precautions: Do not allow the material to enter drains or water courses.[8]

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not extensively available in the public domain. However, the GHS classification indicates significant potential for harm to human health.

Ecological Information:

  • Harmful to aquatic life with long-lasting effects.[4]

  • Avoid release to the environment.[4][5]

Experimental Protocols

Specific, detailed experimental protocols for the handling and use of this compound are not provided in publicly available safety data sheets. Researchers and scientists must develop their own standard operating procedures (SOPs) based on the safety information provided in this guide and the specific requirements of their experimental design. These SOPs should be reviewed and approved by the relevant institutional safety committee.

General Experimental Handling Principles:

  • All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Use dedicated and clearly labeled glassware and equipment.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers tightly closed when not in use.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[7]

  • Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[7] Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • Disposal must be carried out by a licensed disposal authority, in accordance with national and regional regulations.[8]

This guide is intended to provide a thorough overview of the safety and handling of this compound. It is not a substitute for a comprehensive risk assessment and the development of specific standard operating procedures for your laboratory and experimental protocols. Always consult the most recent Safety Data Sheet from your supplier before use.

References

A Technical Guide to the Hazards of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and potential hazards associated with 2-Chloro-5-methylpyridin-4-amine (CAS No. 79055-62-2). The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases, intended to guide safe handling, risk assessment, and emergency preparedness in a laboratory and drug development setting.

Chemical Identification and Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 79055-62-2[1][2][3][4][5]
Molecular Formula C₆H₇ClN₂[2][4][6]
Molecular Weight 142.58 g/mol [2][4]
Synonyms 4-Amino-2-chloro-5-methylpyridine, 2-chloro-5-methyl-4-pyridinamine[2][6]
Physical Form Solid[3][6]
Purity Typically ≥97% or ≥98%[3][4]
Storage Store refrigerated (4°C), protected from light.[1][4][1][4]

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers and regulatory notifications, this compound is classified as hazardous.[7] The Globally Harmonized System (GHS) classifications indicate risks associated with acute toxicity, skin and eye contact, and respiratory irritation.[2][8]

It is important to note that information may vary between suppliers, and in some notifications to the ECHA C&L Inventory, the substance was reported as not meeting GHS hazard criteria.[2] However, the prevailing classifications indicate that significant caution should be exercised when handling this compound.

Summary of GHS Hazard Statements:

Hazard CodeStatementHazard ClassSignal Word
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)Warning
H312Harmful in contact with skinAcute Toxicity, Dermal (Category 4)Warning
H332Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Warning
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)Warning
H318 / H319Causes serious eye damage / Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 1 or 2)Danger/Warning
H335May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)Warning

Sources:[2][3][8][9]

Quantitative Toxicological Data

Specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound, are not available in the reviewed public literature.[1][10] Hazard classifications are based on data submitted to regulatory bodies or inferred from structurally similar compounds. The table below summarizes the hazard categories.

EndpointClassificationSpeciesExposure RouteQuantitative Data
Acute ToxicityCategory 4N/AOralNo data available
Acute ToxicityCategory 4N/ADermalNo data available
Acute ToxicityCategory 4N/AInhalationNo data available
Skin Corrosion / IrritationCategory 2N/ADermalNo data available
Serious Eye Damage / IrritationCategory 1/2N/AOcularNo data available
Specific Target Organ Toxicity (Single)Category 3N/AInhalationNo data available

Standardized Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound are not publicly accessible, the GHS classifications listed above are typically derived from internationally recognized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols used to assess the hazards associated with this chemical.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to estimate the LD50 of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals (typically female rats). A starting dose is administered to a small group.

  • Methodology:

    • Animals are fasted prior to dosing.

    • The chemical is administered orally by gavage in a single dose.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • The outcome of the first group determines the dosing for the subsequent group (either higher, lower, or the same). The procedure is stopped when a stopping criterion is met, allowing for classification into a GHS category.

    • A full necropsy is performed on all animals at the end of the observation period.

Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Principle: The substance is applied to the shaved skin of a single animal (typically an albino rabbit) in a patch.

  • Methodology:

    • A small area of the animal's back is clipped free of fur.

    • A measured amount of the test substance (0.5 g for solids) is applied to a gauze patch and placed on the skin.

    • The patch is held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is cleaned.

    • Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal. The scores are used to calculate a primary irritation index, which determines the classification.

Serious Eye Damage/Irritation (OECD Guideline 405)

This protocol assesses the potential for a chemical to cause damage to the eye.

  • Principle: The test substance is instilled into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.

  • Methodology:

    • A single dose of the substance (e.g., 0.1 mL for liquids, ≤ 0.1 g for solids) is applied to the eye.

    • The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

    • The persistence of the observed effects is monitored to differentiate between "serious eye damage" (irreversible effects) and "eye irritation" (reversible effects within 21 days).

Chemical Hazard Management Workflow

Effective management of chemical hazards requires a systematic approach from information acquisition to emergency response. The following diagram illustrates a logical workflow for researchers handling this compound or other potentially hazardous chemicals.

HazardManagementWorkflow Chemical Hazard Management Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Response & Disposal Info 1. Information Gathering (Review SDS & Literature) Assess 2. Hazard & Exposure Assessment Info->Assess Identify Hazards Eng 3. Engineering Controls (Fume Hood) Assess->Eng Mitigate Risk Admin 4. Administrative Controls (SOPs, Training) Eng->Admin Emergency 6. Emergency Procedures (First Aid, Spill Control) Eng->Emergency PPE 5. Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Admin->Emergency PPE->Emergency Disposal 7. Waste Disposal (Follow Regulations) Emergency->Disposal

Caption: Logical workflow for assessing and managing chemical hazards.

Safe Handling, Storage, and Emergency Measures

Exposure Controls and Personal Protection
  • Engineering Controls: Handle this product exclusively in a chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][11]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat, to prevent skin contact.[1][11]

    • Respiratory Protection: If a fume hood is not available or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates.[7][11]

Handling and Storage
  • Handling: Only qualified personnel trained in handling hazardous chemicals should work with this substance.[1] Avoid contact with skin, eyes, and clothing.[11] Avoid the formation of dust and aerosols.[10][11] Wash hands thoroughly after handling.[1][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep refrigerated as recommended.[1] Store away from incompatible materials, such as strong oxidizing agents.[1][7]

First Aid Measures
  • Inhalation: Remove the victim to fresh air and keep them at rest. If breathing is difficult or symptoms persist, seek immediate medical attention.[1][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][11] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][11]

Accidental Release and Fire-Fighting Measures
  • Accidental Release: Evacuate the area. Wear appropriate PPE, including respiratory protection.[11] Mix the spilled solid with an inert absorbent material like sand or vermiculite, sweep it up, and place it in a sealed container for disposal.[1] Prevent the material from entering drains or waterways.[1]

  • Fire-Fighting: Use dry powder, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[1] Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen chloride.[1]

References

synthesis of 2-Chloro-5-methylpyridin-4-amine from 2-chloro-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-Chloro-5-methylpyridin-4-amine from its precursor, 2-chloro-5-methyl-4-nitropyridine 1-oxide. This transformation is a critical step in the synthesis of various pharmaceutical compounds, including the mineralocorticoid receptor (MR) antagonist Finerenone.[1][2] The primary method detailed is the catalytic hydrogenation, which efficiently reduces both the nitro group and the N-oxide.

Reaction Overview

The synthesis involves the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide to the desired this compound. This process simultaneously reduces the 4-nitro group to an amine and removes the N-oxide functionality.[1] Catalytic hydrogenation over a platinum-based catalyst is a highly effective method for this transformation.[1][2]

Chemical Reaction Pathway

G start 2-chloro-5-methyl-4-nitropyridine 1-oxide product This compound start->product Reduction reagents H2, Catalyst (e.g., Pt/Mo on Carbon) Ethanol, 30°C, 3 bar G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation charge_reactor Charge Reactor with Starting Material and Catalyst add_solvent Add Ethanol charge_reactor->add_solvent inert_reactor Inert with Argon (3x) add_solvent->inert_reactor pressurize Pressurize with H2 (3 bar) inert_reactor->pressurize react Stir at 30°C for 20 hours pressurize->react inert_after Inert with Argon react->inert_after filter Filter through Kieselguhr inert_after->filter concentrate Concentrate under Reduced Pressure filter->concentrate final_product final_product concentrate->final_product This compound

References

The Pivotal Role of 2-Chloro-5-methylpyridin-4-amine as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Chloro-5-methylpyridin-4-amine, a critical chemical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). This document details its synthesis, chemical properties, and its significant application in the development of novel therapeutics, with a particular focus on the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.

Physicochemical Properties and Spectroscopic Data

This compound is a pyridine derivative with the chemical formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol . Its structure, characterized by a chlorine atom at the 2-position, a methyl group at the 5-position, and an amine group at the 4-position of the pyridine ring, makes it a versatile building block in organic synthesis.

PropertyValue
CAS Number 79055-62-2
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥98% (HPLC)

Spectroscopic Data:

  • ¹H-NMR (300 MHz, DMSO-d6): δ=1.96 (s, 3H), 6.16 (br s, 2H), 6.50 (s, 1H), 7.68 (s, 1H)[1]

  • Mass Spectrum (EI+): m/z = 143 [M+H]⁺[1]

Synthesis of this compound

The primary and most industrially relevant synthesis of this compound involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1] This method is favored for its high conversion rates and yields.

Synthesis of the Starting Material: 2-chloro-5-methyl-4-nitropyridine-1-oxide

The precursor, 2-chloro-5-methyl-4-nitropyridine-1-oxide, is synthesized via the nitration of 2-chloro-5-methylpyridine-1-oxide.[2]

Experimental Protocol:

  • To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Adjust the pH to 2-3 with a sodium carbonate solution.

  • Collect the resulting yellow solid by filtration and wash it with ice water.

  • Combine the filtrates and extract them with hot chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data
Yield 80%
Mass Spectral Data M+H = 189
Catalytic Hydrogenation to this compound

This key transformation is a catalytic reduction of both the nitro group and the N-oxide.

Experimental Protocol:

  • Charge a glass pressure reactor equipped with a cross-beam stirrer with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium under an argon atmosphere.[1]

  • Add 2.9 g of a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon or 1% Pt and 2% V on activated carbon) and 320 ml of ethanol.[1][3]

  • Close the reactor and inert it three times with a 3 bar argon overpressure.[1]

  • Carry out the hydrogenation for 20 hours at 30°C under a 3 bar hydrogen overpressure.[1]

  • After the reaction, inert the reactor with argon and filter the reaction solution through kieselguhr (10 g).[1]

  • Concentrate the filtrate to dryness under reduced pressure to obtain this compound.[1]

Quantitative Data
Conversion >98% (with 0.8% Pt and 0.6% Mo on activated carbon)[1]
Yield 23.0 g (quantitative, product may contain residual ethanol)[1]
Purity (HPLC) 97.5%[1]

Catalyst Preparation Insights:

The platinum-vanadium and platinum-molybdenum on carbon catalysts are typically prepared via an impregnation method. This involves dissolving compounds of the metals in a solvent, adsorbing them onto a high-surface-area carbon support, and then reducing the metal precursors in a high-temperature hydrogen atmosphere to their metallic state.[4]

Application as a Key Intermediate in Finerenone Synthesis

This compound is a crucial intermediate in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.[5]

Synthetic Workflow to Finerenone

The synthesis of Finerenone from this compound involves a multi-step process, with the initial step being the conversion to another key intermediate, 4-amino-5-methyl-1H-pyridin-2(1H)-one.

Finerenone_Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product start 2-Chloro-5-methyl- pyridin-4-amine inter1 4-amino-5-methyl- 1H-pyridin-2(1H)-one start->inter1 KOH, Methanol, Pressure Reactor inter2 Dihydropyridine Intermediate inter1->inter2 Multi-step condensation and cyclization final Finerenone inter2->final Further modifications

Caption: Synthetic workflow from this compound to Finerenone.

Experimental Protocol: Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one

Experimental Protocol:

  • React 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol within a pressure reactor.[3][5]

  • The reaction is typically carried out at an elevated temperature, for instance, between 160°C and 200°C.[3]

  • The resulting 4-amino-5-methyl-1H-pyridin-2(1H)-one can be isolated and purified for use in the subsequent steps of the Finerenone synthesis.

Quantitative Data
Overall Yield (from nitro-N-oxide) 84% (over two steps)[3]
Purity >99%[3]

Mechanism of Action of Finerenone: The End-Goal of the Intermediate

Understanding the mechanism of action of the final drug product highlights the importance of its synthetic precursors. Finerenone is a selective antagonist of the mineralocorticoid receptor (MR). Overactivation of the MR by aldosterone leads to the transcription of pro-inflammatory and pro-fibrotic genes, contributing to organ damage, particularly in the kidneys and heart. Finerenone blocks this activation.

Finerenone_MoA cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds and activates DNA DNA MR->DNA Translocates to nucleus and binds to DNA Finerenone Finerenone Finerenone->MR Blocks Aldosterone Binding GeneTranscription Pro-inflammatory & Pro-fibrotic Gene Transcription DNA->GeneTranscription Initiates Organ Damage Organ Damage GeneTranscription->Organ Damage Leads to

Caption: Signaling pathway of Finerenone's antagonism of the Mineralocorticoid Receptor.

By selectively blocking the mineralocorticoid receptor, Finerenone inhibits the downstream signaling that leads to inflammation and fibrosis, thereby protecting the kidneys and cardiovascular system.

Conclusion

This compound is a high-value chemical intermediate with a clearly defined and critical role in the synthesis of modern pharmaceuticals. Its efficient synthesis from readily available starting materials and its strategic placement in the synthetic route to complex molecules like Finerenone underscore its importance in drug development. This guide provides the essential technical information for researchers and scientists working in this field, from detailed synthetic protocols to an understanding of the biological impact of the final API.

References

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridin-4-amine is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Its strategic placement of a chlorine atom, an amino group, and a methyl group on the pyridine ring offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery and development, with a focus on its role as a key intermediate and a core scaffold for novel therapeutics. We will delve into its synthetic utility, explore its incorporation into compounds targeting various biological pathways, and provide detailed experimental protocols for key transformations and biological evaluations.

Synthetic Versatility and Key Applications

The reactivity of this compound makes it a valuable starting material for a range of chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The amino group at the 4-position can be acylated, alkylated, or used as a key pharmacophoric element for interactions with biological targets.

A Crucial Intermediate in the Synthesis of Finerenone

One of the most prominent applications of this compound is as a key intermediate in the synthesis of Finerenone , a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Finerenone is an approved therapeutic for the treatment of chronic kidney disease associated with type 2 diabetes.

The synthesis of Finerenone involves the conversion of this compound to a pyridinone derivative, which then undergoes further reactions to construct the final complex structure.

Experimental Protocols: Synthesis of Finerenone Intermediate

Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one from this compound

This procedure outlines the conversion of this compound to a key pyridinone intermediate in the synthesis of Finerenone.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol

  • Pressure reactor

Procedure:

  • Charge a pressure reactor with this compound and a solution of potassium hydroxide in methanol.

  • Seal the reactor and heat the mixture to a temperature in the range of 160-200 °C.

  • Maintain the reaction at this temperature for a specified period, monitoring the progress by a suitable analytical technique (e.g., HPLC).

  • Upon completion, cool the reactor to room temperature.

  • The product, 4-amino-5-methyl-1H-pyridin-2(1H)-one, can be isolated and purified using standard laboratory techniques.

Logical Workflow for Finerenone Intermediate Synthesis

G start This compound step1 Reaction with KOH in Methanol in a Pressure Reactor start->step1 end_product 4-amino-5-methyl-1H-pyridin-2(1H)-one (Finerenone Intermediate) step1->end_product

Caption: Synthetic conversion of this compound.

The 2-Aminopyridine Scaffold in Kinase Inhibitor Design

The broader 2-aminopyridine scaffold, to which this compound belongs, is a well-established and privileged structure in the design of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site, a critical anchor for binding. The substituents on the pyridine ring can be modified to enhance potency, selectivity, and pharmacokinetic properties. While direct examples of kinase inhibitors derived from this compound are not extensively reported, the closely related 2-bromo-5-methylpyridin-4-amine has been successfully utilized as a scaffold for potent kinase inhibitors. This suggests a strong potential for the chloro-analog in this therapeutic area.

Derivatives of the 2-aminopyridine scaffold have been shown to inhibit a variety of kinases involved in cancer and inflammatory diseases.

Potential Signaling Pathway Targeted by 2-Aminopyridine Kinase Inhibitors

The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from 2-aminopyridine scaffolds. For instance, inhibition of a receptor tyrosine kinase (RTK) can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer.

G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor 2-Aminopyridine-based Kinase Inhibitor inhibitor->rtk

Caption: Inhibition of a generic RTK signaling pathway.

Experimental Protocols: Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds derived from this compound against a target kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

  • Microplate reader

Procedure:

  • In a microplate, add the kinase enzyme, the test compound at various concentrations, and the kinase substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at an appropriate temperature (e.g., 30 °C or 37 °C) for a specific duration.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader. The signal intensity will be proportional to the extent of substrate phosphorylation.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of 2-aminopyridine derivatives against various kinases, illustrating the type of data generated in structure-activity relationship (SAR) studies.

Compound IDTarget KinaseIC50 (nM)
Hypothetical-1 Kinase A50
Hypothetical-2 Kinase A25
Hypothetical-3 Kinase B150
Hypothetical-4 Kinase B75

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its established role as a key intermediate in the synthesis of the approved drug Finerenone highlights its industrial importance. Furthermore, its structural similarity to known kinase inhibitor scaffolds suggests significant untapped potential for the development of novel therapeutics, particularly in oncology and inflammation. The synthetic tractability of this molecule allows for the generation of diverse compound libraries for screening and lead optimization. As the demand for novel and effective therapeutics continues to grow, the applications of this compound in drug discovery are poised to expand, making it a continued focus for medicinal chemists. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

The Pivotal Role of 2-Chloro-5-methylpyridin-4-amine in the Synthesis of Finerenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant therapeutic advancement in the management of chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1][2] Its unique dihydropyridine structure sets it apart from traditional steroidal MR antagonists, offering a better safety and efficacy profile.[3] The synthesis of this complex molecule relies on key intermediates, with 2-Chloro-5-methylpyridin-4-amine emerging as a critical precursor. This technical guide provides an in-depth exploration of the synthesis of Finerenone, with a specific focus on the formation and utilization of this compound. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways are presented to support researchers and professionals in the field of drug development.

Introduction to Finerenone

Finerenone (BAY 94-8862) is a next-generation therapeutic agent designed to block the overactivation of the mineralocorticoid receptor, a key driver of inflammation and fibrosis in renal and cardiovascular diseases.[4] Unlike its steroidal predecessors, spironolactone and eplerenone, Finerenone's non-steroidal nature contributes to its high selectivity for the MR, minimizing off-target hormonal effects.[5] This enhanced selectivity translates to a more favorable risk-benefit profile, particularly concerning hyperkalemia.[1] Finerenone is indicated for reducing the risk of sustained estimated glomerular filtration rate (eGFR) decline, end-stage renal disease, cardiovascular death, non-fatal myocardial infarction, and hospitalization for heart failure in adult patients with CKD associated with T2D.[1]

The Synthetic Pathway to Finerenone: The Role of this compound

The synthesis of Finerenone is a multi-step process that hinges on the construction of its core dihydronaphthyridine structure.[3] A key building block in this synthesis is 4-amino-5-methyl-2(1H)-pyridinone, which is derived from this compound. The general synthetic route involves the initial synthesis of this key pyridinone intermediate, followed by its condensation with a substituted benzaldehyde derivative to construct the central ring system of Finerenone.

Synthesis of the Key Intermediate: 4-amino-5-methyl-2(1H)-pyridinone

The formation of 4-amino-5-methyl-2(1H)-pyridinone proceeds through a two-step sequence starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide. The first step is the reduction of the nitro group and the N-oxide to yield this compound. This intermediate is then converted to the desired pyridinone.

A patented method describes the synthesis of 4-amino-5-methyl-2(1H)-pyridinone from 2-chloro-5-methyl-4-nitropyridine-1-oxide via the intermediate this compound.[6][7]

Experimental Workflow: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone A 2-chloro-5-methyl-4-nitropyridine-1-oxide B Hydrogenation A->B H2, Catalyst C This compound B->C D This compound E Reaction with KOH in Methanol D->E Pressure Reactor F 4-amino-5-methyl-2(1H)-pyridinone E->F

Caption: Workflow for the synthesis of the key Finerenone intermediate.

Experimental Protocols

The following protocols are synthesized from available patent literature and chemical database information.

Synthesis of this compound

This procedure is based on the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide.[6][8]

  • Materials:

    • 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium

    • Ethanol

    • Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon)

    • Argon

    • Kieselguhr

  • Equipment:

    • Glass pressure reactor with a cross-beam stirrer

    • Filtration apparatus

  • Procedure:

    • Charge the glass pressure reactor with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of the hydrogenation catalyst under an argon atmosphere.

    • Add 320 ml of ethanol to the reactor.

    • Close the reactor and inertize it three times by pressurizing with argon to 3 bar and then venting.

    • Pressurize the reactor with hydrogen to 3 bar.

    • Maintain the reaction at 30°C for 20 hours with stirring. Monitor the reaction for completion (conversion >98%).

    • After the reaction is complete, vent the reactor and inertize with argon.

    • Filter the reaction mixture through 10 g of kieselguhr to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.

  • Analytical Data:

    • Purity (HPLC): 97.5%[8]

    • MS (EIpos): m/z = 143 [M+H]+[8]

    • 1H-NMR (300 MHz, DMSO-d6): δ = 1.96 (s, 3H), 6.16 (br s, 2H), 6.50 (s, 1H), 7.68 (s, 1H)[8]

Synthesis of 4-amino-5-methyl-2(1H)-pyridinone

This procedure describes the conversion of this compound to the pyridinone intermediate.[6][7]

  • Materials:

    • This compound

    • Potassium hydroxide (KOH)

    • Methanol

  • Equipment:

    • Autoclave (pressure reactor)

  • Procedure:

    • Charge the autoclave with this compound and a solution of KOH in methanol.

    • Seal the autoclave and heat the reaction mixture to an elevated temperature.

    • Maintain the reaction under pressure until completion.

    • Cool the reactor and process the reaction mixture to isolate the product. This may involve filtration and recrystallization.

  • Quantitative Data:

    • A patent claims a total yield of 84% for the two-step synthesis of 4-amino-5-methyl-2(1H)-pyridinone from the starting nitro-N-oxide, with a purity of >99%.[6]

StepStarting MaterialProductReagents & ConditionsYieldPurity
12-chloro-5-methyl-4-nitropyridine-1-oxideThis compoundH2, Pt/Mo on carbon, Ethanol, 30°C, 3 barQuantitative97.5% (HPLC)
2This compound4-amino-5-methyl-2(1H)-pyridinoneKOH, Methanol, Elevated Temperature & Pressure->99%
Overall 2-chloro-5-methyl-4-nitropyridine-1-oxide 4-amino-5-methyl-2(1H)-pyridinone - 84% >99%

Table 1: Summary of Quantitative Data for the Synthesis of the Key Intermediate

Finerenone's Mechanism of Action: A Signaling Pathway Overview

Finerenone exerts its therapeutic effects by acting as a potent and selective antagonist of the mineralocorticoid receptor. Overactivation of the MR by aldosterone leads to the transcription of pro-inflammatory and pro-fibrotic genes, contributing to organ damage in CKD and heart failure.[3] Finerenone blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascades that promote inflammation, fibrosis, and oxidative stress.[3][4]

Signaling Pathway of Finerenone's Action

cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Pathophysiological Outcomes Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Binding Finerenone Finerenone Finerenone->MR Blocks DNA DNA (Target Genes) MR_Aldo->DNA Translocation Transcription Gene Transcription DNA->Transcription Activation Proteins Pro-inflammatory & Pro-fibrotic Proteins Transcription->Proteins Inflammation Inflammation Proteins->Inflammation Fibrosis Fibrosis Proteins->Fibrosis Organ_Damage Kidney & Heart Damage Inflammation->Organ_Damage Fibrosis->Organ_Damage

Caption: Finerenone's mechanism of action via mineralocorticoid receptor antagonism.

Conclusion

The synthesis of Finerenone is a testament to the advancements in modern medicinal chemistry. The strategic use of key intermediates, such as this compound, is fundamental to the efficient construction of this novel therapeutic agent. This guide has provided a comprehensive overview of the synthesis of Finerenone with a focus on this pivotal precursor, offering detailed experimental insights and quantitative data. The elucidation of Finerenone's mechanism of action further underscores its targeted approach to mitigating the pathological effects of MR overactivation. This information is intended to serve as a valuable resource for researchers and professionals dedicated to the development of innovative treatments for cardiorenal diseases.

References

The Synthetic Utility of 2-Chloro-5-methylpyridin-4-amine in Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-methylpyridin-4-amine is a substituted pyridine derivative that holds potential as a versatile building block in the synthesis of novel agrochemicals. Its structural features, including a reactive amino group and a chlorinated pyridine ring, make it an attractive starting material for creating diverse molecular scaffolds with potential herbicidal, fungicidal, or insecticidal properties. While extensive public documentation on its direct application in a wide range of commercial agrochemicals is limited, its analogy to other pyridinyl amines used in agrochemical synthesis, such as in the formation of pyridinylurea herbicides, suggests significant untapped potential. This technical guide provides an in-depth look at the synthesis of this compound and explores its prospective applications in the development of new crop protection agents, drawing on established synthetic methodologies for related compounds.

Synthesis of the Core Intermediate: this compound

The primary and most efficient route for the synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 2-chloro-5-methyl-4-nitropyridine 1-oxide. This reaction proceeds with high conversion and purity, making the starting material readily accessible for further derivatization.

Experimental Protocol: Catalytic Hydrogenation

The synthesis of this compound can be achieved through the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1] A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium under an argon atmosphere. A hydrogenation catalyst, such as platinum and molybdenum on activated carbon, is added along with a solvent like ethanol. The reactor is then sealed and inertized. The hydrogenation is carried out under hydrogen overpressure at a controlled temperature for a specified duration to ensure high conversion.[1] Following the reaction, the solution is filtered to remove the catalyst and the filtrate is concentrated under reduced pressure to yield the final product.[1] A potential side reaction is the reduction of the chlorine atom, which can be minimized with the described process.[2]

ParameterValue
Starting Material2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium
Catalyst0.8% Pt and 0.6% Mo on activated carbon
SolventEthanol
Temperature30°C
Hydrogen Pressure3 bar
Reaction Time20 hours
Conversion Rate>98%
Purity (HPLC)97.5%

Table 1: Quantitative Data for the Synthesis of this compound [1]

G A 2-Chloro-5-methyl-4-nitropyridine 1-oxide E This compound A->E Hydrogenation B H2 (3 bar) C Pt/Mo on Carbon D Ethanol, 30°C

Caption: Synthesis of this compound.

Application in Agrochemical Synthesis: A Case Study with Pyridinylureas

While specific examples of agrochemicals derived directly from this compound are not widely reported in public literature, the synthesis of pyridinylurea herbicides from a closely related analogue, 4-amino-2-chloropyridine, provides a strong precedent for its potential application.[3] Pyridinylureas are a known class of herbicides, and their synthesis typically involves the reaction of an aminopyridine with an isocyanate.

Experimental Protocol: Synthesis of N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)-urea

A solution of 4-amino-2-chloropyridine is prepared in a dry solvent such as dimethylformamide.[3] A catalyst, for example, 1,4-diazabicyclo[2.2.2]octane (DABCO), is added to the solution, followed by the addition of the corresponding isocyanate (in this case, 1-methylethyl isocyanate). The reaction mixture is stirred at ambient temperature for several days.[3] After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, for instance, by trituration in hot water, followed by filtration and drying to yield the final N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)-urea.[3]

ParameterValue
Starting Material4-amino-2-chloropyridine
Reagent(1-methylethyl) isocyanate
Catalyst1,4-diazabicyclo[2.2.2]octane (DABCO)
SolventDimethylformamide
TemperatureAmbient
Reaction Time5 days
Yield4.1 grams from 2.6 grams of starting amine

Table 2: Quantitative Data for the Synthesis of a Pyridinylurea Herbicide [3]

G A 4-Amino-2-chloropyridine E N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)-urea A->E Urea Formation B (1-methylethyl) isocyanate C DABCO D DMF, Ambient Temp.

Caption: Synthesis of a Pyridinylurea Herbicide.

Prospective Synthesis of a Novel Pyridinylurea from this compound

Based on the established reactivity of 4-amino-2-chloropyridine, a similar synthetic route can be proposed for this compound to generate novel pyridinylurea compounds with potential herbicidal activity. The presence of the 5-methyl group could influence the biological efficacy and selectivity of the resulting herbicide.

G A This compound E N-(2-chloro-5-methyl-4-pyridinyl)-N'-(R)-urea A->E Proposed Urea Formation B R-NCO (Isocyanate) C Base Catalyst D Aprotic Solvent

Caption: Proposed Synthesis of a Novel Pyridinylurea.

Other Potential Agrochemical Scaffolds

The reactivity of the amino group in this compound opens up possibilities for its use in the synthesis of other classes of agrochemicals. For instance, it could serve as a precursor for:

  • Pyridinyl-sulfonamides: By reacting the amine with various sulfonyl chlorides, a library of sulfonamide derivatives could be generated. Sulfonamides are a well-established class of herbicides.

  • Fused Heterocyclic Systems: The amino and chloro functionalities could be utilized in cyclization reactions to form more complex heterocyclic structures, which are often found in modern agrochemicals.

Conclusion

This compound is a readily synthesizable intermediate with significant potential for the development of new agrochemicals. While its direct application in commercial products is not yet widely documented, the established synthesis of pyridinylurea herbicides from a close analogue strongly suggests its utility in creating similar bioactive molecules. The synthetic protocols and reaction pathways outlined in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the derivatization of this promising building block and to unlock its full potential in the creation of next-generation crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its value in agrochemical discovery.

References

Methodological & Application

Application Notes and Protocols: Catalytic Hydrogenation of 2-Chloro-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide is a critical chemical transformation for the synthesis of 2-chloro-5-methyl-4-pyridinamine. This product serves as a key intermediate in the manufacturing of various pharmaceutical compounds, notably the mineralocorticoid receptor (MR) antagonist, finerenone.[1][2] The reaction involves the simultaneous reduction of both the 4-nitro group and the N-oxide functionality.[1][2] This document provides detailed protocols and comparative data on the reaction conditions required for this specific hydrogenation process.

Reaction Scheme

The overall transformation is as follows:

2-chloro-5-methyl-4-nitropyridine 1-oxide -> 2-chloro-5-methyl-4-pyridinamine

Data Presentation: Summary of Reaction Conditions

The efficiency of the hydrogenation is highly dependent on the choice of catalyst. Various platinum-based catalysts, often doped with a second metal such as Molybdenum (Mo) or Vanadium (V) on an activated carbon support, have been documented. The following table summarizes the performance of different catalyst systems under specified conditions.

Catalyst CompositionSubstrate Amount (mmol)Catalyst Loading (g)SolventPressure (bar)Temperature (°C)Time (h)Conversion (%)Purity (HPLC)Reference
0.8% Pt + 0.6% Mo on activated carbon153.792.9Ethanol33020>9897.5%[3][4]
0.8% Pt + 0.3% Mo on activated carbonNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified~98Not specified[3][4]
1% Pt + 2% V on activated carbonNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified~87Not specified[3][4]

Experimental Protocols

This section provides a detailed methodology for the catalytic hydrogenation based on a documented procedure.[3][4]

Materials and Equipment:

  • Reactant: 2-chloro-5-methyl-4-nitropyridine 1-oxide (29 g, 153.788 mmol)

  • Catalyst: 0.8% Pt and 0.6% Mo on activated carbon (2.9 g)

  • Solvent: Ethanol (320 ml)

  • Gases: Argon (Ar), Hydrogen (H₂)

  • Equipment: Glass pressure reactor with a cross-beam stirrer, filtration apparatus (utilizing kieselguhr), rotary evaporator.

Procedure:

  • Reactor Charging: Under an argon atmosphere, charge the glass pressure reactor with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitropyridine 1-oxide and 2.9 g of the hydrogenation catalyst (0.8% Pt and 0.6% Mo on activated carbon).

  • Solvent Addition: Add 320 ml of ethanol to the reactor.

  • Inertization: Seal the reactor and purge it to remove air. This is achieved by pressurizing the reactor to 3 bar with argon and then venting, repeating the cycle a total of three times.

  • Hydrogenation: After inertization, pressurize the reactor with hydrogen to 3 bar. Maintain the reaction mixture at a constant temperature of 30°C with stirring for 20 hours. Monitor the reaction for conversion, which is expected to exceed 98%.

  • Post-Reaction Purge: Upon completion, depressurize the reactor and purge with argon to remove residual hydrogen.

  • Catalyst Filtration: Filter the reaction solution through a pad of kieselguhr (10 g) to remove the solid catalyst.

  • Product Isolation: Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure. The resulting product is 2-chloro-5-methyl-4-pyridinamine. The yield is reported as quantitative (23.0 g), though it may retain residual ethanol.[3][4] The product purity is approximately 97.5% as determined by HPLC.[3][4]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.

Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Product Workup charge_reactor 1. Charge Reactor (Substrate + Catalyst) add_solvent 2. Add Ethanol charge_reactor->add_solvent in Ar atmosphere inertize 3. Inertize Reactor (3x Ar @ 3 bar) add_solvent->inertize hydrogenate 4. Hydrogenation (H₂ @ 3 bar, 30°C, 20h) inertize->hydrogenate purge 5. Purge with Argon hydrogenate->purge filter 6. Filter through Kieselguhr purge->filter remove catalyst concentrate 7. Concentrate Filtrate filter->concentrate under reduced pressure product Final Product: 2-chloro-5-methyl-4-pyridinamine concentrate->product

Caption: Workflow for the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.

References

Application Notes and Protocols for the Purification of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Chloro-5-methylpyridin-4-amine, a key intermediate in pharmaceutical and agrochemical synthesis. The following methods focus on purification by filtration and concentration, including an optional recrystallization step for achieving high purity.

Introduction

This compound is a substituted pyridine derivative. Its purification is crucial to ensure the quality and efficacy of downstream products. The protocols outlined below describe the removal of common impurities such as reaction byproducts, catalysts, and colored materials through filtration and concentration. A final recrystallization step can be employed to obtain a product with high purity suitable for sensitive applications.

Physicochemical Properties

A summary of the relevant physical and chemical properties of this compound is presented in Table 1. This information is critical for selecting appropriate solvents and determining the parameters for concentration and recrystallization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₇ClN₂[1]
Molecular Weight142.58 g/mol [1]
AppearanceWhite to yellowish crystalline powder
Melting Point169-173 °C
Boiling Point310.1 °C (Predicted)
SolubilitySlightly soluble in water. Soluble in ethanol, dimethylformamide, and dichloromethane.

Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

PurificationWorkflow Crude Crude 2-Chloro-5- methylpyridin-4-amine in Solution Filtration1 Step 1: Filtration (Removal of Particulates) Crude->Filtration1 Filtration2 Step 2: Activated Carbon Treatment & Filtration Filtration1->Filtration2 Concentration Step 3: Concentration (Solvent Removal) Filtration2->Concentration Recrystallization Optional Step 4: Recrystallization Concentration->Recrystallization Pure Pure 2-Chloro-5- methylpyridin-4-amine Concentration->Pure (If recrystallization is skipped) Recrystallization->Pure

Caption: Purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Filtration and Concentration

This protocol is suitable for removing solid impurities, such as catalysts, and colored organic byproducts from a solution of crude this compound.

Materials:

  • Crude this compound solution (e.g., in ethanol)

  • Filter aid (e.g., Celite® or Kieselguhr)

  • Activated carbon, decolorizing

  • Filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

  • Rotary evaporator

  • Round-bottom flask

Procedure:

Step 1: Filtration for Removal of Particulate Matter

  • Set up a Buchner funnel with an appropriate size of filter paper.

  • Prepare a small pad of filter aid (e.g., Celite® or Kieselguhr) on the filter paper by suspending it in a small amount of the reaction solvent and filtering it under vacuum. This prevents fine particulates from passing through.

  • Filter the crude solution of this compound through the prepared filter pad under vacuum.

  • Wash the filter cake with a small amount of fresh, cold solvent to recover any adsorbed product.

  • Combine the filtrate and the washings.

Step 2: Activated Carbon Treatment for Decolorization

  • Transfer the filtrate to a clean Erlenmeyer flask.

  • Add activated carbon to the solution (typically 1-5% w/w relative to the estimated amount of crude product).

  • Gently heat and stir the mixture for 15-30 minutes. Avoid boiling, as this can cause bumping.

  • Allow the solution to cool slightly.

  • Filter the solution through a fresh pad of filter aid in a Buchner funnel to remove the activated carbon. The filtrate should be colorless or significantly lighter in color.

Step 3: Concentration

  • Transfer the purified filtrate to a round-bottom flask.

  • Concentrate the solution using a rotary evaporator. Typical parameters are provided in Table 2.

  • Continue the evaporation until the product begins to crystallize or until a concentrated solution is obtained, from which the product can be precipitated or recrystallized. For complete solvent removal, the product can be concentrated to dryness.

Table 2: Typical Parameters for Concentration by Rotary Evaporation

ParameterRecommended Value
Bath Temperature40-60 °C (depending on solvent)
Vacuum Pressure20-100 mbar (depending on solvent)
Rotation Speed100-150 rpm
Protocol 2: Purification by Recrystallization

This protocol is designed to achieve high purity of this compound, typically following initial purification by filtration and concentration.

Materials:

  • Concentrated solution or solid crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture, or benzene/ligroin mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. If necessary, add more hot solvent dropwise until a clear, saturated solution is obtained.

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The expected outcomes of the purification protocols are summarized in Table 3. The actual results may vary depending on the nature and amount of impurities in the starting material.

Table 3: Expected Purity and Yield from Purification Protocols

Purification StepInitial Purity (Typical)Final Purity (Expected)Yield (Expected)
Filtration & Concentration80-95%95-98%>95%
Recrystallization>95%>99%80-95%

Troubleshooting

Table 4: Troubleshooting Common Purification Issues

IssuePossible CauseSuggested Solution
Filtration
Slow filtration rateClogged filter paper or padUse a larger funnel or a thicker filter aid pad.
Product crystallizes in the funnel during hot filtrationSolution is too concentrated or cooling too rapidlyUse a pre-heated funnel. Add a small amount of hot solvent to redissolve the crystals.
Concentration
Bumping or foaming in the rotary evaporatorSolution heated too quickly or vacuum applied too rapidlyReduce the bath temperature. Apply the vacuum gradually. Use a bump trap.
Recrystallization
Oiling out instead of crystallizationSolution is too concentrated or cooling too quickly. Inappropriate solvent.Add more solvent. Allow for slower cooling. Try a different solvent system.
No crystal formation upon coolingSolution is too dilute.Evaporate some of the solvent to increase the concentration and then cool again.
Poor recovery of the productToo much solvent used for dissolution or washing. Product is too soluble in the chosen solvent.Use the minimum amount of hot solvent for dissolution. Wash crystals with a minimal amount of cold solvent. Choose a solvent in which the product has lower solubility at cold temperatures.

References

Application Notes and Protocols for the Characterization of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Chloro-5-methylpyridin-4-amine (CAS No. 79055-62-2), a key intermediate in pharmaceutical synthesis. The following sections detail the physicochemical properties and outline protocols for its analysis using various instrumental techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of appropriate analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇ClN₂--INVALID-LINK--
Molecular Weight 142.59 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 115 °C--INVALID-LINK--
CAS Number 79055-62-2--INVALID-LINK--

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyridine derivatives due to its high resolution and sensitivity. The following protocol is a starting point for the method development for the analysis of this compound, adapted from a method for the closely related compound, 2-Chloro-4-methylpyrimidin-5-amine.[1]

Experimental Protocol: RP-HPLC Purity Analysis

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase (initial conditions) to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. The following is a general protocol for the analysis of substituted pyridines that can be adapted for this compound.

Experimental Protocol: GC-MS Analysis

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: 40-450 amu

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent like dichloromethane or methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve or dilute the sample in the same solvent to a concentration within the calibration range.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Separation in Capillary Column B->C D EI Ionization C->D E Mass Analysis D->E F Identify by Retention Time and Mass Spectrum E->F G Quantify using Calibration Curve F->G

Caption: General experimental workflow for the GC-MS analysis of this compound.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.68s1HH-6 (Pyridine ring)
6.50s1HH-3 (Pyridine ring)
6.16br s2H-NH₂
1.96s3H-CH₃

Solvent: DMSO-d₆, Spectrometer: 300 MHz

Logical Relationship for NMR Signal Assignment

NMR_Assignment cluster_structure This compound Structure cluster_signals ¹H NMR Signals structure H6 δ 7.68 (s, 1H) structure->H6 H-6 H3 δ 6.50 (s, 1H) structure->H3 H-3 NH2 δ 6.16 (br s, 2H) structure->NH2 -NH₂ CH3 δ 1.96 (s, 3H) structure->CH3 -CH₃

Caption: Relationship between the structure and the ¹H NMR signals of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Experimental Data:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Observed m/z: 143 [M+H]⁺.

This observed mass-to-charge ratio corresponds to the protonated molecule of this compound (molecular weight: 142.59 g/mol ).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are listed in Table 3, based on data for similar aminopyridine compounds.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400 - 3200N-HAsymmetric and symmetric stretching
3100 - 3000C-H (aromatic)Stretching
2950 - 2850C-H (methyl)Stretching
1640 - 1600N-HScissoring
1600 - 1450C=C, C=NRing stretching
1400 - 1350C-H (methyl)Bending
850 - 750C-ClStretching
850 - 800C-H (aromatic)Out-of-plane bending

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of 2-Chloro-5-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis. The described protocol offers excellent resolution and sensitivity for the separation of the main compound from potential process-related impurities and degradation products. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to ensure reliable and reproducible results.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. Regulatory authorities mandate stringent control over the impurity profile of raw materials used in pharmaceutical manufacturing. Therefore, a validated, high-quality analytical method for purity determination is essential.

This application note presents a reliable RP-HPLC method suitable for quality control and stability testing of this compound. The method is designed to be precise, accurate, and specific for its intended purpose.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development.[1]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Buffer: Ammonium acetate or phosphate buffer for pH control.

  • Reference Standards: A well-characterized reference standard of this compound and any known impurities.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. These parameters were established based on methods for similar aromatic amines and pyridine derivatives.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Setting
Column Acclaim™ 120 C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm

Rationale for parameter selection: A C18 column is a versatile stationary phase for the separation of moderately polar compounds. The use of an ammonium acetate buffer helps to improve peak shape and control the ionization state of the basic amine group. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime. The detection wavelength of 260 nm is selected based on the UV absorbance characteristics of the pyridine ring system.

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the 50:50 acetonitrile/water diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following tables summarize the expected system suitability results and typical retention data.

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for 6 injections ≤ 2.0%

Table 3: Typical Retention Time and Resolution Data

CompoundRetention Time (min) (Approx.)Resolution (R)
Potential Polar Impurities2.0 - 5.0> 2.0
This compound 10.5-
Potential Non-Polar Impurities12.0 - 18.0> 2.0

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines. A summary of the validation parameters and typical results is provided in Table 4.

Table 4: Method Validation Summary

ParameterTypical Results
Linearity (r²) ≥ 0.999 (Concentration range: 1 - 150 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Specificity No interference from blank and potential impurities.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation Injection Inject Standard & Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase) HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Integration Peak Integration & Identification Chrom_Acq->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The method is specific, accurate, precise, and linear over a suitable concentration range, making it ideal for routine quality control analysis in the pharmaceutical industry. Adherence to the detailed protocols will ensure consistent and dependable results, contributing to the overall quality assurance of the final pharmaceutical products.

References

Application Note: Interpretation of the 1H NMR Spectrum of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-5-methylpyridin-4-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such small molecules. This application note provides a detailed interpretation of the 1H NMR spectrum of this compound, a summary of the spectral data, and a standard protocol for sample preparation and data acquisition.

Molecular Structure and Proton Environments:

The structure of this compound possesses four distinct proton environments that give rise to separate signals in the 1H NMR spectrum:

  • The protons of the methyl group (-CH3).

  • The protons of the amine group (-NH2).

  • The aromatic proton at position 3 (H3).

  • The aromatic proton at position 6 (H6).

A thorough analysis of the chemical shift, multiplicity (splitting pattern), and integration of each signal allows for the unambiguous assignment of these protons.

Data Presentation

The 1H NMR spectral data for this compound, acquired in DMSO-d6, is summarized in the table below.[1]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH31.96Singlet (s)3H
-NH26.16Broad Singlet (br s)2H
H36.50Singlet (s)1H
H67.68Singlet (s)1H

Interpretation of the Spectrum

  • Methyl Protons (-CH3): A singlet integrating to three protons is observed at approximately 1.96 ppm.[1] This upfield chemical shift is characteristic of methyl groups attached to an aromatic ring. The singlet multiplicity indicates no adjacent protons to couple with.

  • Amine Protons (-NH2): A broad singlet at around 6.16 ppm, integrating to two protons, is assigned to the amine group.[1] The broadness of this peak is a common feature for amine protons due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent.

  • Aromatic Proton (H3): The signal appearing as a singlet at 6.50 ppm corresponds to the aromatic proton at the C3 position.[1] Its relatively upfield shift is attributed to the electron-donating effect of the adjacent amine group.

  • Aromatic Proton (H6): The most downfield signal, a singlet at 7.68 ppm, is assigned to the proton at the C6 position.[1] Its deshielding is influenced by the electron-withdrawing chloro group and the ring nitrogen. The protons at H3 and H6 appear as singlets, suggesting a negligible coupling constant between them, which can occur in some substituted pyridines.

Experimental Protocols

A general protocol for the acquisition of a 1H NMR spectrum of a solid organic compound like this compound is provided below.

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.[2]

  • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent distortion of the magnetic field homogeneity.

  • The final solution depth in the NMR tube should be appropriate for the spectrometer being used, typically around 4-5 cm.

  • Cap the NMR tube and label it clearly.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity by shimming the spectrometer. This process minimizes peak broadening and improves resolution.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (for DMSO-d6, the residual peak appears at approximately 2.50 ppm).

Visualizations

molecular_structure_and_nmr_assignment cluster_molecule This compound cluster_spectrum ¹H NMR Signal Assignments N1 N C2 C N1->C2 C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 NH2 NH₂ C4->NH2 C6 C C5->C6 CH3 CH₃ C5->CH3 C6->N1 H6 H C6->H6 s_ch3 δ = 1.96 ppm (s, 3H) CH3->s_ch3 s_nh2 δ = 6.16 ppm (br s, 2H) NH2->s_nh2 s_h3 δ = 6.50 ppm (s, 1H) H3->s_h3 s_h6 δ = 7.68 ppm (s, 1H) H6->s_h6

Caption: Molecular structure and 1H NMR signal assignments.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and theoretical fragmentation analysis for the characterization of 2-Chloro-5-methylpyridin-4-amine using mass spectrometry. This compound, a substituted pyridine, is of interest in pharmaceutical and chemical research. Understanding its fragmentation behavior is crucial for its identification and structural elucidation in complex matrices. This document outlines a comprehensive liquid chromatography-mass spectrometry (LC-MS) method, from sample preparation to data interpretation, and presents a predicted fragmentation pattern based on established principles of mass spectrometry.

Introduction

This compound is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. Mass spectrometry is a powerful analytical technique for the identification and structural analysis of such small molecules.[1] Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass spectrometric analysis. The subsequent fragmentation of the molecular ion in the mass spectrometer provides a unique fingerprint that can be used for structural confirmation. For substituted pyridines, fragmentation patterns are influenced by the nature and position of the substituents on the pyridine ring.[2] Common fragmentation pathways include the loss of substituents and cleavage of the pyridine ring itself.

Experimental Protocols

A detailed methodology for the analysis of this compound by LC-MS is provided below.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the mobile phase to achieve a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL.

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, urine), a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed to remove interferences.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from other components, for example:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95-5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • MS Scan Range: m/z 50-200.

    • MS/MS Product Ion Scan: For the precursor ion m/z 143, scan for product ions in the range of m/z 50-150.

Data Presentation

The expected mass spectrum of this compound will show a protonated molecular ion [M+H]⁺ at m/z 143.[3] The table below summarizes the predicted major fragment ions based on common fragmentation pathways for substituted pyridines. The relative abundance is a theoretical estimation.

m/zProposed Fragment IonProposed Neutral LossRelative Abundance (Predicted)
143[C₆H₈ClN₂]⁺-High
128[C₅H₅ClN]⁺NH₃Moderate
108[C₅H₅N₂]⁺ClModerate
93[C₅H₆N]⁺HCN + ClLow
77[C₅H₄N]⁺Cl, HCNLow

Results and Discussion

The fragmentation of this compound is expected to proceed through several key pathways initiated by the ionization of the molecule. The protonated molecular ion at m/z 143 serves as the precursor for subsequent fragmentation.

A plausible fragmentation pathway involves the initial loss of ammonia (NH₃) from the protonated amine group, leading to the formation of an ion at m/z 128. Another significant fragmentation is the loss of a chlorine radical, resulting in an ion at m/z 108. Subsequent fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide (HCN), a characteristic fragmentation for pyridine-containing compounds, which would produce ions at lower mass-to-charge ratios such as m/z 93 and 77. The methyl group can also be lost as a radical, though this may be a less favorable pathway compared to the loss of the more electronegative chlorine atom.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working hplc HPLC Separation (C18 Column) working->hplc matrix Matrix Sample Extraction (e.g., SPE) matrix->hplc esi Electrospray Ionization (ESI+) hplc->esi ms Tandem Mass Spectrometry (MS/MS) esi->ms spectrum Mass Spectrum Acquisition ms->spectrum fragmentation Fragmentation Pattern Analysis spectrum->fragmentation structure Structural Elucidation fragmentation->structure

Caption: General experimental workflow for LC-MS analysis.

Proposed Fragmentation Pathway

G mol This compound [M+H]⁺ m/z = 143 frag1 [M+H - NH₃]⁺ m/z = 128 mol->frag1 - NH₃ frag2 [M+H - Cl]⁺ m/z = 108 mol->frag2 - Cl frag3 [M+H - Cl - HCN]⁺ m/z = 81 frag2->frag3 - HCN

Caption: Proposed fragmentation pathway of this compound.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound and proposes a theoretical fragmentation pattern. The detailed experimental conditions and the predicted fragmentation data will aid researchers in the identification and structural characterization of this compound. The presented workflow and fragmentation pathway can serve as a starting point for method development and for the interpretation of mass spectral data for related substituted pyridine compounds. Further experimental work is recommended to confirm the relative abundances of the fragment ions and to explore other potential fragmentation pathways.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-5-methylpyridin-4-amine is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive chlorine atom and a nucleophilic amine, allows for diverse functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and when applied to this substrate, they open pathways to novel substituted pyridines.[1] These derivatives are scaffolds for molecules with potential therapeutic applications, including protein kinase inhibitors.[2] This document provides detailed protocols for three common and highly valuable coupling reactions utilizing this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, enabling the synthesis of biaryl or vinyl-substituted pyridine derivatives.[3][4] This reaction is widely used in the pharmaceutical industry due to its mild conditions and high functional group tolerance.[3][5]

Reaction Principle

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound, followed by transmetalation with a boronic acid/ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[3][6]

Experimental Protocol: Synthesis of 2-Aryl-5-methylpyridin-4-amine
  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst, for example, Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) and a suitable ligand such as triphenylphosphine (PPh₃) or a more advanced biarylphosphine ligand if coupling is sluggish. For aryl chlorides, a catalyst system like Pd₂(dba)₃ with a ligand like SPhos or XPhos can be more effective.[7]

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume) is commonly used.[8] An alternative is a mixture of isopropanol and water.[2]

  • Reaction Execution: Seal the flask and heat the mixture to 85-110 °C with vigorous stirring.[2][7]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[2][9]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired 2-aryl-5-methylpyridin-4-amine.[7]

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)-K₂CO₃ (2.0)Isopropanol/H₂O9075-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)Dioxane/H₂O9080-90[8]
33-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O11070-88
4Thiophene-2-boronic acidPd(dppf)Cl₂ (5)-Na₃PO₄ (3.0)Dioxane10065-80[10]

Yields are representative and based on similar substrates found in the literature. Optimization may be required.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) B Add Catalyst System: - Pd(OAc)₂ A->B C Add Degassed Solvent: - Dioxane/Water B->C D Heat & Stir (e.g., 90-110 °C) C->D E Monitor by TLC/LC-MS (8-24 h) D->E F Cool to RT Dilute with EtOAc E->F G Wash with H₂O & Brine F->G H Dry, Filter & Concentrate G->H I Purify via Column Chromatography H->I Product Product I->Product Final Product: 2-Aryl-5-methylpyridin-4-amine

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[11][12] This reaction has become a fundamental tool in medicinal chemistry for synthesizing arylamines, which are prevalent in pharmaceuticals.[11][12]

Reaction Principle

The catalytic cycle involves the oxidative addition of a Pd(0) complex to the aryl chloride, association of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[11][13] The choice of phosphine ligand is critical for reaction efficiency.[11]

Experimental Protocol: Synthesis of N-Aryl-2-amino-5-methylpyridin-4-amine
  • Catalyst Pre-formation (in a glovebox or under inert gas): In a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%). Add anhydrous, degassed toluene and stir for 10 minutes.

  • Reagent Preparation: In a separate reaction vessel, add this compound (1.0 equiv.) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu, 1.2-1.5 equiv.).

  • Reaction Assembly: Add the catalyst solution to the vessel containing the substrate and base. Then, add the desired primary or secondary amine (1.1-1.2 equiv.) via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride or water.[9] Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the final product.

Data Presentation: Buchwald-Hartwig Amination
EntryAmine PartnerPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOt-Bu (2.0)Toluene10085-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11070-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3.0)K₃PO₄ (2.0)Dioxane10080-92
4n-HexylaminePd(OAc)₂ (2)cataCXium A (4)LHMDS (1.5)Toluene9075-88

Yields are representative and based on general protocols for aryl chlorides. Optimization is often necessary.

Visualization: Buchwald-Hartwig Workflow

Buchwald_Workflow cluster_prep 1. Reaction Setup (Inert Atm.) cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Combine: - this compound - Amine Partner - Base (NaOt-Bu) B Add Catalyst System: - Pd Precursor (Pd₂(dba)₃) - Ligand (XPhos) A->B C Add Anhydrous Solvent: - Toluene B->C D Heat & Stir (e.g., 100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool & Quench (aq. NH₄Cl) E->F G Extract with EtOAc F->G H Wash, Dry & Concentrate G->H I Purify via Column Chromatography H->I Product Product I->Product Final Product: Coupled Amine

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne.[14] The reaction typically employs a dual catalyst system of palladium and copper(I).[14][15] It is conducted under mild, basic conditions, making it suitable for the synthesis of complex molecules.[14]

Reaction Principle

The reaction involves two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.[14] This activated species then undergoes transmetalation to the palladium complex, followed by reductive elimination to yield the alkynylated product.[16]

Experimental Protocol: Synthesis of 2-Alkynyl-5-methylpyridin-4-amine
  • Reagent Preparation: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Solvent and Base Addition: Add an anhydrous solvent such as DMF or an amine solvent like triethylamine (Et₃N).[1][14] The amine often serves as both the base and a co-solvent.

  • Catalyst Addition: Add the copper(I) co-catalyst, typically Copper(I) iodide (CuI) (2-5 mol%). Then, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%).

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes, as oxygen can promote undesirable alkyne homocoupling.[14]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 100 °C, depending on substrate reactivity) until completion.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or a dilute ammonium chloride solution to remove the amine base and copper salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling
EntryAlkyne PartnerPalladium Catalyst (mol%)Co-Catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (3.0)DMF8075-90
21-HexynePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (excess)Et₃N6080-95
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃ (2.0)Toluene10070-85
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)DiethylamineTHFRT65-80

Yields are representative and based on general Sonogashira protocols. Conditions should be optimized for the specific substrate.

Visualization: Sonogashira Workflow

Sonogashira_Workflow cluster_prep 1. Reaction Setup (Inert Atm.) cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Combine: - this compound - Terminal Alkyne B Add Solvent & Base: - DMF / Et₃N A->B C Add Catalysts: - Pd Catalyst (e.g., Pd(PPh₃)₄) - CuI Co-catalyst B->C D Stir at RT or Heat (e.g., 60-80 °C) C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F G Aqueous Wash F->G H Dry, Filter & Concentrate G->H I Purify via Column Chromatography H->I Product Product I->Product Final Product: 2-Alkynyl-5-methylpyridin-4-amine

References

Application Note: Laboratory-Scale Synthesis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-methylpyridin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation is a critical step in the development of new drug candidates. This application note details two common and effective laboratory-scale methods for the synthesis of this compound: the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide and the reduction of 2-chloro-5-methyl-4-nitropyridine. These protocols are intended for researchers and scientists in the field of medicinal chemistry and drug development.

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic routes described in this document.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Iron Reduction
Starting Material 2-chloro-5-methyl-4-nitropyridine 1-oxide2-chloro-5-methyl-4-nitropyridine
Reagents H₂, Pt/Mo on activated carbonIron powder, HCl, Ethanol
Solvent Ethanol80% Ethanol
Temperature 30°C60 - 65°C
Reaction Time 20 hours0.5 hours
Yield Quantitative (crude)77.63%
Purity (HPLC) 97.5%Not specified

Experimental Protocols

Method 1: Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1][2]

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide (153.788 mmol, 29 g)

  • Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, 2.9 g)

  • Ethanol (320 ml)

  • Argon gas

  • Hydrogen gas

  • Kieselguhr (10 g)

  • Glass pressure reactor with a stirrer

Procedure:

  • Under an argon atmosphere, charge the glass pressure reactor with 29 g of 2-chloro-5-methyl-4-nitropyridine 1-oxide and 2.9 g of the hydrogenation catalyst.

  • Add 320 ml of ethanol to the reactor.

  • Seal the reactor and purge it three times with argon by pressurizing to 3 bar and then venting.

  • Introduce hydrogen gas into the reactor to a pressure of 3 bar.

  • Maintain the reaction mixture at 30°C and stir for 20 hours, ensuring the hydrogen pressure remains at 3 bar.

  • After the reaction is complete (conversion >98%), vent the hydrogen and purge the reactor with argon.

  • Filter the reaction mixture through a pad of kieselguhr (10 g) to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. The yield is reported as quantitative, though the product may still contain residual ethanol.[1][2] The purity of the product is approximately 97.5% as determined by HPLC.[1][2]

Method 2: Iron-Mediated Reduction of 2-chloro-5-methyl-4-nitropyridine

This protocol details the synthesis of this compound by the reduction of 2-chloro-5-methyl-4-nitropyridine using iron powder.[1]

Materials:

  • 2-chloro-5-methyl-4-nitropyridine

  • Iron powder

  • 80% Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a suitable reaction flask, suspend 2-chloro-5-methyl-4-nitropyridine in 107 mL of 80% ethanol.

  • Add iron powder to the suspension.

  • Carefully add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to 60 - 65°C and maintain this temperature with stirring for 30 minutes.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product can be isolated and purified by standard laboratory techniques such as filtration, extraction, and crystallization. The reported yield for this method is 77.63%.[1]

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: Iron Reduction start1 2-Chloro-5-methyl- 4-nitropyridine 1-oxide reagents1 H₂, Pt/Mo on Carbon Ethanol, 30°C, 20h start1->reagents1 product 2-Chloro-5-methyl- pyridin-4-amine reagents1->product start2 2-Chloro-5-methyl- 4-nitropyridine reagents2 Fe, HCl 80% Ethanol, 60-65°C, 0.5h start2->reagents2 reagents2->product

Caption: Synthetic routes to this compound.

Experimental Workflow for Method 1

Workflow prep 1. Charge Reactor (Starting Material, Catalyst, Solvent) inert 2. Inert with Argon prep->inert hydro 3. Hydrogenation (3 bar H₂, 30°C, 20h) inert->hydro filter 4. Filtration (Remove Catalyst) hydro->filter concentrate 5. Concentration (Remove Solvent) filter->concentrate final_product Final Product: This compound concentrate->final_product

References

Catalyst Selection for the Synthesis of 2-Chloro-5-methylpyridin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-5-methylpyridin-4-amine, a key intermediate in the development of various pharmaceutical compounds. A comparative analysis of different catalytic systems is presented, with a focus on hydrogenation of a nitro precursor, palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation. The aim is to guide researchers in selecting the most appropriate catalytic method based on factors such as yield, purity, reaction conditions, and substrate scope.

Introduction

The synthesis of substituted aminopyridines is a critical process in medicinal chemistry due to their prevalence in biologically active molecules. This compound is a valuable building block, and its efficient synthesis is of significant interest. This document outlines and compares three major catalytic routes for its preparation, providing detailed protocols and performance data to aid in catalyst selection and reaction optimization.

Catalytic Methodologies

Three primary catalytic methods for the synthesis of this compound are discussed:

  • Method A: Catalytic Hydrogenation of 2-Chloro-5-methyl-4-nitropyridine 1-oxide. This is a robust and high-yielding method involving the reduction of a nitro group and the N-oxide.

  • Method B: Palladium-Catalyzed Buchwald-Hartwig Amination. A versatile and widely used method for C-N bond formation, offering mild reaction conditions.

  • Method C: Copper-Catalyzed Ullmann Condensation. A classical method for C-N bond formation, often requiring higher reaction temperatures.

Method A: Catalytic Hydrogenation

This method proceeds via the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide using hydrogen gas in the presence of a platinum-based catalyst. The catalyst performance is often enhanced by the addition of a second metal such as molybdenum or vanadium.[1][2][3]

Reaction Scheme:

Catalyst Performance Data:

Catalyst CompositionConversion (%)Purity (%)Reference
0.8% Pt, 0.6% Mo on activated carbon>9897.5[1][3]
0.8% Pt, 0.3% Mo on activated carbon~98Not Reported[3]
1% Pt, 2% V on activated carbon~87Not Reported[2][3]

Experimental Protocol: Hydrogenation using 0.8% Pt, 0.6% Mo on activated carbon

  • Reactor Setup: Charge a glass pressure reactor equipped with a cross-beam stirrer with 29 g (153.8 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of the hydrogenation catalyst (0.8% Pt and 0.6% Mo on activated carbon).[3]

  • Solvent Addition: Add 320 ml of ethanol to the reactor.[1][3]

  • Inerting: Close the reactor and inert the atmosphere by pressurizing with argon to 3 bar and then venting. Repeat this cycle three times.[3]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 3 bar and maintain the temperature at 30°C with stirring for 20 hours.[3]

  • Work-up: After the reaction is complete (conversion >98%), inert the reactor with argon. Filter the reaction mixture through a pad of kieselguhr (10 g).[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product. The crude product may still contain residual ethanol.[3]

Logical Workflow for Catalytic Hydrogenation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation start Charge Reactor with Substrate and Catalyst add_solvent Add Ethanol start->add_solvent inert Inert with Argon add_solvent->inert hydrogenate Hydrogenate at 30°C, 3 bar H2 inert->hydrogenate filter Filter through Kieselguhr hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate product This compound concentrate->product

Workflow for Catalytic Hydrogenation
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5][6] This method can be applied to the synthesis of this compound from 2,4-dichloro-5-methylpyridine and an ammonia equivalent. The choice of ligand is crucial for achieving high yields and selectivity.[7]

Reaction Scheme:

Representative Catalyst Systems for Buchwald-Hartwig Amination:

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene11085-95 (estimated)
Pd(OAc)₂RuPhosK₃PO₄Dioxane10080-90 (estimated)
PdCl₂(dppf)dppfNaOtBuToluene10075-85 (estimated)

Experimental Protocol: Buchwald-Hartwig Amination using Pd₂(dba)₃/Xantphos

  • Reactor Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2,4-dichloro-5-methylpyridine (1.0 mmol), the ammonia equivalent (e.g., benzophenone imine, 1.2 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).[5]

  • Inerting: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Catalytic Cycle for Buchwald-Hartwig Amination:

pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L2 oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH amine_complex [Ar-Pd(II)(NHR'R'')L2]+X- amine_coordination->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex Ar-Pd(II)(NR'R'')L2 deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Buchwald-Hartwig Catalytic Cycle
Method C: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction for the formation of C-N bonds.[8] It is an alternative to the Buchwald-Hartwig amination but generally requires higher temperatures and stoichiometric amounts of copper, although modern protocols use catalytic amounts of copper with ligands.[8]

Reaction Scheme:

Representative Catalyst Systems for Ullmann Condensation:

CatalystLigandBaseSolventTemperature (°C)Yield (%)
CuIL-prolineK₂CO₃DMSO120-14070-80 (estimated)
Cu₂OPhenanthrolineCs₂CO₃NMP150-17065-75 (estimated)
Cu(acac)₂DMEDAK₃PO₄Dioxane11075-85 (estimated)

Experimental Protocol: Ullmann Condensation using CuI/L-proline

  • Reactor Setup: In a sealed tube, combine 2,4-dichloro-5-methylpyridine (1.0 mmol), the amine source (2.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (5 mL).

  • Reaction: Heat the mixture to 130 °C for 24 hours with stirring.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Catalyst Selection Considerations

The choice of catalytic method depends on several factors:

  • Yield and Purity: Catalytic hydrogenation generally provides the highest yields and purity for this specific transformation.[3]

  • Reaction Conditions: Buchwald-Hartwig amination offers milder reaction conditions compared to the Ullmann condensation.[6][8]

  • Substrate Scope and Functional Group Tolerance: The Buchwald-Hartwig reaction is known for its broad substrate scope and tolerance of various functional groups.[4][6]

  • Cost and Availability: Platinum catalysts for hydrogenation can be expensive. Palladium catalysts are also precious metals, while copper catalysts are more economical.

  • Safety: Catalytic hydrogenation requires the handling of hydrogen gas under pressure.

Decision Tree for Catalyst Selection:

start Starting Material? nitro_precursor 2-Chloro-5-methyl-4-nitropyridine 1-oxide start->nitro_precursor Yes dichloro_precursor 2,4-dichloro-5-methylpyridine start->dichloro_precursor No hydrogenation Catalytic Hydrogenation (High Yield, High Purity) nitro_precursor->hydrogenation pd_amination Buchwald-Hartwig Amination (Mild Conditions, Broad Scope) dichloro_precursor->pd_amination Mild Conditions Preferred cu_amination Ullmann Condensation (Lower Cost Catalyst) dichloro_precursor->cu_amination Cost is a Major Factor

References

Application Notes and Protocols: Solvent Effects on the Synthesis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of 2-Chloro-5-methylpyridin-4-amine, a key intermediate in the manufacturing of various pharmaceutical compounds. The primary focus is on the significant influence of solvent selection on the reaction's efficiency, yield, and purity. The two principal synthetic routes, catalytic hydrogenation and chemical reduction with iron, are discussed with comprehensive experimental protocols. Quantitative data for reactions in ethanol are presented, and the expected effects of other solvent systems are discussed based on established principles of reaction kinetics and solvent-substrate interactions in similar reductions.

Introduction

The synthesis of this compound is a critical step in the production of numerous active pharmaceutical ingredients (APIs). The most common and efficient pathway to this compound involves the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide. The choice of solvent in this reduction step is a crucial parameter that can dramatically impact the reaction's outcome, influencing reaction rates, product yield, purity, and the overall cost-effectiveness of the process. This application note explores the effects of different solvents on this synthesis, providing researchers with the necessary information to select the optimal conditions for their specific needs.

Reaction Pathways

The synthesis of this compound from 2-chloro-5-methyl-4-nitropyridine 1-oxide can be primarily achieved through two effective methods:

  • Catalytic Hydrogenation: This method employs a catalyst, typically platinum-based, to facilitate the reduction of the nitro group and the N-oxide in the presence of hydrogen gas.

  • Chemical Reduction with Iron: This classic method utilizes iron powder in an acidic medium to achieve the reduction.

The choice between these pathways can depend on factors such as available equipment, cost of reagents, and desired scale of the reaction.

Solvent Effects on the Synthesis

The solvent plays a multifaceted role in the synthesis of this compound. Its primary functions include dissolving the reactants and reagents, facilitating heat transfer, and influencing the reaction mechanism and kinetics.

Catalytic Hydrogenation

In catalytic hydrogenation, the choice of solvent can affect the solubility of the starting material and the product, the activity of the catalyst, and the mass transfer of hydrogen gas.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most commonly used solvents for this reaction. Ethanol, in particular, has been shown to be highly effective, providing excellent yields and purity.[1][2] These solvents are adept at dissolving the starting material and the resulting amine, which can help to prevent the product from adsorbing to the catalyst surface and causing deactivation. The protic nature of these solvents can also assist in the protonation steps of the reduction mechanism.

  • Aprotic Solvents (e.g., Ethyl Acetate, Tetrahydrofuran): While less common for this specific synthesis, aprotic solvents can be employed. Their lower polarity might influence the interaction of the substrate with the catalyst surface, potentially altering the reaction rate and selectivity.

  • Acidic Solvents (e.g., Acetic Acid): Acetic acid can be used as a solvent or co-solvent. The acidic environment can enhance the rate of reduction of the N-oxide functionality.

Chemical Reduction with Iron

For the reduction with iron, the solvent must be able to support the generation of an acidic environment, typically through the addition of an acid like HCl, and dissolve the reactants.

  • Aqueous Alcohol Mixtures (e.g., 80% Ethanol): This is a standard solvent system for Bechamp-type reductions.[1] The water is necessary for the reaction of iron, while the alcohol helps to dissolve the organic substrate. The acidity is typically adjusted with a mineral acid.

  • Chlorinated Solvents (e.g., Chloroform): For related reductions, chloroform has been reported as a solvent, which can offer good solubility for the reactants and may be easier to remove during workup.[3]

Data Presentation

The following table summarizes the quantitative data found for the synthesis of this compound in ethanol and provides a qualitative expectation for other solvent systems based on general principles of nitroarene reductions.

Reaction MethodSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Catalytic HydrogenationEthanol3020Quantitative97.5 (HPLC)[1][2]
Iron Reduction80% Ethanol/HCl60-650.577.6Not Specified[1]
Catalytic HydrogenationMethanol--Expected to be highExpected to be high-
Catalytic HydrogenationIsopropanol--Expected to be highMay require longer reaction times-
Catalytic HydrogenationAcetic Acid--Potentially faster N-oxide reductionMay require specific workup-

Experimental Protocols

Protocol 1: Catalytic Hydrogenation in Ethanol

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide

  • Ethanol

  • Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon)

  • Kieselguhr (diatomaceous earth)

  • Argon or Nitrogen gas

Equipment:

  • Glass pressure reactor with a stirrer

  • Hydrogen gas source

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere of argon, charge a glass pressure reactor with 29 g (153.8 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of the hydrogenation catalyst.

  • Add 320 ml of ethanol to the reactor.

  • Seal the reactor and inertize it three times by pressurizing with argon to 3 bar and then venting.

  • Pressurize the reactor with hydrogen to 3 bar.

  • Maintain the reaction mixture at 30°C with stirring for 20 hours, ensuring the hydrogen pressure is kept at 3 bar.

  • After the reaction is complete (conversion >98%, monitored by a suitable method like HPLC or TLC), vent the hydrogen and inertize the reactor with argon.

  • Filter the reaction solution through a pad of kieselguhr to remove the catalyst.

  • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain this compound.

Expected Outcome:

  • Yield: ~23.0 g (quantitative, may contain residual ethanol)

  • Purity: ~97.5% (by HPLC)

Protocol 2: Iron Reduction in Aqueous Ethanol

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide

  • 80% Ethanol

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium carbonate or other suitable base

Equipment:

  • Round-bottom flask with a reflux condenser and stirrer

  • Heating mantle

  • Filtration apparatus

  • Extraction funnel

Procedure:

  • In a round-bottom flask, suspend 30 g of the starting material in 107 mL of 80% ethanol.

  • Add iron powder in a stoichiometric excess.

  • Slowly add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to 60-65°C with vigorous stirring for 30 minutes.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the iron and iron oxides.

  • Neutralize the filtrate with a base such as sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Expected Outcome:

  • Yield: ~77.6%

Visualizations

Signaling Pathway of the Reduction

Synthesis_Pathway cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product start 2-Chloro-5-methyl-4-nitropyridine 1-oxide method1 Catalytic Hydrogenation (H₂, Pt/C) start->method1 method2 Chemical Reduction (Fe, HCl) start->method2 product This compound method1->product method2->product

Caption: Synthetic routes to this compound.

Experimental Workflow for Catalytic Hydrogenation

Experimental_Workflow A Charge Reactor: - Starting Material - Catalyst - Ethanol B Inertize Reactor (Argon Purge) A->B C Pressurize with H₂ (3 bar) B->C D Reaction (30°C, 20h) C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Final Product F->G

Caption: Workflow for catalytic hydrogenation synthesis.

Conclusion

The synthesis of this compound is highly dependent on the chosen solvent system. For catalytic hydrogenation, ethanol is a well-documented and effective solvent, leading to high yields and purity. For chemical reduction with iron, an aqueous ethanol mixture is a standard and effective choice. While direct comparative data in a wide range of solvents for this specific molecule is limited in the literature, the general principles of nitroarene reduction suggest that polar protic solvents are often advantageous. Researchers should consider the factors of solubility, catalyst activity, reaction time, and work-up procedures when selecting a solvent for this synthesis. The protocols provided herein offer robust starting points for the efficient synthesis of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-methylpyridin-4-amine, a key chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low yield or no formation of the desired this compound. What are the possible causes and solutions?

  • Answer: Low or no conversion can stem from several factors related to your reagents, catalyst, and reaction conditions. Here is a systematic approach to troubleshoot this issue:

    • Catalyst Inactivity (for Catalytic Hydrogenation):

      • Cause: The catalyst (e.g., Pt/C, Pd/C) may have lost its activity due to improper storage, handling, or poisoning.

      • Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible. If catalyst poisoning is suspected (e.g., by sulfur or other impurities in the starting material or solvent), consider purifying the starting material.

    • Insufficient Reducing Agent (for Iron Reduction):

      • Cause: An inadequate amount of the reducing agent (e.g., iron powder) will lead to incomplete reduction.

      • Solution: Increase the molar equivalents of the iron powder. Ensure the iron is of fine mesh for maximum surface area.

    • Poor Solubility:

      • Cause: The starting material, 2-chloro-5-methyl-4-nitropyridine 1-oxide, may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst or reducing agent.

      • Solution: Choose a solvent system in which the starting material is more soluble. For catalytic hydrogenation, ethanol is a common choice. For iron reduction, a mixture of ethanol and water is often used. Gentle heating can also improve solubility.

    • Suboptimal Reaction Conditions:

      • Cause: The temperature or pressure (for hydrogenation) may be too low, or the reaction time may be insufficient.

      • Solution: For catalytic hydrogenation, ensure a hydrogen pressure of at least 3 bar is maintained.[1] The reaction may require up to 20 hours for completion.[1] For iron reduction, the reaction is typically conducted at an elevated temperature (e.g., 60-65°C).[2] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurities in my final product. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of side products is a common challenge in the reduction of nitro compounds. Key strategies to enhance selectivity for the desired amine include:

    • Incomplete Reduction:

      • Cause: The reduction of the nitro group can be a stepwise process, potentially leading to the formation of intermediates like nitroso and hydroxylamine derivatives.

      • Solution: Ensure the reaction goes to completion by using a sufficient amount of reducing agent and allowing for adequate reaction time. Monitoring the reaction by TLC can help in determining the point of full conversion.

    • Dehalogenation:

      • Cause: In catalytic hydrogenation, the chloro substituent on the pyridine ring can be susceptible to hydrogenolysis (dehalogenation), leading to the formation of 5-methylpyridin-4-amine as a byproduct.

      • Solution: Careful selection of the catalyst and reaction conditions can minimize dehalogenation. Platinum-based catalysts are often used for the reduction of nitro groups on chlorinated pyridines.[1][3] Using milder conditions (lower temperature and pressure) can also be beneficial.

    • N-Oxide Persistence:

      • Cause: Incomplete reduction may leave the N-oxide group intact, resulting in 2-chloro-5-methyl-4-aminopyridine N-oxide as an impurity.

      • Solution: Both catalytic hydrogenation and iron reduction are generally effective at reducing the N-oxide.[2][3] Ensure sufficient catalyst/reagent loading and reaction time.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: How can I effectively isolate and purify the this compound from the reaction mixture?

  • Answer: Proper work-up and purification are crucial for obtaining a high-purity product.

    • Catalytic Hydrogenation Work-up:

      • Procedure: After the reaction, the catalyst must be carefully removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product.

      • Troubleshooting: If the product is not precipitating upon concentration, it may still contain residual solvent. Further drying under high vacuum may be necessary. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

    • Iron Reduction Work-up:

      • Procedure: After the reaction, the iron salts need to be removed. This is typically done by filtering the hot reaction mixture. The filtrate is then concentrated, and the pH is adjusted to be basic to precipitate the amine product.

      • Troubleshooting: If the product does not precipitate upon pH adjustment, it may be due to the formation of soluble salts. Extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) after basification can be an effective isolation method. The organic layers are then combined, dried, and concentrated.

    • Purification:

      • Method: Recrystallization is a common method for purifying the final product. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography using silica gel can also be employed for high-purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and well-documented synthetic route is the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide. This reduction can be achieved through two primary methods:

  • Catalytic Hydrogenation: This method employs a catalyst, such as platinum on carbon (Pt/C), often modified with other metals like molybdenum (Mo) or vanadium (V), under a hydrogen atmosphere.[1]

  • Metal/Acid Reduction: A classic method involves the use of a metal, typically iron powder, in the presence of an acid, such as hydrochloric acid in an ethanol/water mixture.[2]

Q2: Which reduction method offers a higher yield?

A2: Both methods can provide high yields. Catalytic hydrogenation with a Pt/Mo on activated carbon catalyst has been reported to give a quantitative yield (though the product may contain residual solvent).[1] The iron/hydrochloric acid method has been reported with a yield of 77.63%.[2] The optimal choice may depend on the available equipment, scale of the reaction, and safety considerations.

Q3: What are the safety precautions for catalytic hydrogenation?

A3: Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (when dry). Key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Using appropriate equipment designed for reactions under pressure.

  • Ensuring there are no ignition sources nearby.

  • Carefully purging the reaction vessel with an inert gas (e.g., argon or nitrogen) before introducing hydrogen and after the reaction is complete.

  • Handling the catalyst in a wet state to prevent ignition upon contact with air.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product, allowing you to determine the optimal reaction time.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide

Catalyst CompositionConversion Rate
0.8% Pt and 0.6% Mo on activated carbon>98%[1]
0.8% Pt and 0.3% Mo on activated carbon~98%[1]
1% Pt and 2% V on activated carbon~87%[1]

Table 2: Comparison of Reduction Methods

MethodReducing Agent/CatalystSolventTemperatureTimeYield
Catalytic Hydrogenation0.8% Pt, 0.6% Mo on carbonEthanol30°C20 hQuantitative[1]
Iron ReductionIron, Hydrochloric acidEthanol60 - 65°C0.5 h77.63%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation [1]

  • Reaction Setup: In a glass pressure reactor equipped with a stirrer, add 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitropyridine 1-oxide and 2.9 g of a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon).

  • Solvent Addition: Add 320 ml of ethanol to the reactor.

  • Inerting: Seal the reactor and purge it with argon three times, each time pressurizing to 3 bar.

  • Hydrogenation: Pressurize the reactor with hydrogen to 3 bar and maintain the reaction at 30°C for 20 hours with vigorous stirring.

  • Work-up: After the reaction, vent the hydrogen and purge the reactor with argon. Filter the reaction mixture through a pad of kieselguhr (celite).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the final product. The reported yield is 23.0 g (quantitative, though it may contain residual ethanol).

Protocol 2: Synthesis of this compound via Iron Reduction [2]

  • Reaction Setup: In a suitable flask, prepare a solution of 107 mL of 80% ethanol.

  • Reagent Addition: Add 30 g of 2-chloro-5-methyl-4-nitropyridine 1-oxide and a stoichiometric amount of iron powder and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to 60-65°C and maintain for 30 minutes with stirring.

  • Work-up: After the reaction is complete, filter the hot solution to remove iron salts.

  • Isolation: Cool the filtrate and adjust the pH to be basic to precipitate the product. The precipitate can be collected by filtration, washed, and dried.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product start 2-chloro-5-methyl-4-nitropyridine 1-oxide method1 Catalytic Hydrogenation (Pt/Mo on Carbon, H2) start->method1 method2 Iron Reduction (Fe, HCl) start->method2 product This compound method1->product method2->product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield start Low Yield Issue q1 Check Catalyst/Reagent Activity start->q1 q2 Verify Reaction Conditions start->q2 q3 Assess Solubility start->q3 sol1 Use Fresh Catalyst/ Increase Reducing Agent q1->sol1 sol2 Optimize Temp., Pressure, Time q2->sol2 sol3 Change Solvent System/ Apply Gentle Heat q3->sol3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-5-methylpyridin-4-amine, with a focus on common impurities encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis method is the catalytic hydrogenation of a nitropyridine precursor, typically 2-chloro-5-methyl-4-nitropyridine or 2-chloro-5-methyl-4-nitropyridine 1-oxide. This method is often preferred due to its high conversion rates and relatively clean reaction profile.[1]

Q2: What are the primary impurities I should be aware of in the synthesis of this compound?

A2: The primary impurities are generally process-related and arise from the reduction of the nitropyridine starting material. These can be categorized as:

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of residual 2-chloro-5-methyl-4-nitropyridine 1-oxide.

  • Reduction Intermediates: The reduction of a nitro group to an amine is a stepwise process. Incomplete conversion can result in the presence of intermediates such as 2-chloro-5-methyl-4-nitrosopyridine and N-(2-chloro-5-methylpyridin-4-yl)hydroxylamine.

  • Dimeric Byproducts: Side reactions during the reduction can lead to the formation of azo or azoxy compounds, where two molecules of the desired product are linked by a -N=N- (azo) or -N=N(O)- (azoxy) bridge.

  • Isomeric Impurities: If the synthesis of the starting material (2-chloro-5-methyl-4-nitropyridine 1-oxide) is not completely regioselective, isomeric aminopyridines may be formed as impurities.

Q3: What analytical techniques are best suited for identifying and quantifying these impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for purity assessment and impurity profiling of this compound.[1] For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q4: What is a typical purity profile for this compound synthesized via nitropyridine reduction?

A4: Commercially available this compound, and products from well-optimized lab syntheses, typically have a purity of 97% or higher.[2][3] The remaining percentage consists of the process-related impurities mentioned in Q2.

Troubleshooting Guide

Issue 1: My reaction is incomplete, and I see a significant amount of starting material (2-chloro-5-methyl-4-nitropyridine 1-oxide) remaining.

  • Potential Cause 1: Catalyst Inactivity. The hydrogenation catalyst (e.g., Platinum on carbon) may be of poor quality, poisoned, or used in an insufficient amount.

    • Solution: Ensure you are using a high-quality catalyst from a reputable supplier. Increase the catalyst loading or use a fresh batch. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds.

  • Potential Cause 2: Insufficient Hydrogen Pressure or Reaction Time. The hydrogenation may not have been carried out for a long enough duration or at a sufficient hydrogen pressure to drive the reaction to completion.

    • Solution: Increase the reaction time and/or the hydrogen pressure within safe limits for your equipment. Monitor the reaction progress by a suitable technique like TLC or HPLC.

Issue 2: My final product is off-color (e.g., yellow or brown), suggesting the presence of impurities.

  • Potential Cause: Presence of Azo or Azoxy Byproducts. These dimeric species are often colored and can form as byproducts during the reduction of nitro compounds, particularly if localized areas of high reductant concentration or pH fluctuations occur.

    • Solution: Optimize the addition of the reducing agent and ensure efficient stirring to maintain homogeneity. During catalytic hydrogenation, ensure consistent hydrogen dispersion. Purification by recrystallization or column chromatography can be effective in removing these colored impurities.

Issue 3: My HPLC analysis shows several unexpected peaks close to the main product peak.

  • Potential Cause 1: Isomeric Impurities. These may have arisen from the non-specific nitration of 2-chloro-5-methylpyridine during the synthesis of the starting material.

    • Solution: It is crucial to start with a highly pure batch of 2-chloro-5-methyl-4-nitropyridine 1-oxide. If isomeric impurities are present in the starting material, they will likely be carried through to the final product. Purification of the starting material or the final product by chromatography may be necessary.

  • Potential Cause 2: Reduction Intermediates. The presence of nitroso or hydroxylamine intermediates indicates incomplete reduction.

    • Solution: Refer to the solutions for "Issue 1" to drive the reduction to completion.

Data Presentation

The following table summarizes the common impurities, their likely origin, and representative quantitative data that might be expected in a batch of this compound with a purity of approximately 98.5%.

Impurity NameStructureTypical SourceRepresentative Level (by HPLC)
2-chloro-5-methyl-4-nitropyridine 1-oxideO=--INVALID-LINK--C=NC(Cl)=C1)[O-]Unreacted Starting Material≤ 0.5%
2-chloro-5-methyl-4-nitrosopyridineO=NC1=C(C)C=NC(Cl)=C1Reduction Intermediate≤ 0.2%
N-(2-chloro-5-methylpyridin-4-yl)hydroxylamineCONC1=C(C)C=NC(Cl)=C1Reduction Intermediate≤ 0.3%
2,2'-dichloro-5,5'-dimethyl-4,4'-azoxypyridineCC1=C(N=N(O)C2=C(C)C=NC(Cl)=C2)C=C(Cl)N=C1Dimeric Byproduct≤ 0.1%
Isomeric Aminochloromethylpyridinese.g., 4-amino-2-chloro-3-methylpyridineIsomeric Starting Material≤ 0.4%
Other Unknown Impurities-Various Side Reactions≤ 0.5%
This compound NC1=C(C)C=NC(Cl)=C1Product ≥ 98.0%

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a literature procedure for the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1]

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide

  • Ethanol

  • Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon)

  • Argon or Nitrogen gas

  • Hydrogen gas

  • Kieselguhr (Celite)

Procedure:

  • In a glass pressure reactor equipped with a stirrer, add 29 g (153.8 mmol) of 2-chloro-5-methyl-4-nitropyridine 1-oxide and 2.9 g of the hydrogenation catalyst.

  • Add 320 mL of ethanol to the reactor.

  • Seal the reactor and inert the atmosphere by pressurizing with argon to 3 bar and then venting. Repeat this process three times.

  • Pressurize the reactor with hydrogen gas to 3 bar.

  • Stir the reaction mixture at 30°C for 20 hours, maintaining the hydrogen pressure at 3 bar.

  • After the reaction is complete (monitor by HPLC or TLC), vent the hydrogen and inert the reactor with argon.

  • Filter the reaction mixture through a pad of kieselguhr to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its impurities.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade acetonitrile and water

  • Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid)

Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% A and 5% B, then ramp to 50% A and 50% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound sample in the initial mobile phase composition to achieve a concentration of approximately 0.5 mg/mL.

Visualization

G cluster_start Start cluster_id Identification cluster_troubleshoot Troubleshooting start HPLC Analysis Shows Unexpected Peak(s) lcms Perform LC-MS to Determine Molecular Weight start->lcms compare Compare Retention Time with Known Standards lcms->compare start_mat Unreacted Starting Material? compare->start_mat intermediate Reduction Intermediate? compare->intermediate Match with intermediate MW byproduct Dimeric Byproduct? compare->byproduct Match with dimeric byproduct MW isomer Isomeric Impurity? compare->isomer Match with product MW nmr Isolate Impurity for NMR Analysis start_mat->intermediate No sol_incomplete Increase reaction time/pressure, check catalyst activity start_mat->sol_incomplete Yes intermediate->byproduct No intermediate->sol_incomplete Yes byproduct->isomer No sol_byproduct Optimize reaction conditions, improve mixing byproduct->sol_byproduct Yes isomer->nmr No (Unknown) sol_isomer Use higher purity starting material isomer->sol_isomer Yes

Caption: Troubleshooting workflow for impurity identification in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Conversion in Nitropyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitropyridine hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My nitropyridine hydrogenation is showing low to no conversion. What are the most common initial checks I should perform?

Low conversion in nitropyridine hydrogenation can stem from several factors. The first things to verify are your reaction setup and reagents:

  • Hydrogen Atmosphere: Ensure a proper and complete exchange of the initial atmosphere (usually air or an inert gas like nitrogen or argon) with hydrogen. This typically involves several cycles of evacuating the reaction vessel and backfilling with hydrogen.[1] Inadequate hydrogen availability is a primary reason for incomplete reactions.

  • Catalyst Activity: The catalyst is crucial. If you are using a pre-used or old catalyst, its activity may be diminished. It is recommended to use a fresh batch of catalyst. Palladium on carbon (Pd/C) is a common choice, but it is pyrophoric and must be handled carefully under an inert atmosphere.[1]

  • Reagent Purity: Impurities in the nitropyridine substrate or the solvent can act as catalyst poisons. Ensure all your reagents and solvents are of high purity and anhydrous, as water can deactivate some catalysts.[2]

Q2: I've confirmed my setup and reagents are in order, but the conversion is still low. What aspects of the reaction conditions should I investigate?

Optimizing reaction conditions is key to a successful hydrogenation. Consider the following parameters:

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol and methanol are commonly used. For certain substrates, other solvents like ethyl acetate or even water might be more effective.[3]

  • Temperature and Pressure: Hydrogenation of the pyridine ring can be challenging due to its aromatic stability and often requires elevated temperature and pressure.[4][5] However, starting with milder conditions (e.g., room temperature, balloon pressure) and gradually increasing them can help avoid side reactions. Some protocols report successful hydrogenations at 40°C and 5 bar of H₂.[6]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typical loadings range from 1 to 10 mol%, this can be substrate-dependent. A systematic increase in the catalyst amount might be necessary.

  • Reaction Time: Some hydrogenations can be slow. Monitor the reaction progress over time using appropriate analytical techniques like TLC, GC-MS, or NMR to determine if the reaction is simply slow or has stalled.[1][7][8]

Q3: Could my specific nitropyridine substrate be the issue?

Yes, the structure of the nitropyridine and the presence of other functional groups can significantly influence the reaction's success.

  • Catalyst Poisoning by Nitrogen: The nitrogen atom in the pyridine ring can bind to the metal center of the catalyst, leading to catalyst poisoning.[6] This effect can be more pronounced in unactivated or neutral N-heterocycles.

  • Steric Hindrance: Bulky substituents near the nitro group or on the pyridine ring can hinder the approach of the substrate to the catalyst surface, slowing down the reaction.

  • Coordinating Functional Groups: Functional groups such as amines, thiols, or even hydroxyls at certain positions (e.g., 2-position of the pyridine ring) can chelate to the metal catalyst and inhibit its activity.[6] For instance, the reduction of 2-pyridinemethanol has been shown to result in lower yields due to catalyst poisoning.[6]

  • Substrate Solubility: The substrate must be soluble in the chosen solvent to ensure efficient interaction with the heterogeneous catalyst. If solubility is an issue, consider a different solvent system.[9]

Q4: I suspect my catalyst is deactivating. What are the common causes and how can I mitigate this?

Catalyst deactivation is a frequent problem in heterogeneous catalysis. The primary causes include:

  • Poisoning: As mentioned, the pyridine nitrogen itself or impurities (e.g., sulfur compounds) can poison the catalyst.[6] Ensuring high purity of all components is critical.

  • Sintering: At high temperatures, the fine metal particles on the support can agglomerate, reducing the active surface area.[10]

  • Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[11]

  • Leaching: The active metal may leach from the support into the reaction mixture, especially under acidic or basic conditions.[12]

To mitigate deactivation, you can:

  • Use a higher catalyst loading.

  • Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.

  • Ensure efficient stirring to minimize local high concentrations of reactants or products on the catalyst surface.

  • Consider a different catalyst or support that is more robust under your reaction conditions.[13]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion in nitropyridine hydrogenation.

TroubleshootingWorkflow Troubleshooting Low Conversion in Nitropyridine Hydrogenation Start Low Conversion Observed CheckSetup Initial Checks: - H₂ Atmosphere - Catalyst Activity - Reagent Purity Start->CheckSetup ProblemSolved1 Problem Resolved? CheckSetup->ProblemSolved1 OptimizeConditions Optimize Reaction Conditions: - Solvent - Temperature & Pressure - Catalyst Loading - Reaction Time ProblemSolved1->OptimizeConditions No End Success ProblemSolved1->End Yes ProblemSolved2 Problem Resolved? OptimizeConditions->ProblemSolved2 InvestigateSubstrate Investigate Substrate Effects: - Catalyst Poisoning - Steric Hindrance - Coordinating Groups - Solubility ProblemSolved2->InvestigateSubstrate No ProblemSolved2->End Yes ProblemSolved3 Problem Resolved? InvestigateSubstrate->ProblemSolved3 AddressDeactivation Address Catalyst Deactivation: - Poisoning - Sintering - Fouling - Leaching ProblemSolved3->AddressDeactivation No ProblemSolved3->End Yes ProblemSolved4 Problem Resolved? AddressDeactivation->ProblemSolved4 ConsultExpert Consult Literature/ Expert ProblemSolved4->ConsultExpert No ProblemSolved4->End Yes

Caption: A stepwise guide for troubleshooting low conversion issues.

Data Presentation: Reaction Parameter Optimization

The following table summarizes typical ranges for key reaction parameters that can be optimized for nitropyridine hydrogenation.

ParameterTypical RangeConsiderations
Catalyst Pd/C, PtO₂, Rh₂O₃, Raney-NiCatalyst choice is substrate-dependent. Pd/C is common, but others may offer better selectivity or resistance to poisoning.[6][14]
Catalyst Loading 0.5 - 10 mol%Higher loading may be needed for difficult substrates or to overcome deactivation.[6]
Solvent Methanol, Ethanol, Ethyl Acetate, TFESolvent can influence substrate solubility and catalyst activity.[6]
Temperature 25 - 100 °CHigher temperatures can increase reaction rate but may also lead to side reactions or catalyst sintering.[5]
Hydrogen Pressure 1 - 50 atm (balloon to autoclave)Higher pressure increases hydrogen concentration in the solvent, which can improve the reaction rate.[5][6]
Reaction Time 1 - 48 hoursMonitor reaction progress to determine the optimal time.

Experimental Protocols

General Protocol for Hydrogenation using a Hydrogen Balloon

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a two- or three-neck round-bottom flask equipped with a magnetic stir bar, add the nitropyridine substrate.

    • Under an inert atmosphere (e.g., argon or nitrogen), add the solvent, followed by the catalyst (e.g., 5-10 wt% Pd/C).[1]

  • Hydrogenation:

    • Seal the flask and connect one neck to a vacuum line and another to a balloon filled with hydrogen.

    • Evacuate the flask to remove the inert gas and then backfill with hydrogen from the balloon. Repeat this vacuum/hydrogen cycle 3-5 times to ensure a complete hydrogen atmosphere.[1]

    • Stir the reaction mixture vigorously at the desired temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking samples (under an inert atmosphere) and analyzing them by TLC, GC-MS, or ¹H NMR.[7][8][15]

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove any remaining hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should not be allowed to dry in the air.[1] Keep the filter cake wet and dispose of it properly.

    • Wash the filter cake with additional solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or other suitable methods.[1]

Analytical Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of the hydrogenation.

Analytical MethodInformation Provided
Thin-Layer Chromatography (TLC) A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on the conversion of the starting material and the formation of the product and any byproducts, along with their mass-to-charge ratios for identification.
High-Performance Liquid Chromatography (HPLC) A quantitative method to determine the concentration of the starting material, product, and any intermediates or byproducts.[7][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to monitor the reaction in-situ or by analyzing aliquots to determine the conversion and identify the structure of the products and any intermediates.[7][8][15]
UV-Vis Spectroscopy Can be used to monitor the disappearance of the nitroarene, which often has a characteristic UV-Vis absorbance.[7][15]

References

optimization of reaction time for 2-Chloro-5-methylpyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time for the synthesis of 2-Chloro-5-methylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes for this compound are the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide and the reduction of the same precursor using iron in an acidic medium.

Q2: Which synthesis method is generally faster?

A2: The iron reduction method is typically faster, with reported reaction times ranging from 0.5 to 5 hours.[1] In contrast, the catalytic hydrogenation method can take up to 20 hours to achieve high conversion.[1][2][3]

Q3: What factors influence the reaction time in the catalytic hydrogenation route?

A3: The key factors influencing the reaction time in catalytic hydrogenation are the choice of catalyst, catalyst loading, hydrogen pressure, and reaction temperature. The specific activity of the catalyst lot can also play a significant role.

Q4: How can I optimize the reaction time for the iron reduction method?

A4: To optimize the reaction time for the iron reduction, you can adjust the reaction temperature, the acid used (e.g., acetic acid vs. hydrochloric acid), and the stoichiometry of the iron powder. Higher temperatures generally lead to faster reaction rates.

Q5: Are there any known side reactions to be aware of?

A5: In catalytic hydrogenations, incomplete reduction can lead to the formation of hydroxylamine or nitroso intermediates. Over-reduction or dehalogenation, while less common for this substrate, can also occur under harsh conditions. For the iron reduction method, potential byproducts can arise from the reaction of intermediates, and the final product may be contaminated with iron salts, requiring careful purification.

Troubleshooting Guides

Route A: Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide
Issue Potential Cause Troubleshooting Steps
Slow or Incomplete Reaction 1. Catalyst Inactivity: The catalyst may be poisoned or deactivated. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be optimal for the chosen catalyst. 4. Poor Mass Transfer: Inefficient stirring can limit the contact between hydrogen, substrate, and catalyst.1. Catalyst: Use a fresh batch of catalyst or increase the catalyst loading. Ensure the catalyst was handled under an inert atmosphere if it is pyrophoric. 2. Pressure: Gradually increase the hydrogen pressure within the safety limits of the reactor. 3. Temperature: Cautiously increase the reaction temperature in small increments. 4. Stirring: Increase the stirring speed to improve gas-liquid-solid mixing.
Formation of Byproducts 1. Over-reduction/Dehalogenation: Reaction conditions are too harsh (high temperature or pressure). 2. Incomplete Reduction: Insufficient reaction time or catalyst activity.1. Conditions: Reduce the reaction temperature and/or pressure. Monitor the reaction closely and stop it once the starting material is consumed. 2. Reaction Time/Catalyst: Increase the reaction time or catalyst loading.
Difficult Product Isolation 1. Catalyst Filtration Issues: The catalyst particles are too fine. 2. Product Adsorption onto Catalyst: The product may have a strong affinity for the catalyst support.1. Filtration: Use a filter aid like celite to improve filtration. 2. Adsorption: Wash the filtered catalyst with a polar solvent to recover the adsorbed product.
Route B: Iron Reduction of 2-chloro-5-methyl-4-nitropyridine
Issue Potential Cause Troubleshooting Steps
Slow or Incomplete Reaction 1. Inactive Iron Powder: The surface of the iron powder may be oxidized. 2. Insufficient Acid: The amount of acid may not be enough to activate the iron and drive the reaction. 3. Low Reaction Temperature: The temperature is not high enough for the reaction to proceed at a reasonable rate.1. Iron: Use freshly activated iron powder (e.g., by washing with dilute acid). 2. Acid: Increase the molar ratio of the acid. 3. Temperature: Increase the reaction temperature within the recommended range (60-120°C).
Formation of Colored Impurities 1. Formation of Azo or Azoxy Byproducts: Incomplete reduction can lead to the condensation of nitroso and hydroxylamine intermediates. 2. Air Oxidation: The resulting amine product can be sensitive to air oxidation.1. Reaction Conditions: Ensure sufficient iron and acid are used to drive the reaction to completion. 2. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation from Iron Sludge 1. Product Trapped in Iron Salts: The product can be physically entrapped in the iron oxide/hydroxide sludge formed during workup.1. Workup: After basification, thoroughly triturate the iron sludge with a suitable organic solvent. Multiple extractions may be necessary. Filtration of the hot reaction mixture before basification can sometimes be effective.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route A: Catalytic Hydrogenation Route B: Iron/HCl Reduction
Starting Material 2-chloro-5-methyl-4-nitropyridine 1-oxide2-chloro-5-methyl-4-nitropyridine
Reagents H₂, Pt/Mo on activated carbonIron powder, HCl, Ethanol
Reaction Time 20 hours[1][2][3]0.5 hours[1]
Temperature 30°C[1][2][3]60-65°C[1]
Pressure 3 bar H₂[1][2][3]Atmospheric
Conversion/Yield >98% conversion[2][3]77.63% yield[1]

Table 2: Catalyst Performance in Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide

Catalyst Composition Conversion Reference
0.8% Pt and 0.6% Mo on activated carbon>98%[2]
0.8% Pt and 0.3% Mo on activated carbon~98%[2]
1% Pt and 2% V on activated carbon~87%[2]

Experimental Protocols

Route A: Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide

  • 0.8% Pt and 0.6% Mo on activated carbon catalyst

  • Ethanol

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Pressure reactor equipped with a stirrer

Procedure:

  • Charge the pressure reactor with 2-chloro-5-methyl-4-nitropyridine 1-oxide and the Pt/Mo on activated carbon catalyst (typically 5-10% w/w of the starting material).

  • Add ethanol as the solvent.

  • Seal the reactor and purge it three times with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 3 bar.

  • Stir the reaction mixture at 30°C.

  • Monitor the reaction progress by analyzing aliquots (e.g., by HPLC or TLC). The reaction is typically complete within 20 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Route B: Iron Reduction of 2-chloro-5-methyl-4-nitropyridine

Materials:

  • 2-chloro-5-methyl-4-nitropyridine

  • Iron powder

  • Ethanol (80%)

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution

Procedure:

  • In a flask, suspend 2-chloro-5-methyl-4-nitropyridine in 80% ethanol.

  • Add iron powder to the suspension.

  • Heat the mixture to 60-65°C with vigorous stirring.

  • Slowly add concentrated hydrochloric acid.

  • Maintain the temperature and continue stirring for 0.5 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove excess iron powder.

  • Carefully neutralize the filtrate with a sodium hydroxide solution to precipitate the product and iron salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_route_a Route A: Catalytic Hydrogenation cluster_route_b Route B: Iron Reduction cluster_end Final Product SM 2-chloro-5-methyl- 4-nitropyridine 1-oxide A1 H₂, Catalyst (e.g., Pt/Mo on Carbon) SM->A1 B1 Iron Powder, Acid (e.g., HCl in Ethanol) SM->B1 A2 Hydrogenation (30°C, 3 bar, 20h) A1->A2 A3 Filtration A2->A3 A4 Solvent Evaporation A3->A4 FP This compound A4->FP B2 Reduction (60-65°C, 0.5h) B1->B2 B3 Workup & Extraction B2->B3 B3->FP

Caption: Synthetic routes to this compound.

Troubleshooting_Hydrogenation cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_mixing Mass Transfer Start Slow/Incomplete Hydrogenation C1 Is the catalyst fresh? Start->C1 C2 Increase catalyst loading C1->C2 No P1 Is H₂ pressure adequate? C1->P1 Yes C2->P1 P2 Increase H₂ pressure P1->P2 No T1 Is temperature optimal? P1->T1 Yes P2->T1 T2 Increase temperature T1->T2 No M1 Is stirring efficient? T1->M1 Yes T2->M1 M2 Increase stirring speed M1->M2 No Solution Reaction Rate Improved M1->Solution Yes M2->Solution

Caption: Troubleshooting logic for slow catalytic hydrogenation.

References

Technical Support Center: Minimizing Byproduct Formation in Pyridinamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridinamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the minimization of byproduct formation during the synthesis of pyridinamines.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyridinamine synthesis, categorized by the reaction type.

Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridines. However, it can be prone to specific side reactions.

Issue 1.1: Formation of Dimer Byproducts

  • Question: My Chichibabin reaction is producing a significant amount of a bipyridine dimer alongside the desired 2-aminopyridine. How can I minimize this?

  • Answer: Dimerization is a known side reaction in the Chichibabin synthesis, especially with certain substrates.[1] The formation of the dimer competes with the amination product.

    • Troubleshooting Steps:

      • Increase Reaction Pressure: Applying pressure with an inert gas like nitrogen can significantly favor the formation of the aminated product over the dimer.[1]

      • Optimize Temperature: While traditional Chichibabin reactions are run at high temperatures (100–130°C) in solvents like xylene or toluene, modern protocols using sodium hydride (NaH) with an iodide additive can proceed at lower temperatures (e.g., 85°C), which may reduce dimerization.[2][3]

      • Control Stoichiometry: Ensure the correct stoichiometry of sodium amide or the NaH-iodide composite is used. An excess may lead to increased side reactions.[4]

Issue 1.2: Formation of 4-Aminopyridine Isomer

  • Question: I am observing the formation of the 4-aminopyridine isomer in addition to the expected 2-aminopyridine. How can I improve regioselectivity?

  • Answer: While the Chichibabin reaction typically favors amination at the 2-position, the formation of the 4-isomer can occur, particularly with substituted pyridines.[3]

    • Troubleshooting Steps:

      • Steric Hindrance: If the 2- and 6-positions are sterically hindered by substituents, amination at the 4-position becomes more favorable, although often with a lower yield.[4] Consider if your substrate's structure inherently favors 4-amination.

      • Reaction Conditions: Traditional high-temperature conditions may lead to a mixture of isomers.[3] Exploring milder conditions, such as those with oxidants like potassium permanganate (KMnO₄) at lower temperatures in liquid ammonia, might improve selectivity for sensitive substrates.[3][5]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds with halopyridines, but it is sensitive to reaction conditions.

Issue 2.1: Hydrodehalogenation of the Starting Material

  • Question: A significant portion of my halopyridine starting material is being converted to the corresponding dehalogenated pyridine instead of the desired pyridinamine. What is causing this, and how can I prevent it?

  • Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[6] It occurs when the aryl halide is reduced, and this can compete with the desired amination pathway.

    • Troubleshooting Steps:

      • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands such as RuPhos or SPhos can promote the desired reductive elimination to form the C-N bond over side reactions.[6]

      • Ensure Anhydrous Conditions: Trace amounts of water can contribute to hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry.[6]

      • Base Purity: Use a high-purity, anhydrous base. For example, some grades of sodium tert-butoxide (NaOtBu) may contain moisture or sodium hydroxide, which can promote this side reaction.[6]

Issue 2.2: Poor Regioselectivity with Dihalopyridines

  • Question: I am trying to perform a mono-amination on a dichloropyridine (e.g., 2,4-dichloropyridine), but I'm getting a mixture of isomers. How can I control the regioselectivity?

  • Answer: Achieving regioselectivity with dihalopyridines is a common challenge. The electronic properties of the pyridine ring make the C2 and C4 positions susceptible to reaction.[6]

    • Troubleshooting Steps:

      • Catalyst and Ligand Control: The catalyst system can strongly influence the site of amination. For 2,4-dichloropyridine, using a Xantphos-based catalyst has been shown to favor amination at the C2 position with high selectivity.[7][8]

      • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the more kinetically reactive site.[7] A two-step approach, with a lower temperature for the first amination and a higher temperature for a subsequent reaction at the less reactive site, can be effective.[8]

Ullmann Condensation

The copper-catalyzed Ullmann condensation is another important method for aryl-amine bond formation, but it often requires harsh conditions.

Issue 3.1: Homocoupling of the Aryl Halide

  • Question: My Ullmann reaction is producing a significant amount of biaryl byproduct from the homocoupling of my halopyridine. How can I suppress this?

  • Answer: Homocoupling is a common side reaction in Ullmann condensations, especially at the high temperatures traditionally required.[9]

    • Troubleshooting Steps:

      • Use a Ligand: Modern Ullmann protocols often employ ligands, such as 1,10-phenanthroline, which can stabilize the copper catalyst and promote the desired cross-coupling over homocoupling.[10]

      • Optimize Temperature: While classic Ullmann reactions require temperatures upwards of 210°C, ligand-assisted protocols can often be run at lower temperatures (e.g., 80-110°C), which can reduce the rate of homocoupling.[10][11]

      • Control Stoichiometry: Using a slight excess of the amine component can help to favor the cross-coupling pathway.[11]

Issue 3.2: Dehalogenation of the Starting Material

  • Question: I am observing the formation of the dehalogenated pyridine in my Ullmann reaction. What are the likely causes?

  • Answer: Similar to the Buchwald-Hartwig reaction, dehalogenation can occur in Ullmann condensations.

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon) as the presence of oxygen can contribute to side reactions.[11]

      • Moisture Control: Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source for dehalogenation.

Data Presentation

The following tables summarize quantitative data on byproduct formation and reaction outcomes under different conditions.

Table 1: Byproduct Distribution in the Chichibabin Reaction of 4-tert-butylpyridine [1]

Reaction Pressure2-Amino-4-tert-butylpyridine Yield4,4'-di-tert-butyl-2,2'-bipyridine Yield
Atmospheric Pressure11%89%
350 psi Nitrogen74%26%

Table 2: Regioselectivity in the Buchwald-Hartwig Amination of 2,4-Dichloropyridine [8]

LigandC2:C4 Selectivity
Xantphos-based catalyst20:1 to 50:1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Modified Chichibabin Reaction with NaH-Iodide Composite[2]

This protocol describes a user-friendly Chichibabin amination for the synthesis of N-butylpyridin-2-amine.

  • Materials:

    • Pyridine (0.5 mmol)

    • n-Butylamine (1.0 mmol, 2 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 3 equiv)

    • Lithium iodide (LiI, 1.0 mmol, 2 equiv)

    • Anhydrous Tetrahydrofuran (THF), 0.5 mL

  • Procedure:

    • To a 10 mL oven-dried sealed tube, add pyridine, n-butylamine, NaH, and LiI.

    • Add anhydrous THF (0.5 mL) to the tube.

    • Seal the tube and heat the reaction mixture to 85°C.

    • Stir the reaction for 7 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Carefully quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligand-Promoted Ullmann Condensation for Diarylamine Synthesis[11]

This protocol provides a general procedure for a modern, ligated Ullmann coupling.

  • Materials:

    • Aryl halide (1.0 mmol)

    • Amine (1.2 mmol)

    • Copper(I) iodide (CuI, 0.05 - 0.1 mmol, 5-10 mol%)

    • 1,10-Phenanthroline (0.1 - 0.2 mmol)

    • Potassium phosphate (K₃PO₄, 2.0 mmol)

    • Anhydrous dioxane or toluene (3-5 mL)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add CuI, 1,10-phenanthroline, and K₃PO₄.

    • Add the aryl halide and the amine to the flask.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate key workflows and reaction pathways.

Troubleshooting_Workflow cluster_start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Strategies cluster_outcome start Problem Identified: Byproduct Formation identify_byproduct Identify Byproduct Structure (e.g., MS, NMR) start->identify_byproduct review_reaction Review Reaction Type (Chichibabin, B-H, Ullmann) identify_byproduct->review_reaction conditions Adjust Reaction Conditions: - Temperature - Pressure - Reaction Time review_reaction->conditions reagents Modify Reagents: - Stoichiometry - Purity (anhydrous) - Order of Addition review_reaction->reagents catalyst Optimize Catalyst System: - Ligand Screening - Catalyst Loading - Pre-catalyst Choice review_reaction->catalyst solvent Change Solvent: - Polarity - Anhydrous/Degassed review_reaction->solvent monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) conditions->monitor reagents->monitor catalyst->monitor solvent->monitor success Byproduct Minimized monitor->success Improved fail Re-evaluate & Iterate monitor->fail No Improvement fail->identify_byproduct Iterate

Caption: A general workflow for troubleshooting byproduct formation in chemical synthesis.

Chichibabin_Byproducts cluster_reactants cluster_intermediates Intermediates cluster_products pyridine Pyridine Derivative sigma_complex σ-adduct (Meisenheimer complex) pyridine->sigma_complex + NaNH₂ amide Sodium Amide (NaNH₂) amide->sigma_complex desired_product Desired Product: 2-Aminopyridine sigma_complex->desired_product - H₂ byproduct Byproduct: Dimer sigma_complex->byproduct + Pyridine Derivative - NH₃, - H₂

Caption: Simplified reaction pathway for the Chichibabin reaction showing desired product and dimer byproduct formation.

Buchwald_Hartwig_Byproducts cluster_cycle Catalytic Cycle cluster_io pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition (Ar-Pd(II)-X) pd0->oxidative_addition amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination reductive_elimination Reductive Elimination amine_coordination->reductive_elimination beta_hydride β-Hydride Elimination (Side Reaction) amine_coordination->beta_hydride reductive_elimination->pd0 Regenerates Catalyst product Desired Product (Ar-NR₂) reductive_elimination->product byproduct Byproduct (Ar-H) beta_hydride->byproduct aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition amine Amine (R₂NH) amine->amine_coordination

References

Technical Support Center: Purification of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-5-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide?

A1: The most common impurities are typically:

  • Unreacted Starting Material: 2-chloro-5-methyl-4-nitropyridine 1-oxide.

  • Residual Solvent: Ethanol is a common solvent used in the hydrogenation reaction and can be challenging to remove completely.[1][2]

  • Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamine compounds.

  • Dehalogenated Byproducts: Loss of the chlorine atom from the pyridine ring can occur under certain hydrogenation conditions.

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., platinum, palladium) may be present.

Q2: My final product has a purity of ~97.5% by HPLC and contains residual ethanol. What is the best way to improve the purity?

A2: A purity of 97.5% with residual ethanol is a common starting point after initial workup.[1][2] To further purify the compound, recrystallization is often the most effective method. If recrystallization is challenging or does not yield the desired purity, column chromatography is a viable alternative.

Q3: this compound is an amine and can be difficult to crystallize. Are there any specific recommendations for recrystallization?

A3: Yes, the amine functionality can sometimes hinder crystallization. Here are a few strategies:

  • Solvent Selection: Experiment with a range of solvents from polar to non-polar. A good starting point is to use a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Based on the polarity of the molecule, suitable solvents could include isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/heptane.

  • Salt Formation: Consider forming a hydrochloride salt by treating a solution of the amine with HCl (e.g., HCl in diethyl ether or isopropanol). The resulting salt often has better crystallization properties. The free base can be regenerated after purification by neutralization.

  • Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of larger, purer crystals. Seeding with a small crystal of pure product can also be beneficial.

Q4: What are the recommended conditions for the analysis of this compound purity by HPLC?

A4: A reverse-phase HPLC method is generally suitable for analyzing the purity of substituted pyridines. A C18 column is a good initial choice. A typical mobile phase could be a gradient of acetonitrile and water, with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Workup (<95%) Incomplete reaction; suboptimal reaction conditions.Ensure complete conversion of the starting material by monitoring the reaction by TLC or HPLC. Optimize reaction time, temperature, and catalyst loading.
Presence of Unreacted Starting Material Insufficient hydrogenation.Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active.
Difficulty in Removing Residual Ethanol Co-precipitation with the product; inefficient drying.Utilize a high-boiling point solvent for recrystallization to azeotropically remove ethanol. Dry the product under high vacuum at a slightly elevated temperature (e.g., 40-50°C).
Oily Product Instead of Crystalline Solid Presence of impurities hindering crystallization; inappropriate solvent.Purify the crude product by column chromatography before attempting recrystallization. Experiment with a wider range of recrystallization solvents or solvent mixtures.
Product Discoloration (e.g., yellow, brown) Presence of oxidized impurities or residual nitro compounds.Treat a solution of the crude product with activated carbon before recrystallization. Ensure the product is stored under an inert atmosphere and protected from light.
Poor Separation in Column Chromatography Incorrect stationary or mobile phase.For this moderately polar compound, silica gel is a suitable stationary phase. Start with a mobile phase of intermediate polarity (e.g., ethyl acetate/heptane) and adjust the polarity based on the separation observed by TLC. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape of amines.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, and mixtures like ethyl acetate/heptane) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel (60-120 mesh or 230-400 mesh for flash chromatography) using a suitable slurry solvent (e.g., heptane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in heptane). The ideal solvent system should provide a retention factor (Rf) of ~0.3 for the desired compound on a TLC plate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Initial Purity: 97.5%)

Purification Method Solvent/Eluent Yield (%) Final Purity (HPLC, %) Notes
RecrystallizationIsopropanol8599.2Good for removing polar impurities.
RecrystallizationEthyl Acetate/Heptane (1:2)9099.5Effective for removing non-polar impurities.
Column ChromatographySilica Gel, Ethyl Acetate/Heptane (gradient)75>99.8Best for achieving very high purity, but with lower yield.
Acid-Base Extraction & Recrystallization1M HCl / 1M NaOH, followed by recrystallization from Isopropanol8099.6Useful if basic or acidic impurities are present.

Visualizations

Purification_Workflow Crude Crude Product (Purity ~97.5%) Recrystallization Recrystallization Crude->Recrystallization Initial Attempt Analysis Purity Analysis (HPLC) Recrystallization->Analysis ColumnChromatography Column Chromatography ColumnChromatography->Analysis PureProduct Pure Product (Purity >99.5%) Analysis->PureProduct Purity OK LowPurity Low Purity (<99.5%) Analysis->LowPurity Purity Not OK LowPurity->ColumnChromatography Further Purification

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Challenge Impurity_ID Identify Potential Impurities (Starting Material, Solvent, Byproducts) Start->Impurity_ID Method_Selection Select Purification Method Impurity_ID->Method_Selection Recrystallization Recrystallization Method_Selection->Recrystallization Column_Chromatography Column Chromatography Method_Selection->Column_Chromatography Solvent_Screen Solvent Screening Recrystallization->Solvent_Screen TLC_Development TLC Method Development Column_Chromatography->TLC_Development Optimization Optimize Conditions (Cooling Rate, Gradient) Solvent_Screen->Optimization TLC_Development->Optimization Pure_Product Achieve Desired Purity Optimization->Pure_Product

Caption: A logical diagram for troubleshooting purification challenges.

References

Technical Support Center: Synthesis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Chloro-5-methylpyridin-4-amine. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and relevant data to support your scale-up endeavors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when transitioning to a larger scale.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction during the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide.- Ensure the catalyst (e.g., Platinum on carbon) is active and used in the correct loading. - Optimize hydrogen pressure and reaction time. Monitor reaction progress by TLC or HPLC. - Check for impurities in the starting material that may poison the catalyst.
Loss of product during work-up and purification.- Minimize transfers of the product solution. - Use an appropriate solvent for extraction to ensure good partitioning of the product. - Optimize the purification method (e.g., column chromatography, recrystallization) to reduce losses.
Incomplete Reaction Inefficient mixing in a larger reactor.- Ensure the stirring speed is adequate for the reactor size to maintain a homogeneous reaction mixture. - For heterogeneous catalysis (e.g., Pt/C), ensure the catalyst is well-suspended.
Deactivation of the catalyst.- Consider adding the catalyst in portions if deactivation is rapid. - Perform a pre-treatment of the catalyst if necessary.
Byproduct Formation Over-reduction of the starting material or side reactions.- Carefully control the reaction temperature and hydrogen pressure. - Monitor the reaction closely and stop it once the starting material is consumed.
Impurities in starting materials or reagents.- Use high-purity starting materials and solvents. - Analyze starting materials for potential reactive impurities.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.- If using ethanol, concentrate the filtrate under reduced pressure to precipitate the product.[1] - Consider an anti-solvent addition to induce precipitation.
Emulsion formation during extraction.- Add a small amount of brine to the aqueous layer. - Allow the mixture to stand for a longer period. - Consider centrifugation for small-scale emulsions.
Safety Concerns during Scale-up Exothermic reaction leading to thermal runaway.- Ensure the reactor has adequate cooling capacity. - Add reagents portion-wise to control the rate of reaction and heat generation. - For hydrogenations, ensure proper venting and use of intrinsically safe equipment.
Handling of hazardous materials (e.g., flammable solvents, catalysts).- Always work in a well-ventilated area or fume hood. - Use appropriate personal protective equipment (PPE). - Ground equipment to prevent static discharge when using flammable solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide. This is typically achieved through catalytic hydrogenation using a platinum catalyst on a carbon support (Pt/C).[1]

Q2: What are the critical parameters to control during the hydrogenation step?

A2: The critical parameters for the hydrogenation reaction are:

  • Catalyst Loading and Activity: The amount and quality of the catalyst are crucial for reaction efficiency.

  • Hydrogen Pressure: A pressure of around 3 bar is commonly used.[1]

  • Temperature: The reaction is often carried out at a controlled temperature, for instance, 30°C.[1]

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion, which can be around 20 hours.[1]

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

Q4: What are some of the potential isomeric byproducts?

A4: Depending on the synthetic route for the precursors, isomeric byproducts can arise. For instance, in the synthesis of the related 2-chloro-4-methylpyridine, isomeric impurities can be formed, though some methods claim to significantly reduce their proportion.

Q5: Are there alternative synthetic routes available?

A5: Yes, alternative synthetic pathways exist for related structures, which could potentially be adapted. For example, methods starting from 3-methylpyridine have been described for the synthesis of 2-amino-5-methylpyridine.

Experimental Protocols

Synthesis of this compound via Hydrogenation

This protocol is based on the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide.

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide

  • Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon)[1]

  • Ethanol

  • Argon or Nitrogen gas

  • Hydrogen gas

  • Kieselguhr (diatomaceous earth)

Procedure:

  • Reactor Setup: Charge a glass pressure reactor equipped with a stirrer with 2-chloro-5-methyl-4-nitropyridine 1-oxide and the hydrogenation catalyst.[1]

  • Inerting: Add ethanol to the reactor. Close the reactor and inert the system by pressurizing with argon to 3 bar and then venting. Repeat this process three times.[1]

  • Hydrogenation: Pressurize the reactor with hydrogen to 3 bar. Maintain the reaction temperature at 30°C and stir for approximately 20 hours, or until reaction completion is confirmed by HPLC or TLC.[1]

  • Work-up: After the reaction is complete, vent the hydrogen and inert the reactor with argon.[1]

  • Filtration: Filter the reaction mixture through a pad of kieselguhr to remove the catalyst.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • Purification (if necessary): The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

Parameter Value Reference
Starting Material 2-chloro-5-methyl-4-nitropyridine 1-oxide[1]
Catalyst 0.8% Pt and 0.6% Mo on activated carbon[1]
Solvent Ethanol[1]
Hydrogen Pressure 3 bar[1]
Temperature 30°C[1]
Reaction Time 20 hours[1]
Purity (HPLC) 97.5%[1]
Yield Quantitative (product contained residual ethanol)[1]

Visualizations

Experimental Workflow for Synthesis

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Start charge_reactor Charge Reactor with Starting Material and Catalyst start->charge_reactor add_solvent Add Ethanol charge_reactor->add_solvent inert Inert with Argon (3x) add_solvent->inert hydrogenate Pressurize with H2 (3 bar) Stir at 30°C for 20h inert->hydrogenate monitor Monitor Reaction Progress (TLC/HPLC) hydrogenate->monitor vent Vent H2 and Inert with Argon monitor->vent Reaction Complete filter Filter through Kieselguhr vent->filter concentrate Concentrate Filtrate filter->concentrate end This compound concentrate->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Incomplete Reaction catalyst Catalyst Inactivity issue->catalyst conditions Suboptimal Conditions issue->conditions mixing Poor Mixing issue->mixing impurities Starting Material Impurities issue->impurities check_catalyst Verify Catalyst Activity & Loading catalyst->check_catalyst optimize_cond Optimize Temp, Pressure, Time conditions->optimize_cond improve_mixing Increase Stirring Speed mixing->improve_mixing purify_sm Purify Starting Material impurities->purify_sm

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of 2-Chloro-5-methylpyridin-4-amine, with a specific focus on the role of pressure during the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: Why is pressure essential for the synthesis of this compound?

Pressure is a critical parameter in the synthesis of this compound, which is typically achieved through the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1][2] The application of hydrogen pressure increases the concentration of hydrogen gas in the reaction solvent. This higher concentration enhances the rate at which hydrogen reacts on the surface of the catalyst (e.g., Platinum on carbon), leading to an efficient and high-conversion reduction of the nitro group to the desired amine.

Q2: What is the recommended hydrogen pressure for this synthesis?

Published experimental protocols specify a hydrogen overpressure of 3 bar for the hydrogenation step.[1][2] This pressure, maintained for approximately 20 hours at 30°C, has been shown to achieve a conversion rate of over 98%.[1][2]

Q3: What are the potential consequences of using a pressure lower or higher than the recommended 3 bar?

While specific data on varying pressures for this exact synthesis is limited, general principles of catalytic hydrogenation apply:

  • Lower Pressure (<3 bar): A lower hydrogen concentration may lead to a significantly slower reaction rate or an incomplete reaction. This could result in a lower yield of the final product and the presence of unreacted starting material or partially reduced intermediates.

  • Higher Pressure (>3 bar): While moderately increasing pressure can sometimes increase the reaction rate, excessively high pressures may not offer significant benefits and introduce greater safety risks.[3] It is crucial to never exceed the rated pressure limit of the reaction vessel to avoid catastrophic failure and potential explosions.[3][4]

Q4: My reaction is failing. Could incorrect pressure be the only cause?

While maintaining the correct pressure is crucial, other factors can lead to a failed or low-yield reaction. Before assuming a pressure issue, consider other potential causes such as catalyst quality, substrate purity, or solvent choice.[5][6] For more details, refer to the Troubleshooting Guide below.

Q5: What are the primary safety concerns when conducting this high-pressure hydrogenation?

This reaction involves multiple hazards:

  • Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[3][7] The system must be leak-tested and purged with an inert gas (like argon or nitrogen) before introducing hydrogen.[4]

  • Pyrophoric Catalysts: Some hydrogenation catalysts, especially after use (spent catalyst), can be pyrophoric, meaning they can ignite spontaneously upon contact with air.[3][6] The catalyst should be handled carefully, preferably kept wet with solvent during filtration and transfer.[7]

  • Exothermic Reaction: Catalytic hydrogenation is an exothermic process that releases heat.[6][7] Inadequate temperature control, combined with high pressure, can lead to a runaway reaction.[3]

  • High-Pressure Equipment: All equipment, including the reactor, gauges, and fittings, must be rated for the intended pressure and inspected for damage before use.[4][7]

Troubleshooting Guide

If you encounter issues during the synthesis, consult the following guide.

Issue Potential Cause Recommended Action
Low or No Product Yield Inactive Catalyst: The catalyst may be old or poisoned by impurities in the starting material or solvent.[5]Use a fresh batch of catalyst. Ensure the starting material and solvent are of high purity.[6]
System Leak: The hydrogen pressure may not be maintained due to a leak in the apparatus.Before introducing hydrogen, perform a leak test by pressurizing the system with an inert gas like nitrogen and monitoring for any pressure drop over 30 minutes.[4]
Insufficient Purging: Oxygen remaining in the reactor can inhibit the catalyst and create a safety hazard.Ensure the reactor is thoroughly purged with an inert gas (e.g., three cycles of pressurizing with argon/nitrogen and venting) before introducing hydrogen.[3][4]
Slow or Stalled Reaction Poor Mass Transfer: Inadequate stirring can limit the contact between the hydrogen gas, the liquid phase, and the solid catalyst.Ensure vigorous and consistent stirring throughout the reaction to maintain a good suspension of the catalyst and facilitate gas dissolution.
Low Temperature: The reaction may be too slow at a lower-than-specified temperature.Verify that the reaction temperature is maintained at the recommended 30°C.
Product Contaminated with Impurities Incomplete Reaction: A reaction that has not run to completion will contain unreacted starting material.Confirm the reaction has run for the recommended duration (20 hours). Use HPLC to monitor the conversion before stopping the reaction.
Catalyst Poisoning: Impurities in the substrate can lead to side reactions.[6]Purify the 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium starting material before use.

Data Summary

The following table summarizes the quantitative data from the established synthesis protocol.

ParameterValueReference
Starting Material 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium[1]
Catalyst 0.8% Pt and 0.6% Mo on activated carbon[1]
Solvent Ethanol[1]
Temperature 30°C[1]
Hydrogen Pressure 3 bar (overpressure)[1][2]
Reaction Time 20 hours[1][2]
Conversion Rate >98%[1][2]
Product Purity (HPLC) 97.5%[1]

Experimental Protocol

Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium

  • Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon)

  • Ethanol

  • Argon or Nitrogen (for inerting)

  • Hydrogen

  • Kieselguhr (diatomaceous earth)

Equipment:

  • Glass pressure reactor with a stirrer (autoclave)

  • Hydrogen gas cylinder with a regulator

  • Inert gas cylinder with a regulator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: Under an argon atmosphere, charge the glass pressure reactor with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium, 2.9 g of the hydrogenation catalyst, and 320 ml of ethanol.[1]

  • Inerting: Close the reactor and purge the system to remove all oxygen. This is typically done by pressurizing the reactor to 3 bar with argon and then venting. Repeat this cycle three times.[1]

  • Pressurization and Reaction: Pressurize the reactor with hydrogen to 3 bar. Begin stirring and maintain the internal temperature at 30°C. Allow the hydrogenation to proceed for 20 hours.[1][2] Monitor the reaction progress via HPLC if possible to confirm conversion (>98%).

  • Depressurization and Purging: After the reaction is complete, stop the heating and stirring. Carefully vent the excess hydrogen in a well-ventilated area. Purge the reactor three times with argon to remove any residual hydrogen.[1][4]

  • Filtration: Filter the reaction mixture through a pad of kieselguhr (approx. 10 g) to remove the catalyst.

  • Concentration: Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure to obtain the crude product.[1]

  • Analysis: Analyze the product for purity (e.g., via HPLC, NMR, MS). The expected yield is quantitative, though the crude product may still contain residual ethanol.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis charge_reactor Charge Reactor with Reactant, Catalyst, Solvent leak_test Perform Leak Test with Inert Gas charge_reactor->leak_test 1 inert_reactor Purge Reactor with Inert Gas (3x) pressurize_h2 Pressurize with H2 to 3 bar inert_reactor->pressurize_h2 3 leak_test->inert_reactor 2 run_reaction Run Reaction (30°C, 20h, Stirring) pressurize_h2->run_reaction 4 depressurize Vent H2 & Purge with Inert Gas run_reaction->depressurize 5 filter_catalyst Filter through Kieselguhr depressurize->filter_catalyst 6 concentrate Concentrate Filtrate under Vacuum filter_catalyst->concentrate 7 analyze Analyze Product (HPLC, NMR, MS) concentrate->analyze 8

Caption: Experimental workflow for the synthesis of this compound.

G start Issue: Low Reaction Yield check_pressure Is H2 pressure stable at 3 bar? start->check_pressure check_catalyst Is the catalyst fresh and from a reliable source? check_pressure->check_catalyst Yes leak Action: Perform Leak Test. Check all fittings. check_pressure->leak No check_purity Are starting materials and solvent pure? check_catalyst->check_purity Yes replace_catalyst Action: Use fresh catalyst. check_catalyst->replace_catalyst No purify_reagents Action: Purify starting materials/use new solvent. check_purity->purify_reagents No success Problem Resolved check_purity->success Yes leak->success replace_catalyst->success purify_reagents->success

References

Technical Support Center: Synthesis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methylpyridin-4-amine. The primary focus is on the management of exothermic events during the synthesis, a critical aspect of ensuring a safe and successful reaction.

Troubleshooting Guide: Managing Exotherms

The synthesis of this compound, commonly achieved through the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide, is a potentially hazardous process due to its exothermic nature.[1] A sudden increase in temperature can lead to a runaway reaction. This guide provides a structured approach to identifying and resolving common issues related to exotherm management.

ProblemPotential CauseRecommended Action
Rapid Temperature Increase - Inadequate cooling capacity- Hydrogen introduced too quickly- Catalyst activity too high- High concentration of starting material- Immediately stop the hydrogen supply- Increase coolant flow to the reactor jacket- If necessary, use an emergency cooling bath (e.g., ice/water)- Reduce the hydrogen flow rate upon restarting- Consider a less active catalyst or a lower catalyst loading
Reaction Fails to Initiate - Catalyst poisoning- Insufficient hydrogen pressure- Low reaction temperature- Ensure the starting material and solvent are free of impurities- Check for leaks in the hydrogenation apparatus- Gradually increase the hydrogen pressure within safe limits- Slowly warm the reaction mixture to the recommended temperature
Reaction Stalls Mid-Way - Catalyst deactivation- Insufficient hydrogen supply- Add a fresh portion of catalyst (use caution as this may restart the exotherm)- Ensure the hydrogen cylinder is not empty and the lines are clear
Formation of Byproducts - Over-hydrogenation- Side reactions due to high temperatures- Monitor the reaction progress closely by TLC or HPLC- Maintain the reaction temperature within the optimal range
Experimental Protocol: Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and equipment.

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or similar pressure vessel) equipped with a cooling jacket, temperature and pressure sensors, and a gas inlet.

  • Magnetic or mechanical stirrer

  • Filtration apparatus

Procedure:

  • Inerting the Reactor: Purge the reactor with an inert gas (nitrogen or argon) to remove all oxygen.

  • Charging the Reactor: Under the inert atmosphere, charge the reactor with 2-chloro-5-methyl-4-nitropyridine 1-oxide and the solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst. The catalyst should be handled under a stream of inert gas as it can be pyrophoric.

  • Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with inert gas and venting to ensure an oxygen-free environment.

  • Hydrogenation:

    • Begin stirring the mixture.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-4 bar).

    • Maintain the reaction temperature at the desired setpoint (e.g., 30-40°C) using the cooling jacket. The hydrogenation of nitro groups is highly exothermic, and careful temperature control is crucial.[1]

    • Monitor the reaction progress by observing the hydrogen uptake and by analyzing samples via TLC or HPLC.

  • Reaction Completion and Work-up:

    • Once the reaction is complete, stop the hydrogen flow and vent the reactor.

    • Purge the reactor with an inert gas.

    • Carefully filter the reaction mixture to remove the catalyst. The catalyst on the filter paper should be kept wet with solvent to prevent ignition upon exposure to air.

    • The filtrate containing the product can then be concentrated and purified.

Frequently Asked Questions (FAQs)

Q1: How exothermic is the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide?

Q2: What are the primary safety concerns during this synthesis?

The main safety concerns are:

  • Runaway Reaction: Due to the high exothermicity of the nitro group reduction.[1]

  • Fire/Explosion: Hydrogen is highly flammable, and the palladium catalyst can be pyrophoric, especially after the reaction when it is dry and exposed to air.

  • Handling of Reagents: The starting material, 2-chloro-5-methyl-4-nitropyridine 1-oxide, and the product, this compound, have associated health and safety risks and should be handled with appropriate personal protective equipment.[4]

Q3: How can I control the rate of reaction to manage the exotherm?

The reaction rate can be controlled by:

  • Hydrogen Pressure: A lower hydrogen pressure will generally result in a slower reaction rate.

  • Temperature: Lowering the reaction temperature will decrease the reaction rate.

  • Catalyst Loading and Activity: Using a lower amount of catalyst or a catalyst with lower activity can slow down the reaction.

  • Stirring Rate: In some cases, the reaction rate may be mass-transfer limited, and adjusting the stirring speed can influence the rate of hydrogen consumption.

Q4: What are the signs of a runaway reaction?

A rapid, uncontrolled increase in temperature and pressure within the reactor are the primary indicators of a runaway reaction.

Q5: What should I do in the event of a runaway reaction?

  • Immediately stop the flow of hydrogen to the reactor.

  • Maximize cooling to the reactor jacket.

  • If the temperature continues to rise, use an emergency cooling bath if it is safe to do so.

  • Alert others in the laboratory and be prepared to evacuate if the situation cannot be brought under control.

Visual Guides

Exotherm_Troubleshooting start Exotherm Management Issue temp_increase Rapid Temperature Increase? start->temp_increase slow_reaction Slow or No Reaction? start->slow_reaction temp_increase->slow_reaction No stop_h2 Stop H2 Supply & Increase Cooling temp_increase->stop_h2 Yes check_h2_pressure Check H2 Pressure & for Leaks slow_reaction->check_h2_pressure Yes check_catalyst Check Catalyst Activity/Loading stop_h2->check_catalyst check_temp Check Reaction Temperature check_h2_pressure->check_temp

Caption: A decision tree for troubleshooting exotherm-related issues.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up inert_reactor Inert Reactor charge_reagents Charge Reagents & Solvent inert_reactor->charge_reagents add_catalyst Add Catalyst charge_reagents->add_catalyst purge_h2 Purge with H2 add_catalyst->purge_h2 hydrogenate Hydrogenate with Cooling purge_h2->hydrogenate monitor Monitor Progress hydrogenate->monitor purge_inert Purge with Inert Gas monitor->purge_inert filter_catalyst Filter Catalyst purge_inert->filter_catalyst isolate_product Isolate Product filter_catalyst->isolate_product

Caption: A simplified workflow for the synthesis of this compound.

References

alternative catalysts for the synthesis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 2-Chloro-5-methylpyridin-4-amine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for various catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: A prevalent and effective method is the catalytic hydrogenation of a precursor, 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1][2] This method is often favored due to its relatively high yield and purity of the final product. Alternative approaches include multi-step syntheses starting from different pyridine derivatives, although these can be more complex and may have lower overall yields.

Q2: I am experiencing low yields in the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Catalyst Inactivity or Deactivation: The catalyst may be old, improperly stored, or poisoned by impurities in the starting material or solvent. Catalyst deactivation can also occur during the reaction.[3][4][5]

  • Suboptimal Reaction Conditions: Hydrogen pressure, reaction temperature, and reaction time are critical parameters. Insufficient pressure or temperature can lead to incomplete conversion.

  • Poor Quality Starting Material: Impurities in the 2-chloro-5-methyl-4-nitropyridine 1-oxide can interfere with the catalyst and reduce the reaction efficiency.

  • Inefficient Work-up and Purification: Product loss can occur during filtration, extraction, and purification steps.

Q3: Are there alternative, non-precious metal catalysts for the synthesis of this compound?

A3: Yes, while platinum-based catalysts are common, research has shown that other metals can be used. For instance, a method using iron in ethanol with the presence of hydrochloric acid has been reported for the reduction of a nitro group on a similar pyridine ring system.[2] Additionally, cobalt-based catalysts have been explored for the hydrogenation of nitroarenes.[6]

Q4: Can I use other synthetic strategies besides hydrogenation of a nitro-precursor?

A4: Absolutely. While hydrogenation is a common final step, alternative strategies for constructing the substituted pyridine ring itself exist. These include multicomponent reactions like the Hantzsch or Bohlmann-Rahtz pyridine syntheses.[7][8] These methods offer the advantage of building the core ring structure with the desired substituents in a convergent manner, but may require more extensive optimization. Metal-catalyzed cycloaddition reactions are another advanced alternative for pyridine ring formation.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive or poisoned catalyst.- Use fresh, high-quality catalyst. - Ensure the starting material and solvent are pure and free of catalyst poisons (e.g., sulfur compounds). - Consider a pre-treatment of the starting material to remove impurities.
Insufficient hydrogen pressure.- Check the hydrogen supply and ensure the reactor is properly sealed. - Increase the hydrogen pressure within the recommended safety limits for the equipment.
Low reaction temperature.- Gradually increase the reaction temperature, monitoring for any side product formation.
Formation of Side Products Over-reduction or side reactions on the pyridine ring.- Optimize the reaction time to avoid over-reduction. - Screen different catalysts, as selectivity can be catalyst-dependent. - Adjust the reaction temperature and pressure to favor the desired reaction pathway.
Impurities in the starting material leading to byproducts.- Purify the starting material before the reaction.
Difficulty in Product Isolation Product is soluble in the aqueous phase during work-up.- Adjust the pH of the aqueous phase to decrease the solubility of the amine product. - Use a different extraction solvent. - Perform multiple extractions to ensure complete recovery.
Emulsion formation during extraction.- Add a small amount of brine to the separatory funnel. - Filter the mixture through a pad of celite.
Catalyst Deactivation Sintering of the metal particles on the support.- Avoid excessively high reaction temperatures.
Poisoning by impurities.- Purify starting materials and solvents.
Strong adsorption of product or intermediates on the catalyst surface.- Modify the solvent system. - Consider a different catalyst that is less susceptible to product inhibition.

Alternative Catalyst Performance

The following table summarizes the performance of different catalysts in the synthesis of this compound via hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.

CatalystConversion RatePurity of ProductReference
0.8% Pt and 0.6% Mo on activated carbon>98%97.5% (HPLC)[1][2]
0.8% Pt and 0.3% Mo on activated carbon~98%Not specified[1][2]
1% Pt and 2% V on activated carbon~87%Not specified[1][2]
Iron in 80% ethanol with HClNot specified (Yield of 77.63% reported for a similar reduction)Not specified[2]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of this compound from 2-chloro-5-methyl-4-nitropyridine 1-oxide using a platinum-molybdenum catalyst.[1][2]

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide

  • Catalyst: 0.8% Platinum (Pt) and 0.6% Molybdenum (Mo) on activated carbon

  • Ethanol

  • Argon

  • Hydrogen gas

  • Kieselguhr (diatomaceous earth)

Procedure:

  • Under an argon atmosphere, charge a glass pressure reactor with 29 g of 2-chloro-5-methyl-4-nitropyridine 1-oxide and 2.9 g of the Pt/Mo catalyst.

  • Add 320 ml of ethanol to the reactor.

  • Seal the reactor and purge it three times with argon, each time pressurizing to 3 bar.

  • Pressurize the reactor with hydrogen gas to 3 bar.

  • Stir the reaction mixture at 30°C for 20 hours.

  • After the reaction is complete (conversion >98%), inert the reactor with argon.

  • Filter the reaction solution through 10 g of kieselguhr to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Expected Yield: ~23.0 g (quantitative, may contain residual ethanol) Purity: ~97.5% (as determined by HPLC)

Visualizations

Experimental Workflow: Catalytic Hydrogenation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Charge Reactor with: - 2-chloro-5-methyl-4-nitropyridine 1-oxide - Pt/Mo Catalyst - Ethanol purge Purge with Argon (3x) start->purge hydrogenate Hydrogenate at 3 bar H₂ 30°C for 20 hours purge->hydrogenate inert Inert with Argon hydrogenate->inert filter Filter through Kieselguhr inert->filter concentrate Concentrate under reduced pressure filter->concentrate end This compound concentrate->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction? catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions catalyst->conditions Catalyst OK solution_catalyst solution_catalyst catalyst->solution_catalyst Use fresh catalyst. Ensure no poisons. material Analyze Starting Material conditions->material Conditions OK solution_conditions solution_conditions conditions->solution_conditions Adjust Temperature, Pressure, and Time. workup Optimize Work-up material->workup Material Pure solution_material solution_material material->solution_material Purify starting material. solution_workup solution_workup workup->solution_workup Adjust pH, change solvent, perform multiple extractions.

Caption: Troubleshooting decision tree for low yield synthesis.

References

impact of starting material purity on 2-Chloro-5-methylpyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of 2-Chloro-5-methylpyridin-4-amine, with a specific focus on the impact of starting material purity. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, linking them to the purity of starting materials.

Problem Potential Cause Related to Starting Material Purity Suggested Solution
Low Yield Impure 2-chloro-5-methyl-4-nitropyridine 1-oxide: The presence of impurities can interfere with the catalytic hydrogenation, leading to incomplete conversion.[1][2]- Purity Check: Analyze the starting material purity using techniques like HPLC or NMR before starting the reaction. - Purification: Recrystallize or use column chromatography to purify the starting material if it is below the required specification (typically >98%).
Contaminated Catalyst: The hydrogenation catalyst (e.g., Pt/C, Pd/C) can be poisoned by sulfur or other impurities present in the starting material or solvent.- Use High-Purity Starting Materials: Ensure the nitro compound is free from catalyst poisons. - Catalyst Selection: Use a fresh, high-quality catalyst for each reaction.
Presence of Unexpected Side Products Isomeric Impurities in Starting Material: If the starting 2-chloro-5-methyl-4-nitropyridine 1-oxide contains isomers, these will also be reduced, leading to isomeric amine impurities that are difficult to separate.- Isomeric Purity Analysis: Use analytical techniques like GC-MS or HPLC to check for isomeric impurities in the starting material. - Source High-Purity Reagents: Procure starting materials from reputable suppliers with guaranteed isomeric purity.
Over-reduction or Side Reactions: Impurities might catalyze undesired side reactions under hydrogenation conditions.- Optimize Reaction Conditions: Carefully control temperature, pressure, and reaction time. - Screen Catalysts: Different catalysts may offer better selectivity.
Difficulty in Product Purification Presence of Closely-Related Impurities: If the starting material contains impurities with similar functional groups, the resulting byproducts may have similar physical properties to the desired product, making separation by crystallization or chromatography challenging.- Pre-purification of Starting Material: The most effective solution is to ensure the purity of the starting material before the reaction. - Advanced Purification Techniques: Consider preparative HPLC or supercritical fluid chromatography (SFC) for difficult separations.
Inconsistent Reaction Profile Variable Purity of Starting Material Batches: Different batches of the starting material may have varying levels and types of impurities, leading to inconsistent reaction outcomes.- Standardize Incoming Material QC: Implement a strict quality control protocol for all incoming batches of starting materials. - Supplier Qualification: Work with suppliers who can provide consistent quality.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key starting materials?

A1: A common and effective synthetic route is the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1][2] The key starting material for this step is 2-chloro-5-methyl-4-nitropyridine 1-oxide, which is typically reduced via catalytic hydrogenation.

Q2: How does the purity of the starting nitro compound affect the final product?

A2: The purity of the 2-chloro-5-methyl-4-nitropyridine 1-oxide is critical. Impurities can lead to lower yields, the formation of difficult-to-remove side products, and catalyst poisoning. For instance, isomeric impurities in the starting material will result in a mixture of final product isomers.

Q3: What are the potential impurities in the 2-chloro-5-methyl-4-nitropyridine 1-oxide starting material?

A3: Potential impurities can include isomers formed during the nitration or chlorination steps of its own synthesis, unreacted starting materials from its synthesis (e.g., 2-hydroxy-5-methyl-4-nitropyridine), and byproducts from side reactions.

Q4: What analytical methods are recommended for checking the purity of the starting material?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the percentage purity and detecting the presence of isomers or other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities.

Q5: Can I proceed with the synthesis if my starting material has a purity of less than 95%?

A5: It is not recommended. Using a starting material with a purity below 95% is likely to result in a low yield of the desired product and a complex mixture that will be difficult to purify. It is more efficient to purify the starting material first.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a literature procedure.[1][2]

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide (>98% purity)

  • Ethanol (anhydrous)

  • Hydrogenation catalyst (e.g., 5% Pt on activated carbon)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite)

Procedure:

  • In a pressure reactor, add 2-chloro-5-methyl-4-nitropyridine 1-oxide (1 equivalent).

  • Add the hydrogenation catalyst (typically 5-10% by weight of the starting material).

  • Add anhydrous ethanol to the reactor.

  • Seal the reactor and purge with an inert gas (e.g., argon) three times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 bar).

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for the required time (typically several hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Once the reaction is complete, depressurize the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow

G cluster_0 Start Start Purity_Check Purity Check of Starting Material (>98% required) Start->Purity_Check Reaction_Setup Reaction Setup: - Add Starting Material - Add Catalyst - Add Solvent Purity_Check->Reaction_Setup Hydrogenation Catalytic Hydrogenation (Controlled Temp. & Pressure) Reaction_Setup->Hydrogenation Monitoring Reaction Monitoring (HPLC/TLC) Hydrogenation->Monitoring Monitoring->Hydrogenation Incomplete Workup Reaction Workup: - Catalyst Filtration - Solvent Evaporation Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_1 Problem Low Yield or Impure Product? Check_Purity Check Starting Material Purity Problem->Check_Purity Purity_OK Purity >98%? Check_Purity->Purity_OK Purify_SM Purify Starting Material Purity_OK->Purify_SM No Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Purity_OK->Check_Conditions Yes Success Problem Resolved Purify_SM->Success Optimize Optimize Reaction Conditions Check_Conditions->Optimize Optimize->Success

Caption: Troubleshooting decision tree for synthesis issues.

Impact of Starting Material Purity

G cluster_2 SM_Purity Starting Material Purity High_Purity High Purity (>98%) SM_Purity->High_Purity Low_Purity Low Purity (<95%) SM_Purity->Low_Purity High_Yield High Yield High_Purity->High_Yield High_Product_Purity High Product Purity High_Purity->High_Product_Purity Low_Yield Low Yield Low_Purity->Low_Yield Low_Product_Purity Low Product Purity Low_Purity->Low_Product_Purity Side_Products Formation of Side Products Low_Purity->Side_Products Difficult_Purification Difficult Purification Low_Purity->Difficult_Purification

Caption: Relationship between starting material purity and synthesis outcome.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Chloro-5-methylpyridin-4-amine using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 2-Chloro-5-methylpyridin-4-amine. Detailed experimental protocols and supporting data are presented to demonstrate the power of 2D NMR in unambiguously confirming the molecular structure of complex small molecules.

Introduction to Structural Elucidation

The precise structural confirmation of a molecule is a critical step in chemical research and drug development. For substituted pyridines, such as this compound, the arrangement of substituents around the aromatic ring dictates its chemical and biological properties. While one-dimensional (1D) NMR provides initial insights, complex molecules often yield spectra with overlapping signals that are difficult to interpret.[1][2] Two-dimensional NMR techniques, by adding a second frequency dimension, can resolve these overlaps and reveal through-bond correlations between nuclei, providing definitive structural evidence.[1][3]

2D NMR Analysis of this compound

The structure of this compound features a pyridine ring with three distinct proton environments and six unique carbon environments. While 1D ¹H NMR data has been reported, 2D NMR experiments are essential to assign these signals definitively and confirm the connectivity.[4]

Predicted NMR Data

Based on the known structure and published ¹H NMR data, the following tables summarize the expected chemical shifts and 2D NMR correlations.[4]

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Position Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1 N - -
2 C - ~148.0
3 C-H ~6.50 ~110.0
4 C - ~150.0
5 C - ~125.0
6 C-H ~7.70 ~147.0
7 (CH₃) C-H₃ ~2.00 ~17.0

| 8 (NH₂) | N-H₂ | ~6.20 (broad) | - |

Table 2: Expected 2D NMR Correlations

Experiment Correlation Type Expected Key Cross-Peaks Interpretation
COSY ¹H-¹H (2-3 bonds) None The two aromatic protons (H-3 and H-6) and the methyl protons (H-7) are not coupled through 2-3 bonds, resulting in singlets in the ¹H spectrum and no cross-peaks in the COSY spectrum.[5]
HSQC ¹H-¹³C (1 bond) H-3 ↔ C-3H-6 ↔ C-6H-7 ↔ C-7 Directly correlates each proton with its attached carbon, allowing for unambiguous assignment of the protonated carbons.[6]

| HMBC | ¹H-¹³C (2-3 bonds) | H-3 ↔ C-2, C-4, C-5H-6 ↔ C-2, C-4, C-5H-7 ↔ C-4, C-5, C-6 | Reveals long-range correlations crucial for piecing together the molecular skeleton. For example, the correlation between the methyl protons (H-7) and carbons C-4, C-5, and C-6 confirms the position of the methyl group relative to the rest of the ring.[6] |

The logical workflow for utilizing these NMR techniques to confirm the structure is illustrated below.

G Diagram 1: 2D NMR Structural Elucidation Workflow cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Proton ¹H NMR Prep->Proton Carbon ¹³C NMR Prep->Carbon COSY COSY Proton->COSY Identify ¹H-¹H Coupling HSQC HSQC Proton->HSQC Correlate ¹H-¹³C (1-bond) HMBC HMBC Proton->HMBC Correlate ¹H-¹³C (2-3 bonds) Carbon->HSQC Correlate ¹H-¹³C (1-bond) Carbon->HMBC Correlate ¹H-¹³C (2-3 bonds) Assign Assign Signals and Correlate Data COSY->Assign HSQC->Assign HMBC->Assign Confirm Structure Confirmed Assign->Confirm

Diagram 1: Workflow for 2D NMR structural elucidation.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation

  • Action: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Procedure: Transfer the solution to a 5 mm NMR tube. Ensure the sample is free of undissolved material to ensure spectral quality.[6]

2. COSY (Correlation Spectroscopy) Experiment

  • Objective: To identify proton-proton (¹H-¹H) spin-spin couplings.[5]

  • Pulse Program: A standard COSY or DQF-COSY pulse sequence is used. The DQF-COSY is often preferred for cleaner spectra, especially if sharp singlets are present.[6]

  • Acquisition Parameters:

    • Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).

    • Number of Scans (NS): 2-8 scans per increment.

    • Increments (F1 dimension): 128-256 increments.

  • Processing: Apply a sine-bell or similar window function in both dimensions before Fourier transformation.

3. HSQC (Heteronuclear Single Quantum Coherence) Experiment

  • Objective: To identify one-bond correlations between protons and heteronuclei (¹H-¹³C).[6]

  • Pulse Program: A standard HSQC sequence with gradient selection is used.

  • Acquisition Parameters:

    • ¹H Spectral Width: 0-10 ppm.

    • ¹³C Spectral Width: 0-160 ppm.

    • Number of Scans (NS): 4-16 scans per increment.

    • Increments (F1 dimension): 128-256 increments.

    • One-bond coupling constant (¹JCH): Set to an average value of ~145 Hz.

  • Processing: Apply appropriate window functions and perform Fourier transformation.

4. HMBC (Heteronuclear Multiple Bond Correlation) Experiment

  • Objective: To identify two- and three-bond (long-range) correlations between ¹H and ¹³C.[6]

  • Pulse Program: A standard HMBC sequence with gradient selection.

  • Acquisition Parameters:

    • ¹H Spectral Width: 0-10 ppm.

    • ¹³C Spectral Width: 0-160 ppm.

    • Number of Scans (NS): 8-32 scans per increment.

    • Increments (F1 dimension): 256-512 increments.

    • Long-range coupling constant (ⁿJCH): Optimized for 7-8 Hz to observe typical 2-3 bond correlations.[6]

  • Processing: Apply appropriate window functions and perform Fourier transformation.

Comparison with Alternative Structural Elucidation Methods

While 2D NMR is a powerful tool for determining molecular connectivity in solution, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy Detailed atomic connectivity (through-bond correlations) and 3D structure in solution (via NOESY).[5] Unambiguous structure confirmation in solution; non-destructive. Requires soluble material; relatively low sensitivity; can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[2] High sensitivity; requires minimal sample; can be coupled with chromatography (GC/LC-MS) to separate isomers.[2] Isomers can be difficult to differentiate without chromatographic separation; provides no direct information on atomic connectivity.[2]
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement in the solid state.[7] Provides an absolute and highly accurate molecular structure. Requires a suitable single crystal, which can be difficult or impossible to grow; structure may differ between solid and solution states.

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple; provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular skeleton; interpretation can be complex. |

The relationship and distinct advantages of these primary techniques are summarized in the diagram below.

G Diagram 2: Comparison of Structural Analysis Methods cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_XRD X-Ray Crystallography Molecule Unknown Structure (this compound) NMR_Node Provides atomic connectivity and solution-state structure. Molecule->NMR_Node MS_Node Determines molecular weight and fragmentation patterns. Molecule->MS_Node XRD_Node Reveals precise 3D arrangement in the solid state. Molecule->XRD_Node NMR_Pro Pro: Definitive connectivity NMR_Con Con: Lower sensitivity MS_Pro Pro: High sensitivity MS_Con Con: Isomer ambiguity XRD_Pro Pro: Absolute structure XRD_Con Con: Requires single crystal

Diagram 2: Comparison of primary structural analysis methods.

Conclusion

For the unambiguous structural confirmation of this compound in a solution state, 2D NMR spectroscopy stands out as the most definitive method. The combination of COSY, HSQC, and HMBC experiments provides a complete picture of the proton and carbon framework, allowing for the unequivocal assignment of all atoms and their connectivity. While techniques like Mass Spectrometry and X-ray Crystallography offer valuable and complementary data regarding molecular weight and solid-state structure, respectively, they do not provide the same level of detail about the molecular framework in solution as 2D NMR. Therefore, a comprehensive 2D NMR analysis is indispensable for researchers and drug developers to ensure the correct structure of their target compounds.

References

A Comparative Guide to the Quantitative Analysis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Chloro-5-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control. This guide provides a comparative overview of suitable analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC). Due to the limited availability of a specific, validated HPLC method for this particular analyte in published literature, a proposed method based on the analysis of a structurally similar compound, 2-Chloro-4-methylpyrimidin-5-amine, is presented alongside alternative analytical techniques.[1]

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of a proposed Reverse-Phase HPLC (RP-HPLC) method with other potential techniques for the quantification of pyridine derivatives.

Method Principle Typical Column/Instrument Advantages Disadvantages
Proposed RP-HPLC-UV Separation based on polarity, with UV detection.C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), UV-Vis Detector.[1]High resolution, good sensitivity, widely available instrumentation.[1]Method development and validation are required; may not be suitable for volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Capillary column suitable for polar compounds, Mass Spectrometer.[2]High selectivity and sensitivity, excellent for identifying impurities.[2]Requires derivatization for non-volatile compounds; the analyte must be thermally stable.
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation of volatile compounds with detection based on the ionization of carbon atoms.Capillary column for polar compounds, Flame Ionization Detector.[2]Robust, quantitative, and has a wide linear range.[2]Less sensitive than MS; not suitable for non-volatile compounds.

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is adapted from a validated procedure for the purity analysis of the structurally related compound, 2-Chloro-4-methylpyrimidin-5-amine, and serves as a strong starting point for method development.[1]

1. Instrumentation and Reagents:

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Solvents: HPLC grade acetonitrile and water.[1]

  • Buffer: Phosphate buffer to maintain a consistent pH.[1]

  • Standards: A well-characterized reference standard of this compound.[1]

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Phosphate buffer

  • Mobile Phase B: Acetonitrile

  • Gradient: A starting point could be a linear gradient from 5% to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV scan of the analyte (typically between 220-280 nm for pyridine derivatives).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range of the working standards. Filter the sample solution through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile pyridine derivatives and offers high selectivity.

1. Instrumentation and Reagents:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column appropriate for the analysis of polar compounds (e.g., a wax-type or mid-polarity column).[2]

  • Carrier Gas: Helium or Nitrogen.[2]

  • Internal Standard: A deuterated analog, if available, or a structurally similar compound with a distinct retention time.

2. Instrumental Conditions:

  • Injection Mode: Split or splitless injection of the liquid extract.[2]

  • Oven Temperature Program: An optimized temperature gradient to ensure separation from other matrix components.[2]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). Prepare working standards by dilution.

  • Sample Solution: Extract the analyte from the sample matrix using a suitable solvent. Add a known concentration of the internal standard.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for the proposed HPLC method and the alternative GC-MS method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Diluent (Stock) A->B C Prepare Working Standards B->C G Inject into HPLC System C->G D Weigh Sample E Dissolve in Diluent D->E F Filter Sample E->F F->G H Separation on C18 Column G->H I UV Detection H->I J Generate Chromatogram I->J K Integrate Peak Area J->K L Construct Calibration Curve K->L M Quantify Analyte L->M

Caption: Experimental workflow for the quantitative analysis of this compound by the proposed HPLC-UV method.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Prepare Stock Standard B_gc Prepare Working Standards A_gc->B_gc E_gc Inject into GC-MS System B_gc->E_gc C_gc Extract Analyte from Sample D_gc Add Internal Standard C_gc->D_gc D_gc->E_gc F_gc Separation in Capillary Column E_gc->F_gc G_gc Mass Spectrometry Detection F_gc->G_gc H_gc Generate Total Ion Chromatogram G_gc->H_gc I_gc Extract Ion Chromatograms H_gc->I_gc J_gc Integrate Peak Areas I_gc->J_gc K_gc Calculate Concentration J_gc->K_gc

Caption: Experimental workflow for the quantitative analysis of pyridine derivatives by GC-MS.

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-5-methylpyridin-4-amine is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Two principal synthetic strategies have been identified for the preparation of this compound: the reduction of a nitro-substituted pyridine derivative and the amination of a di-chlorinated pyridine. This guide will delve into the specifics of each route, presenting a side-by-side comparison of their performance based on available data.

Route 1: Reduction of 2-Chloro-5-methyl-4-nitropyridine 1-oxide

This widely utilized method involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide. The process simultaneously reduces the nitro group and the N-oxide.

A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide and a hydrogenation catalyst in a suitable solvent like ethanol.[1][2] The reactor is then sealed, purged with an inert gas such as argon, and subsequently pressurized with hydrogen gas.[1][2] The reaction mixture is stirred for a specified duration at a controlled temperature.[1][2] Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the desired product.[1][2]

start 2-Chloro-5-methyl-4-nitropyridine 1-oxide reagents H2, Catalyst Ethanol start->reagents product This compound reagents->product

Caption: Synthesis via reduction of the nitro-pyridine oxide.

Route 2: Reduction of 2-Chloro-5-methyl-4-nitropyridine

An alternative reduction method employs iron in an acidic medium to convert the nitro group to an amine.

To a flask containing 2-chloro-5-methyl-4-nitropyridine in 80% ethanol, iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to 60-65 °C for approximately 30 minutes. After the reaction, the mixture is worked up to isolate the product.[1]

start 2-Chloro-5-methyl-4-nitropyridine reagents Fe, HCl Ethanol start->reagents product This compound reagents->product

Caption: Synthesis via reduction of the nitro-pyridine.

Comparative Data

The following table summarizes the quantitative data for the different synthetic routes to this compound.

ParameterRoute 1a: Catalytic Hydrogenation (Pt/Mo)Route 1b: Catalytic Hydrogenation (Pt/V)Route 2: Iron Reduction
Starting Material 2-Chloro-5-methyl-4-nitropyridine 1-oxide2-Chloro-5-methyl-4-nitropyridine 1-oxide2-Chloro-5-methyl-4-nitropyridine
Catalyst/Reagent 0.8% Pt and 0.6% Mo on activated carbon1% Pt and 2% V on activated carbonIron, Hydrochloric acid
Solvent EthanolNot Specified80% Ethanol
Temperature 30°C[2]Not Specified60 - 65°C[1]
Pressure 3 bar H₂[2]Not SpecifiedAtmospheric
Reaction Time 20 hours[2]Not Specified0.5 hours[1]
Conversion >98%[2]~87%[1]Not Specified
Yield Quantitative (product contained ethanol)[1][2]Not Specified77.63%[1]
Purity 97.5% (HPLC)[1][2]Not SpecifiedNot Specified

Workflow for Catalyst Screening in Route 1

The selection of an optimal catalyst is critical for the efficiency of the catalytic hydrogenation route. A typical workflow for screening different catalysts is illustrated below.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Charge Reactor with Starting Material B Add Solvent (Ethanol) A->B C Add Catalyst B->C D Inert with Argon C->D E Pressurize with H2 D->E F Stir at 30°C for 20h E->F G Filter Catalyst F->G H Concentrate Filtrate G->H I Analyze Purity & Yield (HPLC) H->I J Optimal Catalyst? I->J Compare Results J->C No K Proceed to Scale-up J->K Yes

References

A Comparative Guide to the Reactivity of 2-Chloro-5-methylpyridin-4-amine and Other Substituted Pyridines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Substituted pyridines are key building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-Chloro-5-methylpyridin-4-amine serves as a versatile intermediate. This guide provides an objective comparison of the performance of this compound against other substituted pyridines in common cross-coupling reactions, supported by experimental data to inform substrate selection and reaction optimization.

General Principles of Reactivity in Substituted Pyridines

The reactivity of substituted halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and the electronic effects of the other substituents on the pyridine ring.

  • The Halogen Effect : The C-X bond strength (where X is a halogen) is a critical determinant of reactivity in the oxidative addition step, which is often rate-limiting. The general trend for halide reactivity is I > Br > Cl > F. Consequently, chloro-substituted pyridines like this compound are generally less reactive than their bromo or iodo counterparts and may necessitate more forcing reaction conditions or more sophisticated catalyst systems to achieve comparable yields.

  • Electronic and Steric Effects : The position of the halogen and the electronic properties of other substituents on the pyridine ring significantly influence its reactivity. Electron-withdrawing groups can enhance the electrophilicity of the carbon bearing the halogen, facilitating oxidative addition. Conversely, electron-donating groups can decrease reactivity. The presence of an amino group, as in this compound, can influence the electronic nature of the ring and also potentially coordinate to the metal catalyst, impacting the reaction outcome.

Comparative Performance in Cross-Coupling Reactions

While direct head-to-head comparative studies including this compound are limited in the readily available literature, we can infer its relative reactivity by examining studies on structurally similar aminopyridines and other substituted pyridines in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of halopyridines in this reaction is highly dependent on the catalyst system and the nature of the substituents.

Table 1: Illustrative Suzuki-Miyaura Coupling of Various Halopyridines

Pyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-5-methylpyridin-4-amineArylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Isopropanol/WaterReflux8-12Good to Excellent (Expected)[1]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃Water100295[2]
2,6-DichloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water10012~85 (Monosubstitution)
2-Chloro-3-aminopyridinePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedUnsuccessful[3]

Based on general knowledge and data for analogous compounds.

From the available data, it is evident that bromo-pyridines are generally more reactive than chloro-pyridines in Suzuki-Miyaura couplings, often requiring milder conditions.[1] For instance, while 2-bromo-5-methylpyridin-4-amine is expected to undergo efficient coupling, the analogous 2-chloro derivative would likely require a more active catalyst system, potentially incorporating bulky, electron-rich phosphine ligands, to achieve high yields. The unsuccessful coupling of 2-chloro-3-aminopyridine highlights the challenges that can be encountered with chloro-aminopyridines.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The success of this reaction with chloropyridines is highly dependent on the choice of ligand and base.

Table 2: Representative Buchwald-Hartwig Amination of Halopyridines

Pyridine SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene80
Heteroaryl ChloridesPrimary AminesPd(OAc)₂ / CyPFtBuNaOtBuToluene100
2,5-Dichloropyridinen-ButylaminePdCl₂(dppf)K₃PO₄THF80

Yields are generally reported as good to excellent but vary depending on the specific amine.

For a substrate like this compound, the presence of the primary amino group could potentially complicate the Buchwald-Hartwig reaction through catalyst inhibition or self-coupling, although this is not always the case. The choice of a suitable bulky phosphine ligand is crucial to promote the desired intermolecular amination over potential side reactions. The successful amination of other heteroaryl chlorides demonstrates the feasibility of such transformations, provided the correct catalyst system is employed.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is adapted from a procedure for 2-bromo-5-methylpyridin-4-amine.[1]

Materials:

  • 2-Bromo-5-methylpyridin-4-amine (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Isopropanol (10 mL)

  • Deionized water (5 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-methylpyridin-4-amine and the arylboronic acid in a mixture of isopropanol and water.

  • Add potassium carbonate and palladium(II) acetate to the mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup and purification by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine

This protocol is a general procedure for the amination of 2-bromopyridines with volatile amines.[5]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add the 2-bromopyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube and heat the reaction mixture at 80 °C with stirring for the required time (monitor by TLC or GC-MS).

  • After cooling, carefully open the tube and quench the reaction, followed by an appropriate workup and purification.

Visualizing Reaction Pathways

To illustrate the fundamental steps in these key transformations, the following diagrams outline the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Ar' Product Reductive Elimination Complex->Ar-Ar' Product

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination HNRR' Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Ar-NRR' Product Ar-NRR' Product Reductive Elimination Complex->Ar-NRR' Product

Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While its reactivity in palladium-catalyzed cross-coupling reactions is generally lower than its bromo- and iodo-analogs, the careful selection of modern, highly active catalyst systems can overcome this limitation, enabling its efficient functionalization. For Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine ligands is often necessary to achieve high yields with chloropyridines. Similarly, in Buchwald-Hartwig aminations, the choice of an appropriate ligand and base combination is critical for successful C-N bond formation. The provided protocols and general reactivity trends offer a solid starting point for researchers and drug development professionals to effectively utilize this compound and other substituted pyridines in their synthetic endeavors. Further screening of catalysts and reaction conditions is always recommended to optimize the outcome for a specific substrate combination.

References

Evaluating the Efficacy of Finerenone Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes for Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. The efficacy of the precursors is evaluated based on the overall efficiency of the synthetic pathway, including yield, stereoselectivity, and the number of steps involved. Detailed experimental protocols for key reactions and a diagram of the relevant signaling pathway are provided to support further research and development.

Data Presentation: Comparison of Synthetic Routes for Finerenone

The following table summarizes the quantitative data for different synthetic strategies to produce Finerenone. The "efficacy" of the precursors is indirectly compared through the outcomes of the synthetic routes they are a part of.

Synthetic StrategyKey Precursors/ReagentsNumber of Steps (from commercially available materials)Overall YieldEnantiomeric Excess (ee)Key AdvantagesKey DisadvantagesReference
Asymmetric Transfer Hydrogenation Pyridone, Acetoacetamide, Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP), Hantzsch Ester~6~82% (for the key hydrogenation step)94:6 e.r. (enantiomeric ratio)High enantioselectivity in a key step, avoids late-stage chiral resolution.Requires specialized chiral catalyst, potential for atropisomerization affecting selectivity.[1][2][3][4][5]
Classical Resolution with Tartaric Acid Derivatives Benzaldehyde, Pyridyl Chloride, Acetoacetamide, Di-p-toluoyl-D-tartaric acidMultiple steps~41% (for the resolution step)Up to 99% ee after reslurryUtilizes readily available and less expensive resolving agents.Lower yield in the resolution step due to the discarding of the unwanted enantiomer, requires additional steps for salt formation and liberation of the free base.[6][7]
Evans' Chiral Auxiliary Method Pyridone, Cyanoanisole with Evans' chiral (R)-4-benzyl-2-oxazolidinoneMultiple steps~55% (over three key steps)High diastereomeric ratio (dr 86:14) in the key cyclizationEstablished and reliable method for asymmetric synthesis.Requires the use of a stoichiometric chiral auxiliary which needs to be synthesized and later removed.[8][9]
Multi-component Hantzsch-type Synthesis followed by Chiral Resolution 4-cyano-2-methoxybenzaldehyde, 4-amino-5-methylpyridin-2-ol, Ethyl 2-cyanoacetoacetateMultiple steps~30.8%99.4% ee (after chiral column resolution)Convergent synthesis, potentially scalable.Lower overall yield, requires chiral chromatography for separation which can be expensive and time-consuming for large-scale production.[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from various reported synthetic routes and should be adapted and optimized for specific laboratory conditions.

Knoevenagel Condensation for Dihydropyridine Precursor Synthesis

This reaction is a crucial step in forming the dihydropyridine core of Finerenone.

  • Reactants: An appropriate benzaldehyde derivative (e.g., 4-cyano-2-methoxybenzaldehyde), an active methylene compound (e.g., ethyl acetoacetate or acetoacetamide), and a nitrogen source (e.g., ammonia or ammonium acetate).[6][11][12][13][14]

  • Catalyst: A weak base such as piperidine or a Lewis acid like boric acid can be used.[12][13][14]

  • Solvent: Typically, a protic solvent like ethanol is used.[13]

  • Procedure:

    • Dissolve the benzaldehyde derivative and the active methylene compound in the solvent in a round-bottom flask.

    • Add the catalyst to the mixture.

    • If using ammonia, it can be added as an aqueous solution or generated in situ from ammonium acetate.[15]

    • The reaction mixture is typically stirred at room temperature or heated to reflux for a specified period (e.g., 2-12 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

    • The crude product is then purified, typically by recrystallization.

Hantzsch Dihydropyridine Synthesis

This is a one-pot multicomponent reaction to construct the dihydropyridine ring system.[15][16][17][18][19]

  • Reactants: An aldehyde (e.g., 4-cyano-2-methoxybenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., aqueous ammonia or ammonium acetate).[15][17]

  • Solvent: Ethanol is a common solvent for this reaction.[15]

  • Procedure:

    • Combine the aldehyde, β-ketoester, and ammonia source in ethanol.

    • The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.

    • After the reaction is complete, the mixture is cooled to room temperature, which may induce precipitation of the product.

    • The solid product is collected by filtration and washed with cold ethanol.

    • Further purification can be achieved by recrystallization.

Chiral Resolution using Tartaric Acid Derivatives

This method is used to separate the enantiomers of a racemic mixture of a Finerenone precursor.[6][7]

  • Reactants: Racemic Finerenone precursor (e.g., a carboxylic acid intermediate) and a chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid or di-p-toluoyl-D-tartaric acid).[6][7][20]

  • Solvent: A mixture of organic solvents and water, such as ethanol/water, is often used.[6][20]

  • Procedure:

    • Dissolve the racemic mixture in the chosen solvent system, heating if necessary.

    • In a separate flask, dissolve the chiral resolving agent in the same solvent system.

    • Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate the crystallization of the diastereomeric salt.

    • Collect the crystals by filtration. The enantiomeric excess of the resolved material can be improved by recrystallization.

    • The desired enantiomer is then liberated from the diastereomeric salt by treatment with a base (e.g., sodium carbonate) to neutralize the tartaric acid derivative.

    • The final product is isolated by extraction and purified.

Asymmetric Transfer Hydrogenation

This is an enantioselective method to introduce the chirality in the Finerenone core.[1][2][3][4][5]

  • Reactants: A prochiral naphthyridine intermediate, a hydrogen source (e.g., a Hantzsch ester), and a chiral catalyst.[1][2][3]

  • Catalyst: A chiral phosphoric acid, such as (R)-TRIP ((R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), is used in catalytic amounts.[3]

  • Solvent: Anhydrous, non-polar solvents like toluene are typically used.

  • Procedure:

    • To a solution of the naphthyridine substrate and the Hantzsch ester in the solvent, add the chiral phosphoric acid catalyst.

    • The reaction mixture is stirred at a specific temperature (e.g., 40-100 °C) for a set duration (e.g., 16-24 hours) under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine both conversion and enantiomeric excess.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the enantiomerically enriched Finerenone.

Mandatory Visualization

Signaling Pathway of Finerenone as a Mineralocorticoid Receptor Antagonist

The following diagram illustrates the mechanism of action of Finerenone. In pathological conditions, aldosterone binds to the mineralocorticoid receptor (MR), leading to its translocation into the nucleus and the transcription of genes that promote inflammation and fibrosis. Finerenone, as a non-steroidal MR antagonist, blocks this binding, thereby inhibiting these downstream pathological effects.[21][22][23][24][25][26][27][28][29]

Caption: Mechanism of action of Finerenone as a Mineralocorticoid Receptor antagonist.

Experimental Workflow for Asymmetric Synthesis vs. Classical Resolution

This diagram outlines the logical flow of two primary strategies for obtaining enantiomerically pure Finerenone.

Finerenone_Synthesis_Workflow cluster_Asymmetric Asymmetric Synthesis cluster_Resolution Classical Resolution A_Start Prochiral Precursors A_Reaction Asymmetric Reaction (e.g., Transfer Hydrogenation) A_Start->A_Reaction A_Product Enantiomerically Enriched Finerenone Precursor A_Reaction->A_Product A_Final Finerenone (S-enantiomer) A_Product->A_Final R_Start Racemic Precursors R_Reaction Racemic Synthesis (e.g., Hantzsch Reaction) R_Start->R_Reaction R_Racemate Racemic Finerenone Precursor R_Reaction->R_Racemate R_Resolution Chiral Resolution (with Tartaric Acid Derivative) R_Racemate->R_Resolution R_Diastereomers Separated Diastereomeric Salts R_Resolution->R_Diastereomers R_Liberation Liberation of Desired Enantiomer R_Diastereomers->R_Liberation R_Waste Discarded (R-enantiomer) R_Diastereomers->R_Waste R_Final Finerenone (S-enantiomer) R_Liberation->R_Final

Caption: Workflow comparison: Asymmetric Synthesis vs. Classical Resolution for Finerenone.

References

A Comparative Guide to Catalysts for Nitropyridine Reduction: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective reduction of nitropyridines to their corresponding aminopyridines is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of various catalytic systems, offering insights into their performance, detailed experimental protocols, and a visual representation of the general experimental workflow.

The choice of catalyst for the reduction of nitropyridines is paramount, influencing not only the yield and purity of the desired aminopyridine but also the chemoselectivity, especially in the presence of other reducible functional groups. This comparison covers a range of commonly employed heterogeneous and homogeneous catalysts, from noble metal-based systems to more economical non-noble metal alternatives.

Performance Comparison of Catalysts

The efficacy of a catalyst in nitropyridine reduction is determined by several factors, including the nature of the metal, the support material, the reducing agent, and the reaction conditions. The following table summarizes the performance of various catalysts in the reduction of different nitropyridine substrates, providing a basis for catalyst selection.

CatalystSubstrateReducing Agent/ConditionsSolventTemp. (°C)Time (h)Yield (%)Key Observations & Selectivity
Noble Metal Catalysts
10% Pd/C4-NitropyridineH₂ (1 atm)MethanolRT1>95Highly efficient and clean reduction.[1]
5% Pd/C2-Chloro-5-nitropyridineHydrazine hydrateMethanolReflux0.592Good selectivity for the nitro group over the chloro group.
PtO₂ (Adams' catalyst)Substituted PyridinesH₂ (50-70 bar)Glacial Acetic AcidRT4-8HighEffective for a range of substituted pyridines.[2][3] Platinum catalysts can be preferred to minimize hydrogenolysis.[4]
Non-Noble Metal Catalysts
Raney® NiNitropyridinesH₂Various20-1402-3>95Highly active, but can be pyrophoric.[1] Often used to avoid dehalogenation.[1]
Iron Powder4-Nitropyridine-N-oxideAcetic AcidEthanol/WaterReflux-85-90A classical and cost-effective method.[5][6]
V₂O₅/TiO₂4-NitropyridineHydrazine hydrateEthanol901691Recyclable heterogeneous catalyst with good yields for heterocyclic nitro derivatives.[7]
Ni(acac)₂NitroarenesPMHS---Good to ExcellentHomogeneous catalyst system for chemoselective transfer hydrogenation.[8]
Homogeneous Catalysts
[Ir(cod)Cl]₂ / 1,10-phenanthrolineNitroarenes2-propanol---GoodHomogeneous system for transfer hydrogenation.[9][10]

Experimental Workflow

The following diagram illustrates a general experimental workflow for a comparative study of catalysts in nitropyridine reduction. This process allows for a systematic evaluation of different catalysts under controlled conditions to determine the optimal system for a specific transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Nitropyridine Substrate D Set up Parallel Reactions (Identical Conditions) A->D B Choose Catalysts for Comparison (e.g., Pd/C, Raney Ni, Fe) B->D C Select Reducing Agent (e.g., H₂, Hydrazine, Formic Acid) C->D E Add Substrate, Solvent, and Catalyst to each Reactor D->E F Introduce Reducing Agent and Initiate Reaction E->F G Monitor Reaction Progress (TLC, GC, HPLC) F->G H Work-up and Isolation of Product G->H Reaction Complete I Characterize Product (NMR, MS) H->I J Calculate Yield and Determine Purity I->J K Compare Catalyst Performance (Yield, Selectivity, Reaction Time) J->K

A general workflow for the comparative study of catalysts in nitropyridine reduction.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the reduction of nitropyridines using a selection of commonly employed catalysts.

Protocol 1: Reduction of 4-Nitropyridine using Palladium on Carbon (Pd/C)

Materials:

  • 4-Nitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with Celite)

Procedure:

  • In a round-bottom flask, dissolve 4-nitropyridine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-aminopyridine.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Reduction of 4-Nitropyridine-N-oxide using Iron Powder and Acetic Acid

Materials:

  • 4-Nitropyridine-N-oxide

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium carbonate or sodium hydroxide solution

  • Ethyl acetate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-nitropyridine-N-oxide (1.0 eq), ethanol, and water.[11]

  • With vigorous stirring, add iron powder (excess, e.g., 3-5 eq) to the suspension.

  • Slowly add glacial acetic acid to the mixture.[5][6]

  • Heat the reaction mixture to reflux and maintain for the required time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide.

  • Filter the mixture to remove the iron salts. Wash the solid residue with ethyl acetate.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-aminopyridine.

  • The product can be further purified by recrystallization or chromatography.

Protocol 3: Reduction of a Substituted Nitropyridine using Raney® Nickel

Materials:

  • Substituted Nitropyridine

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.

  • In a suitable pressure vessel, add the substituted nitropyridine (1.0 eq) and the solvent (e.g., ethanol).

  • Carefully add the Raney® Nickel slurry (typically a small scoop) to the reaction mixture.

  • Seal the pressure vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.

  • Shake or stir the reaction mixture at the desired temperature until the hydrogen uptake ceases.

  • Monitor the reaction by TLC or GC to confirm completion.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite to remove the Raney® Nickel. Ensure the filter cake remains wet to prevent ignition.

  • Rinse the filter cake with the solvent.

  • The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure and further purified if necessary.

Conclusion

The selection of an appropriate catalyst for nitropyridine reduction is a critical decision that impacts the efficiency, selectivity, and scalability of the synthesis. Noble metal catalysts like Pd/C and PtO₂ offer high activity under mild conditions, making them suitable for many laboratory-scale syntheses. For larger-scale operations or when cost is a primary concern, non-noble metal catalysts such as Raney® Nickel and iron powder provide effective alternatives, although they may require more vigorous reaction conditions. The emergence of recyclable heterogeneous catalysts like V₂O₅/TiO₂ and various homogeneous systems offers promising avenues for more sustainable and selective reductions. Researchers should carefully consider the specific requirements of their target molecule and reaction scale when selecting a catalyst, and the protocols provided herein offer a solid starting point for process development and optimization.

References

A Comparative Guide to Validating the Purity of 2-Chloro-5-methylpyridin-4-amine for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials is a critical determinant of the final drug product's safety and efficacy.[1] This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-Chloro-5-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis.[2][3] Adherence to stringent purity standards, as outlined by the International Council for Harmonisation (ICH) guidelines, is mandatory to ensure regulatory compliance and product quality.[4][5]

Purity Requirements for Pharmaceutical Starting Materials

According to ICH Q3A guidelines, impurities in new drug substances are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[5] For starting materials like this compound, a thorough impurity profile is essential. This includes identifying and quantifying any by-products, intermediates, and degradation products from the synthesis process.[5][6] The acceptable level of these impurities is determined by their potential to carry through to the final API and impact its safety.[4][7]

Analytical Methods for Purity Validation

A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive assessment of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[8] It offers high resolution and sensitivity for the separation and quantification of the main component and its organic impurities.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for identifying and quantifying volatile and semi-volatile impurities.[9] It is particularly useful for detecting residual solvents and potential volatile by-products from the synthesis of this compound.

Experimental Protocol:

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or perform headspace analysis for residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[8]

Experimental Protocol:

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte, such as maleic anhydride.

  • Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest should be used for accurate quantification.

Comparison with Alternatives

While this compound is a valuable intermediate, other substituted pyridines can be considered for similar synthetic applications. The choice of starting material often depends on the specific reaction pathway, cost, and impurity profile.

FeatureThis compound2-Amino-5-methylpyridine[1][4][10]4-Amino-2-fluoropyridine[5][8]
Typical Purity >98%>99%>99%
Key Synthetic Precursor 2-Chloro-5-methyl-4-nitropyridine-N-oxide[3]3-Methylpyridine[1]2-Pyridine carboxylic acid[11]
Potential Organic Impurities Isomeric pyridines, unreacted starting materials, over-chlorinated species.Unreacted picoline, diamination products.Isomeric fluoropyridines, residual starting materials.
Analytical Challenges Potential for thermal degradation in GC.Good chromatographic behavior.Potential for interactions with silica-based columns.
Relative Cost ModerateLowHigh

Data Presentation: Purity Analysis Comparison

The following tables summarize hypothetical purity analysis data for three batches of this compound and a comparison with its alternatives.

Table 1: Purity Profile of this compound Batches

ParameterBatch ABatch BBatch CAcceptance Criteria
Assay (HPLC, %) 99.298.799.5≥ 98.5%
Individual Unknown Impurity (HPLC, %) 0.080.120.05≤ 0.1%
Total Impurities (HPLC, %) 0.250.450.18≤ 0.5%
Residual Solvents (GC-MS, ppm) Toluene: 50Toluene: 80Toluene: 45Toluene: ≤ 890 ppm
Water Content (Karl Fischer, %) 0.150.250.10≤ 0.5%

Table 2: Comparative Purity of Alternative Starting Materials

ParameterThis compound2-Amino-5-methylpyridine4-Amino-2-fluoropyridine
Typical Assay (HPLC, %) 99.399.699.8
Common Impurity 1 (%) 2,6-dichloro-5-methylpyridin-4-amine (0.15)2,6-Diamino-3-methylpyridine (0.10)4-Amino-2,6-difluoropyridine (0.08)
Common Impurity 2 (%) 5-Methylpyridin-4-amine (0.05)3-Picoline (0.03)2-Fluoropyridine (0.04)

Visualizations

The following diagrams illustrate the workflow for purity validation and the decision-making process for selecting a suitable starting material.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting start Receive Sample dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC Analysis (Purity, Impurities) dissolve->hplc gcms GC-MS Analysis (Residual Solvents, Volatile Impurities) dissolve->gcms nmr NMR Spectroscopy (Structure, qNMR) dissolve->nmr analyze Analyze Data hplc->analyze gcms->analyze nmr->analyze report Generate Certificate of Analysis analyze->report

Caption: Experimental Workflow for Purity Validation.

logical_relationship cluster_criteria Evaluation Criteria start Select Starting Material purity Purity & Impurity Profile start->purity cost Cost & Availability start->cost reactivity Reactivity & Yield start->reactivity safety Safety & Handling start->safety decision Optimal Starting Material Chosen purity->decision cost->decision reactivity->decision safety->decision

Caption: Decision Matrix for Starting Material Selection.

Conclusion

The validation of purity for pharmaceutical starting materials like this compound is a multi-faceted process that requires a suite of robust analytical techniques. By employing a combination of HPLC, GC-MS, and NMR, a comprehensive impurity profile can be established, ensuring the quality and consistency of the material. The selection of an appropriate starting material from available alternatives necessitates a thorough evaluation of purity, cost, and synthetic viability to ensure a safe, efficient, and compliant pharmaceutical manufacturing process.

References

A Comparative Guide to the Cross-Reactivity of 2-Chloro-5-methylpyridin-4-amine in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the selection of versatile building blocks is paramount for the efficient synthesis of novel molecular entities. Substituted pyridines, in particular, are privileged scaffolds found in a multitude of biologically active compounds. This guide provides an in-depth, objective comparison of the cross-reactivity of 2-Chloro-5-methylpyridin-4-amine in various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will explore its performance relative to its bromo-analog and discuss potential side reactions, supported by experimental data and detailed protocols.

Principles of Reactivity: The Role of the Halogen

The reactivity of halopyridines in many common synthetic transformations is fundamentally dictated by the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, a key step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond strength generally decreases down the halogen group (C-Cl > C-Br > C-I), leading to a reactivity trend of I > Br > Cl. Consequently, chloro-pyridines are typically less reactive than their bromo counterparts, often necessitating more forcing reaction conditions, higher catalyst loadings, or more specialized ligands to achieve comparable yields.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen plays a more dominant role in stabilizing the intermediate Meisenheimer complex. This often results in a reactivity order of F > Cl > Br > I.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Here, we compare the performance of this compound with its more reactive alternative, 2-Bromo-5-methylpyridin-4-amine, in two of the most prevalent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. Due to the stronger C-Cl bond, this compound is expected to exhibit lower reactivity compared to its bromo analog. This often translates to the need for more active catalyst systems, higher temperatures, and longer reaction times to achieve good to excellent yields.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound2-Bromo-5-methylpyridin-4-amine (Alternative)
Relative Reactivity LowerHigher
Typical Catalyst Pd(dppf)Cl₂, Pd(OAc)₂/SPhosPd(PPh₃)₄, Pd(dppf)Cl₂
Typical Base K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄
Typical Solvent 1,4-Dioxane, Toluene/H₂O1,4-Dioxane/H₂O, Toluene
Typical Temperature 90-110 °C80-100 °C
Reported Yields Moderate to GoodGood to Excellent (often >80%)[1][2]

Potential Side Reactions:

  • Dehalogenation: Reduction of the chloro-substituent to a hydrogen atom can be a significant side reaction, particularly under harsh conditions or with certain catalyst systems.

  • Homocoupling: The coupling of two boronic acid molecules or two halide molecules can occur, leading to impurities.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) This compound->Catalyst + Arylboronic Acid Arylboronic Acid Arylboronic Acid->Catalyst + Product 2-Aryl-5-methylpyridin-4-amine Catalyst->Product Heat Base Base (e.g., K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane) Solvent->Product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of this compound is lower than its bromo counterpart. Achieving high yields with the chloro-substrate often requires the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[3]

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination

FeatureThis compound2-Bromo-5-methylpyridin-4-amine (Alternative)
Relative Reactivity LowerHigher
Typical Catalyst/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAPPd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP
Typical Base NaOt-Bu, Cs₂CO₃NaOt-Bu, Cs₂CO₃
Typical Solvent Toluene, DioxaneToluene, Dioxane
Typical Temperature 100-120 °C80-110 °C
Reported Yields Moderate to High (with optimized ligands)Good to Excellent[3]

Potential Side Reactions:

  • Hydrodehalogenation: The replacement of the chlorine atom with hydrogen can compete with the desired amination.

  • Catalyst Inhibition: The amino group on the pyridine ring can potentially coordinate to the palladium center, inhibiting catalytic activity. The use of appropriate ligands can mitigate this issue.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃/XPhos) This compound->Catalyst + Primary or Secondary Amine Primary or Secondary Amine Primary or Secondary Amine->Catalyst + Product N-Aryl/Alkyl-5-methylpyridin-2,4-diamine Catalyst->Product Heat Base Base (e.g., NaOt-Bu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product SNAr_Reaction This compound This compound Meisenheimer Complex Meisenheimer Complex (Intermediate) This compound->Meisenheimer Complex + Nucleophile Nucleophile Nucleophile (e.g., RO⁻, RS⁻) Product Substituted Pyridine Meisenheimer Complex->Product - Cl⁻

References

A Comparative Review of Synthesis Methods for 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the prevalent synthesis methods for 2-Chloro-5-methylpyridin-4-amine, a key intermediate in the pharmaceutical industry. The following sections present a comprehensive overview of the synthetic routes, supported by experimental data and detailed protocols to facilitate informed decisions in process development and optimization.

Primary Synthesis Route: Catalytic Hydrogenation

The most prominently documented method for the synthesis of this compound involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide. This method is favored for its high yield and purity.

Experimental Protocol

A detailed experimental protocol for this synthesis is as follows:

  • Reactor Setup: A glass pressure reactor equipped with a cross-beam stirrer is charged with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium under an argon atmosphere.[1]

  • Catalyst and Solvent Addition: To the reactor, 2.9 g of a hydrogenation catalyst (0.8% Platinum and 0.6% Molybdenum on activated carbon) and 320 ml of ethanol are added.[1]

  • Inerting the Reactor: The reactor is sealed and inertized three times by pressurizing with argon to 3 bar and then venting.[1]

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere of 3 bar and stirred for 20 hours at 30°C.[1] The reaction progress is monitored until the conversion is greater than 98%.[1]

  • Work-up: After the reaction, the reactor is inertized with argon. The reaction solution is filtered through 10 g of kieselguhr to remove the catalyst.[1]

  • Isolation: The filtrate is concentrated under reduced pressure to yield the final product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with this synthesis method.

ParameterValueReference
Starting Material2-chloro-5-methyl-4-nitropyridine 1-oxide[1]
Catalyst0.8% Pt and 0.6% Mo on activated carbon[1]
SolventEthanol[1]
Temperature30°C[1]
Pressure3 bar (Hydrogen)[1]
Reaction Time20 hours[1]
Conversion>98%[1]
Yield23.0 g (quantitative, contains residual ethanol)[1]
Purity (HPLC)97.5%[1]
Alternative Catalysts

Variations in the catalyst composition have been explored to optimize the reaction. The use of a catalyst composed of 0.8% Platinum and 0.3% Molybdenum on activated carbon resulted in a conversion of approximately 98%.[1] Another alternative, 1% Platinum and 2% Vanadium on activated carbon, achieved a conversion of around 87%.[1]

Logical Workflow of the Synthesis

The following diagram illustrates the key steps involved in the primary synthesis route of this compound.

SynthesisWorkflow Start Start: 2-chloro-5-methyl-4-nitropyridine 1-oxide Reactor Charge Reactor: - Starting Material - Catalyst (Pt/Mo on Carbon) - Ethanol Start->Reactor Inert Inertization: 3x with Argon (3 bar) Reactor->Inert Hydrogenation Hydrogenation: - 3 bar H₂ - 30°C - 20 hours Inert->Hydrogenation Filter Filtration: Remove catalyst via kieselguhr Hydrogenation->Filter Concentrate Concentration: Under reduced pressure Filter->Concentrate End Product: This compound Concentrate->End

Caption: Workflow for the synthesis of this compound.

This guide has detailed the primary and most effective method for the synthesis of this compound based on available literature. The provided experimental protocol and quantitative data offer a solid foundation for researchers to replicate and potentially optimize this process. The catalytic hydrogenation route stands out for its high yield and purity, making it a preferred choice in many applications.

References

assessing the stability of 2-Chloro-5-methylpyridin-4-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical stability of pharmaceutical intermediates is paramount to ensuring the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API). This guide provides a comprehensive assessment of the stability of 2-Chloro-5-methylpyridin-4-amine under various stress conditions. Due to the limited availability of direct quantitative stability data for this specific compound in publicly accessible literature, this guide combines qualitative information with comparative data from structurally similar aminopyridine analogs. Detailed experimental protocols for conducting forced degradation studies are also provided to empower researchers to generate in-house data.

Executive Summary

This compound is a substituted aminopyridine derivative crucial in the synthesis of various pharmaceutical compounds. Available data indicates that it is a relatively stable compound under neutral and mildly acidic conditions. However, it is susceptible to degradation under strong alkaline, oxidative, and certain photolytic conditions. For optimal stability, it is recommended to store the compound under an inert atmosphere at refrigerated temperatures (2–8 °C), protected from light and oxidizing agents.[1]

Comparative Stability Analysis

CompoundConditionStressorDuration% RemainingReference
This compound StorageInert Gas (Nitrogen or Argon) at 2–8 °C-Stable[1]
SolutionNeutral and weakly acidic-Stable[1]
SolutionStrong alkaline-Decomposition may occur[1]
StoragePresence of oxidizing agents-Should be avoided[1]
4-Aminopyridine 5 mg oral capsules4°C6 months>95%[2]
5 mg oral capsules23°C6 months>95%[2]
5 mg oral capsules37°C1 month>95%[2]
3,4-Diaminopyridine 5 mg oral capsules4°C6 months>95%[2]
5 mg oral capsules23°C6 months>95%[2]
5 mg oral capsules37°C1 month>95%[2]
Solution (molecular form)5% or 15% H₂O₂216 hoursSignificant degradation[2]

Experimental Protocols for Forced Degradation Studies

To generate robust stability data, a forced degradation study is essential. The following protocols are based on International Council for Harmonisation (ICH) guidelines and can be adapted for this compound. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water). This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Acid Hydrolysis
  • Reagent: 1N Hydrochloric Acid (HCl)

  • Procedure: Mix the stock solution with an equal volume of 1N HCl. The mixture is then heated (e.g., at 60-80°C) or left at room temperature. Samples are taken at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours), neutralized with 1N Sodium Hydroxide (NaOH), and analyzed.

Base Hydrolysis
  • Reagent: 1N Sodium Hydroxide (NaOH)

  • Procedure: Mix the stock solution with an equal volume of 1N NaOH. The mixture is then heated (e.g., at 60-80°C) or left at room temperature. Samples are withdrawn at specified time points, neutralized with 1N HCl, and analyzed.

Oxidative Degradation
  • Reagent: 3-30% Hydrogen Peroxide (H₂O₂)

  • Procedure: Treat the stock solution with a solution of H₂O₂. The reaction is typically carried out at room temperature, and samples are taken at various time points for analysis.

Thermal Degradation
  • Procedure (Solid State): The solid compound is placed in a controlled temperature and humidity chamber (e.g., 60°C, 75% RH) for a specified period.

  • Procedure (Solution): The stock solution is heated in a controlled temperature oven or water bath. Samples are collected at different time points.

Photostability Testing
  • Procedure: Expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Visualizing Methodologies and Pathways

To better illustrate the processes involved in stability assessment, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation API This compound Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (1N HCl, heat) Base Base Hydrolysis (1N NaOH, heat) Oxidation Oxidation (3-30% H2O2) Thermal Thermal (Solid/Solution, heat) Photo Photolytic (ICH Q1B light exposure) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Degradation Quantify Degradation HPLC->Degradation Pathway Identify Degradants & Propose Pathway Degradation->Pathway MassBalance Assess Mass Balance Degradation->MassBalance

Experimental workflow for forced degradation studies.

Based on the chemical structure and known degradation patterns of related compounds, a plausible degradation pathway for this compound is proposed below. The primary sites of degradation are likely the chloro substituent, which can undergo hydrolysis, and the aminopyridine ring, which is susceptible to oxidation.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolytic Photolytic Degradation parent This compound hydrolysis_prod 2-Hydroxy-5-methylpyridin-4-amine parent->hydrolysis_prod H2O / OH- oxidation_prod1 This compound N-oxide parent->oxidation_prod1 [O] oxidation_prod2 2-Chloro-3-hydroxy-5-methylpyridin-4-amine parent->oxidation_prod2 [O] photo_prod Ring-opened products parent->photo_prod hv

Proposed degradation pathways for this compound.

Conclusion

This compound exhibits moderate stability, with susceptibility to degradation under strong alkaline and oxidative conditions. While quantitative data for this specific molecule is sparse, a comparative analysis with other aminopyridines suggests that the core scaffold is generally robust under typical storage and formulation conditions. The provided experimental protocols offer a framework for generating detailed, in-house stability data, which is crucial for risk assessment and the development of stable pharmaceutical products. Further investigation into the precise degradation products and their potential toxicity is recommended for any drug development program utilizing this intermediate.

References

cost-benefit analysis of different 2-Chloro-5-methylpyridin-4-amine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two prominent synthesis protocols for 2-Chloro-5-methylpyridin-4-amine, a crucial building block in the pharmaceutical industry. The comparison focuses on key performance indicators, economic viability, and environmental impact to aid in the selection of the most suitable method for specific research and production needs.

At a Glance: Performance and Cost Comparison

The following table summarizes the key quantitative data for the two primary synthesis protocols for this compound, both commencing from 2-chloro-5-methyl-4-nitropyridine 1-oxide.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Iron/HCl Reduction
Starting Material 2-chloro-5-methyl-4-nitropyridine 1-oxide2-chloro-5-methyl-4-nitropyridine 1-oxide
Reagents H₂, Pt/Mo on activated carbon, EthanolIron powder, HCl, Ethanol
Reaction Time 20 hours0.5 hours
Temperature 30°C60-65°C
Yield Quantitative (>98% conversion)[1]77.63%[1]
Purity 97.5% (HPLC)[1]Not explicitly reported
Estimated Reagent Cost High (due to precious metal catalyst)Low
Energy Consumption Low (lower temperature, but longer duration)Moderate (higher temperature, short duration)
Waste Products Catalyst for recovery/recyclingIron salts (requiring disposal)
Safety Considerations Handling of H₂ gas under pressureHandling of concentrated HCl

In-Depth Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method employs a bimetallic catalyst for the reduction of the nitro group.

Methodology: A pressure reactor is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide and a catalyst composed of platinum and molybdenum on an activated carbon support in an ethanol solvent. The reactor is then pressurized with hydrogen gas (3 bar) and the reaction mixture is stirred at 30°C for 20 hours.[1] Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the product.

Protocol 2: Iron/HCl Reduction

This classic Bechamp reduction utilizes iron metal in an acidic medium.

Methodology: To a solution of 2-chloro-5-methyl-4-nitropyridine 1-oxide in ethanol, iron powder and concentrated hydrochloric acid are added. The reaction mixture is heated to 60-65°C and stirred for 30 minutes.[1] After the reaction is complete, the mixture is cooled and filtered to remove the iron salts. The filtrate is then concentrated, and the product is isolated, typically after a work-up procedure to neutralize the remaining acid and extract the product.

Decision Workflow: Selecting the Optimal Protocol

The choice between these two protocols will largely depend on the specific priorities of the laboratory or production facility. The following workflow diagram, generated using the DOT language, illustrates a logical decision-making process.

Synthesis Protocol Selection start Start: Need to Synthesize This compound priority_check What is the primary driver? start->priority_check yield_purity High Yield & Purity priority_check->yield_purity Performance cost_speed Low Cost & High Speed priority_check->cost_speed Economics protocol1 Protocol 1: Catalytic Hydrogenation yield_purity->protocol1 protocol2 Protocol 2: Iron/HCl Reduction cost_speed->protocol2 considerations1 Considerations: - High initial catalyst cost - H₂ handling safety - Catalyst recovery/recycling protocol1->considerations1 considerations2 Considerations: - Lower yield - Waste disposal of iron salts - Handling of corrosive acid protocol2->considerations2 end End: Protocol Selected considerations1->end considerations2->end

Caption: Decision workflow for selecting a synthesis protocol.

Alternative Synthetic Strategy

A potential three-step alternative synthesis route for a similar compound, 2-Chloro-4-methylpyrimidin-5-amine, has been documented. This process involves:

  • Pyrimidine Ring Formation: Construction of the core heterocyclic structure.

  • Nitration: Introduction of a nitro group.

  • Reduction: Conversion of the nitro group to the amine.

This pathway, while not directly applicable to this compound, suggests that a similar multi-step approach starting from a different pyridine precursor could be a viable area for process development and optimization.

Conclusion

The selection of an optimal synthesis protocol for this compound requires a careful evaluation of the trade-offs between yield, purity, cost, and operational considerations. The catalytic hydrogenation protocol offers superior yield and purity, making it ideal for applications where product quality is critical and catalyst recycling infrastructure is in place. Conversely, the iron/HCl reduction method provides a faster and more economical option, which may be preferable for larger-scale production where a slightly lower yield is acceptable and efficient waste management processes are established. Researchers and drug development professionals are encouraged to weigh these factors in the context of their specific project goals and available resources.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-methylpyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Chloro-5-methylpyridin-4-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards to ensure its safe disposal. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate these risks.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. The following table summarizes key safety information.

Hazard CategoryGHS Hazard StatementPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed[1]P271: Use only outdoors or in a well-ventilated area[2]
H312: Harmful in contact with skin[1]P260: Do not breathe dust/fume/gas/mist/vapors/spray
H332: Harmful if inhaled[1]P280: Wear protective gloves/protective clothing/eye protection/face protection[2]
Skin Corrosion/Irritation H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage[1]
Specific Target Organ Toxicity H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.[3]

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]

2. Waste Collection:

  • Solid Waste: Unused or contaminated solid this compound should be carefully swept up and placed into a suitable, labeled, and sealed container for disposal.[4] Avoid generating dust.

  • Liquid Waste: Solutions containing this compound should not be emptied into drains.[4] Collect all liquid waste in a designated, sealed, and clearly labeled container.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the chemical should be considered contaminated and disposed of in the same designated waste container.

3. Labeling and Storage:

  • Clearly label the waste container with the chemical name ("this compound Waste") and appropriate hazard symbols.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

4. Professional Disposal:

  • The disposal of chemical waste must be handled by a licensed and approved waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Provide the waste disposal service with a complete and accurate description of the waste contents.

Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

For larger spills, evacuate the area and alert the appropriate emergency response team.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) DesignateArea Work in a Ventilated Area (Chemical Fume Hood) CollectSolid Collect Solid Waste & Contaminated Materials WasteContainer Place in a Labeled, Sealed Container CollectSolid->WasteContainer CollectLiquid Collect Liquid Waste CollectLiquid->WasteContainer Store Store Waste Container Safely WasteContainer->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS ProfessionalDisposal Arrange for Professional Waste Disposal ContactEHS->ProfessionalDisposal

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-Chloro-5-methylpyridin-4-amine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for 2-Chloro-5-methylpyridin-4-amine

Researchers and drug development professionals working with this compound must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Hazard and Exposure Data

This compound is a compound that is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It is also known to cause skin irritation and serious eye damage.[1][3] Due to the absence of specific occupational exposure limits for this compound, it is recommended to conservatively adhere to the limits established for the related compound, 2-Aminopyridine.

ParameterValueAgencyNotes
Permissible Exposure Limit (PEL) 0.5 ppm (2 mg/m³)OSHATime-Weighted Average (TWA) over 8 hours.[1][4]
Recommended Exposure Limit (REL) 0.5 ppm (2 mg/m³)NIOSHTime-Weighted Average (TWA) over 10 hours.[1][4]
Threshold Limit Value (TLV) 0.5 ppm (1.9 mg/m³)ACGIHTime-Weighted Average (TWA) over 8 hours.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is critical when handling this compound. The following table outlines the minimum required PPE.

Body AreaRequired PPESpecifications and Recommendations
Hands Double-gloving with chemically resistant glovesOuter Glove: Butyl rubber or Viton®. Inner Glove: Nitrile rubber. Based on data for Pyridine, Butyl rubber provides excellent resistance (>480 minutes breakthrough time).[4][5] Always inspect gloves for integrity before use.
Eyes/Face Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.
Body Chemical-resistant laboratory coatA fully buttoned lab coat made of a non-absorbent material is required.
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the solid compound outside of a certified chemical fume hood or in the event of a spill that generates dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount to minimize exposure and ensure safety.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management prep_area Designate Handling Area in Fume Hood gather_ppe Gather and Inspect All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Order gather_ppe->don_ppe weigh Weigh Solid Compound in Fume Hood don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer Solution to Reaction Vessel dissolve->transfer decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash collect_solid Collect Solid Waste in Labeled Container doff_ppe->collect_solid collect_liquid Collect Liquid Waste in Labeled Halogenated Organic Waste Container doff_ppe->collect_liquid dispose Dispose of Waste via Institutional Hazardous Waste Program collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Methodologies

1. Preparation:

  • Designate a specific area within a certified chemical fume hood for all handling activities.

  • Assemble and inspect all necessary PPE as outlined in the table above.

  • Don PPE in the following order: lab coat, inner gloves, respirator, eye protection, face shield, and outer gloves.

2. Handling:

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the chemical fume hood. Use anti-static tools if necessary.

  • Dissolving: Add the weighed solid to the desired solvent in a suitable container. Perform this step slowly to avoid splashing.

  • Transfer: Use a clean pipette or syringe to transfer the solution to the reaction vessel.

3. Post-Handling Cleanup:

  • Decontamination: All glassware and surfaces that have come into contact with the chemical should be decontaminated with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water.

  • Doffing PPE: In a designated area, remove PPE in the reverse order of donning, being careful to avoid contaminating skin and clothing. The outer gloves should be removed first and disposed of as contaminated waste.

  • Hygiene: Wash hands thoroughly with soap and water after all work is completed.

Emergency and Disposal Plans

Spill Response Protocol

In the event of a spill, immediate and decisive action is required.

1. Evacuate: Immediately alert others in the vicinity and evacuate the immediate area. 2. Isolate: Close the doors to the affected area to contain any airborne dust or vapors. 3. Report: Notify your institution's Environmental Health and Safety (EHS) department. 4. PPE: Do not re-enter the area without appropriate PPE, including respiratory protection. 5. Cleanup (for trained personnel only):

  • For small spills of the solid, gently cover with an inert absorbent material such as sand or vermiculite.[1]
  • Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
  • For liquid spills, use a chemical spill kit with absorbent pads suitable for halogenated organic compounds.
  • Decontaminate the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be collected in a clearly labeled, sealed plastic bag or container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."[6]

  • Disposal Method: All waste must be disposed of through your institution's hazardous waste management program. The primary recommended disposal method for halogenated organic compounds is incineration at a licensed facility.[6] Do not dispose of this chemical down the drain or in regular trash.[1]

Chemical Incompatibilities

To prevent hazardous reactions, store this compound away from:

  • Strong oxidizing agents[1]

  • Strong acids

By adhering to these detailed protocols, researchers can significantly minimize the risks associated with the handling and disposal of this compound, ensuring a safer laboratory environment for all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-methylpyridin-4-amine
Reactant of Route 2
2-Chloro-5-methylpyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.